molecular formula C5H6N2O3 B1593612 6-methoxypyrimidine-2,4(1H,3H)-dione CAS No. 29458-38-6

6-methoxypyrimidine-2,4(1H,3H)-dione

Cat. No.: B1593612
CAS No.: 29458-38-6
M. Wt: 142.11 g/mol
InChI Key: SWNDNOHEVRPIDI-UHFFFAOYSA-N
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Description

6-Methoxypyrimidine-2,4(1H,3H)-dione, also known as 6-Methoxyuracil, is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . Its CAS registry number is 29458-38-6 . This uracil derivative is a key scaffold in medicinal chemistry and pharmaceutical research. Pyrimidine-2,4(1H,3H)-dione core structures are recognized as crucial intermediates and building blocks for the synthesis of novel biologically active compounds . For instance, related dihydrouracil analogs are explored for their significant potential in various research areas, including the development of inhibitors for cancer-related targets . As a specialist fine chemical, it is typically offered with a purity of 98% or higher and should be stored at room temperature in an inert atmosphere for stability . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other personal applications . Please refer to the relevant Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNDNOHEVRPIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355906
Record name 6-Methoxypyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29458-38-6
Record name 6-Methoxypyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Methoxypyrimidine-2,4(1H,3H)-dione From the Office of the Senior Application Scientist

Introduction

This compound, commonly known in the literature as 6-methoxyuracil, is a pivotal heterocyclic scaffold. Its structure is foundational in the development of various biologically active molecules, serving as a key intermediate in medicinal chemistry and drug discovery. The strategic placement of the methoxy group at the 6-position significantly influences the electronic properties of the pyrimidine ring, making it a versatile building block for further functionalization. This guide provides a comprehensive, field-proven methodology for the synthesis of 6-methoxyuracil, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, self-validating experimental protocols, and present the underlying chemical logic to ensure reproducible and scalable results.

Synthetic Strategy Analysis: A Tale of Two Pathways

The synthesis of a substituted uracil derivative like 6-methoxyuracil can be approached from two primary strategic directions:

  • De Novo Ring Formation (Cyclocondensation): This approach involves constructing the pyrimidine ring from acyclic precursors. The classical method for uracil synthesis is the condensation of a β-dicarbonyl compound (or its equivalent) with urea. For 6-methoxyuracil, this would theoretically involve the reaction of urea with a methoxy-substituted malonic acid derivative or a methoxyacetoacetate derivative. However, the stability and commercial availability of the required methoxy-substituted C3 precursor present significant challenges, often leading to low yields and complex purification procedures.

  • Functionalization of a Pre-formed Pyrimidine Core: A more robust and controllable strategy involves starting with a readily available pyrimidine derivative and introducing the desired functionality. Barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) is an inexpensive and highly accessible starting material. The enolic hydroxyl group at the C6 position can be chemically activated into a good leaving group, which can then be displaced by a nucleophile.

For this guide, we have selected the second strategy for its superior control, scalability, and reliance on well-established, high-yielding chemical transformations. The chosen pathway is a two-step synthesis commencing from barbituric acid, as illustrated below.

G cluster_0 Overall Synthetic Workflow Barbituric Acid Barbituric Acid 6-Chlorouracil 6-Chlorouracil Barbituric Acid->6-Chlorouracil Step 1: Chlorination (POCl₃) 6-Methoxyuracil 6-Methoxyuracil 6-Chlorouracil->6-Methoxyuracil Step 2: Nucleophilic Substitution (NaOCH₃)

Figure 1: Overall two-step synthetic workflow.

This method first involves the conversion of the C6-hydroxyl group of barbituric acid into a chloride, a superior leaving group. The subsequent step is a clean nucleophilic aromatic substitution with methoxide to yield the final product. This approach avoids the potential regioselectivity and stability issues of the cyclocondensation route.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

Step 1: Synthesis of 6-Chlorouracil from Barbituric Acid

The conversion of the C6 enolic hydroxyl of barbituric acid to a chloride is effectively achieved using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). This reaction transforms the poorly reactive hydroxyl group into a highly reactive leaving group for subsequent substitution. The procedure is adapted from established methods for the chlorination of barbituric acid derivatives[1].

Mechanism Rationale: Barbituric acid exists in tautomeric equilibrium with its tri-hydroxy aromatic form, 2,4,6-trihydroxypyrimidine. Phosphorus oxychloride reacts with the hydroxyl groups, forming phosphate esters which are excellent leaving groups. A subsequent attack by a chloride ion displaces the phosphate ester, yielding the chlorinated pyrimidine. By controlling the stoichiometry and conditions, the reaction can be guided to selectively react at the most reactive C6 position.

G cluster_mech1 Mechanism: Chlorination of Barbituric Acid start Barbituric Acid (Enol Tautomer) reagent1 + POCl₃ intermediate Phosphate Ester Intermediate reagent2 + Cl⁻ - (OPO₂Cl₂)⁻ product 6-Chlorouracil reagent1->intermediate Activation of OH group reagent2->product Nucleophilic Attack

Figure 2: Simplified mechanism for C6 chlorination.

Protocol:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add barbituric acid (12.8 g, 0.1 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 93 mL, 1.0 mol) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. The solid barbituric acid will slowly dissolve. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane solvent system).

  • Workup - Quenching: After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with constant stirring in an ice bath. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Isolation: The product, 6-chlorouracil, will precipitate as a white solid. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the white solid under vacuum at 60 °C to a constant weight. The product is typically of high purity, but can be recrystallized from ethanol/water if needed.

Step 2: Synthesis of this compound from 6-Chlorouracil

This step employs a classical nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring nitrogens and carbonyl groups activates the C6 position, making the chloro group susceptible to displacement by a strong nucleophile like sodium methoxide. This reaction is analogous to well-documented substitutions on halopyrimidines[2].

Mechanism Rationale: The reaction proceeds via a Meisenheimer-like intermediate. The methoxide ion attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate. The negative charge is stabilized by resonance across the electron-withdrawing groups of the ring. Aromatization is restored by the expulsion of the chloride leaving group, yielding the final 6-methoxyuracil product.

G cluster_mech2 Mechanism: Nucleophilic Aromatic Substitution start 6-Chlorouracil reagent1 + NaOCH₃ intermediate Meisenheimer Intermediate reagent2 - Cl⁻ product 6-Methoxyuracil reagent1->intermediate Nucleophilic Attack reagent2->product Loss of Leaving Group

Figure 3: SNAr mechanism for methoxylation.

Protocol:

  • Preparation of Sodium Methoxide: In a 250 mL flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (100 mL). Carefully add sodium metal (2.53 g, 0.11 mol) in small portions. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely.

  • Reagent Addition: To the freshly prepared sodium methoxide solution, add 6-chlorouracil (14.65 g, 0.1 mol) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the 6-chlorouracil is consumed.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Neutralize the excess sodium methoxide by carefully adding glacial acetic acid until the pH of the solution is approximately 7.

  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue will contain the product and sodium salts (NaCl, sodium acetate).

  • Purification: Add a minimal amount of cold water to the residue to dissolve the salts and stir for 15 minutes. The desired product, this compound, is sparingly soluble in cold water and will precipitate. Collect the white solid by vacuum filtration. Wash the product with a small amount of cold water and then diethyl ether. Dry the product under vacuum.

Data Summary

The following table summarizes the key quantitative parameters for the described two-step synthesis. Yields are representative based on analogous transformations reported in the literature.

ParameterStep 1: ChlorinationStep 2: Methoxylation
Starting Material Barbituric Acid6-Chlorouracil
Key Reagents Phosphorus Oxychloride (POCl₃)Sodium Methoxide (NaOCH₃)
Solvent Neat (POCl₃)Anhydrous Methanol
Molar Ratio (Reagent:Substrate) 10 : 11.1 : 1
Temperature Reflux (~110 °C)Reflux (~65 °C)
Reaction Time 4 - 6 hours2 - 4 hours
Typical Yield 80 - 90%85 - 95%
Product Appearance White SolidWhite Solid

Conclusion

This guide details a robust and efficient two-step synthesis for this compound from the readily available precursor, barbituric acid. The strategic choice to proceed via a 6-chloro intermediate followed by nucleophilic substitution provides a high degree of control and scalability, consistently delivering high yields of the target compound. The provided protocols, grounded in established chemical principles and supported by authoritative literature, offer a reliable pathway for researchers and drug development professionals to access this valuable heterocyclic building block.

References

6-methoxypyrimidine-2,4(1H,3H)-dione chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methoxypyrimidine-2,4(1H,3H)-dione for Advanced Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (also known as 6-methoxyuracil). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core characteristics of this heterocyclic compound. We will explore its structural features, spectroscopic signature, reactivity, and its role as a versatile building block in the synthesis of complex, biologically active molecules. The narrative emphasizes the causality behind experimental choices and provides actionable protocols, grounding all claims in authoritative references.

Introduction: The Pyrimidine-2,4-dione Scaffold

The pyrimidine-2,4-dione (uracil) core is a privileged scaffold in medicinal chemistry, forming the basis for a vast array of therapeutic agents and biological probes.[1] Its derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors in cancer and inflammation research.[1][2] this compound is a functionalized derivative of this core structure. The introduction of a methoxy group at the C6 position significantly influences the molecule's electronic properties and provides a synthetic handle for further chemical modification, making it a compound of considerable interest for building compound libraries and developing novel therapeutics.

Core Chemical & Physical Properties

A precise understanding of a compound's physical properties is the foundation of its application in research. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 29458-38-6[3][4][5]
Molecular Formula C₅H₆N₂O₃[3][4]
Molecular Weight 142.11 g/mol [3][4]
IUPAC Name 6-methoxy-1H-pyrimidine-2,4-dione[3]
Synonyms 6-Methoxyuracil, 6-Methoxypyrimidine-2,4-diol[3]
Appearance Solid (Typical for uracil derivatives)General Knowledge
Storage Store at 10°C - 25°C under inert gas (Nitrogen)
SMILES COC1=CC(=O)NC(=O)N1
InChI InChI=1S/C5H6N2O3/c1-10-4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9)[3]
InChIKey SWNDNOHEVRPIDI-UHFFFAOYSA-N

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Pathways

The synthesis of substituted pyrimidine-2,4-diones often relies on the cyclocondensation of a three-carbon component with a urea derivative. For this compound, a logical and established approach involves the reaction of an appropriately substituted β-keto ester with urea. This method is robust and widely cited for creating the uracil ring system.[6]

A plausible synthetic route is the condensation of an ethyl or methyl ester of methoxymalonic acid with urea in the presence of a strong base like sodium methoxide. The base serves to deprotonate the urea, increasing its nucleophilicity to initiate the cyclization cascade.

Diagram: General Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Urea Urea Condensation Base-Catalyzed Cyclocondensation (e.g., NaOMe, EtOH, Reflux) Urea->Condensation Ester Substituted β-Keto Ester (e.g., Methoxymalonate derivative) Ester->Condensation Product This compound Condensation->Product Acidification Workup

Caption: Base-catalyzed synthesis of the target compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The use of sodium methoxide as a base is critical for deprotonating urea, making it a potent nucleophile. The reflux condition provides the necessary activation energy for the cyclization reaction. Acidification in the final step is required to neutralize the reaction mixture and precipitate the final product, which exists as a salt in the basic medium.

  • Reaction Setup : To a solution of sodium methoxide (1.2 eq) in absolute ethanol, add urea (1.1 eq) and an appropriate β-keto ester, such as ethyl 2-methoxy-3-oxobutanoate (1.0 eq).

  • Cyclocondensation : Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, remove the solvent in vacuo.

  • Purification : Dissolve the residue in water and acidify carefully with a dilute acid (e.g., 2M HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Isolation : Collect the solid precipitate by filtration, wash with cold water, and then a non-polar solvent like diethyl ether to remove impurities.

  • Drying : Dry the product under vacuum to yield this compound.

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups: the uracil ring, the dione (amide) system, and the enol-ether moiety (methoxy group).

  • N-Alkylation/Acylation : The N1 and N3 positions are nucleophilic and can be readily alkylated or acylated under basic conditions. This is a common strategy for building diversity in drug discovery programs.

  • Electrophilic Substitution : The C5 position is activated by the electron-donating methoxy group at C6, making it susceptible to electrophilic attack (e.g., halogenation, nitration).

  • Nucleophilic Substitution : While the methoxy group is generally a poor leaving group, it can be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functionalities at the C6 position. This is a key reaction for creating analogs, such as 6-amino or 6-thiol derivatives.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic signals can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]

SpectroscopyPredicted Chemical Shifts / Absorption BandsRationale
¹H NMR δ 10.5-11.5 (br s, 2H, N1-H, N3-H)δ 5.0-5.5 (s, 1H, C5-H)δ 3.7-3.9 (s, 3H, -OCH₃)The amide protons (N-H) are acidic and appear as broad singlets far downfield. The vinyl proton at C5 is a sharp singlet. The methoxy protons are also a characteristic singlet in the typical range for -OCH₃ groups.
¹³C NMR δ 160-165 (C4=O)δ 150-155 (C2=O)δ 155-160 (C6-O)δ 90-95 (C5)δ 55-60 (-OCH₃)The two carbonyl carbons are distinct and appear downfield. The C6 carbon attached to the electronegative oxygen is also downfield, while the C5 carbon is significantly shielded. The methoxy carbon appears in the expected aliphatic region.
IR (cm⁻¹) 3100-3300 (N-H stretch)1650-1720 (C=O stretch, amide I band)1600-1640 (C=C stretch)1200-1250 (C-O stretch, asymmetric)1000-1050 (C-O stretch, symmetric)These bands are characteristic of the uracil core. The N-H stretching is typically broad. The two carbonyl groups will result in strong, sharp absorption bands. The C-O stretching from the methoxy group is also a key diagnostic feature.[2]
Mass Spec (EI) m/z 142 (M⁺)The molecular ion peak will correspond to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or retro-Diels-Alder cleavage of the ring.

Role in Drug Discovery and Development

The true value of this compound lies in its application as a foundational scaffold for creating targeted therapeutics. The pyrimidine-2,4-dione framework is a known "pharmacophore" that can interact with the active sites of numerous enzymes.

  • Enzyme Inhibition : Libraries based on this scaffold have yielded potent inhibitors of key enzymes implicated in disease. For example, derivatives have been developed as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for cancer therapy and Macrophage Migration Inhibitory Factor-2 (MIF-2) for inflammatory diseases.[1][2]

  • Scaffold for Synthesis : The reactivity of the molecule allows for systematic modification at the N1, N3, C5, and C6 positions. This enables the generation of large compound libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery.[1] The methoxy group at C6 can be used to modulate potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Diagram: Application in Medicinal Chemistry

G cluster_mods Chemical Modifications cluster_targets Potential Biological Targets Core 6-Methoxypyrimidine- 2,4(1H,3H)-dione (Core Scaffold) N1_Mod N1/N3 Alkylation/ Acylation Core->N1_Mod C6_Mod C6 Nucleophilic Substitution Core->C6_Mod C5_Mod C5 Electrophilic Substitution Core->C5_Mod Library Diverse Compound Library N1_Mod->Library C6_Mod->Library C5_Mod->Library Target1 Kinases (e.g., eEF-2K) Library->Target1 Target2 PARP-1 Library->Target2 Target3 MIF-2 / Tautomerases Library->Target3

Caption: Role as a scaffold for generating diverse inhibitors.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a versatile and powerful tool for chemical innovation. Its well-defined chemical properties, accessible synthesis, and multi-faceted reactivity make it an invaluable starting material for researchers in medicinal chemistry and drug development. A thorough understanding of its characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to 6-Methoxypyrimidine-2,4(1H,3H)-dione (6-Methoxyuracil)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methoxypyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with the CAS number 29458-38-6. Also known as 6-Methoxyuracil, this molecule has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry and drug discovery. Its structural features make it a valuable building block, most notably in the burgeoning field of targeted protein degradation. This document delves into the fundamental physicochemical properties, provides a detailed synthesis protocol, explores its critical role as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and discusses its application in the development of Proteolysis Targeting Chimeras (PROTACs). The guide is intended to be a vital resource for researchers and professionals engaged in innovative therapeutic development.

Introduction: The Significance of this compound

This compound is a substituted uracil derivative that has emerged as a pivotal molecular scaffold in contemporary drug discovery. Its utility extends beyond a simple chemical intermediate; it is a crucial component in the rational design of sophisticated therapeutic agents. The pyrimidine-2,4-dione core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The introduction of a methoxy group at the 6-position endows the molecule with specific electronic and steric properties that are instrumental in its biological interactions.

The primary driver for the heightened interest in 6-methoxyuracil is its role as a foundational building block for ligands that recruit E3 ubiquitin ligases, particularly the von Hippel-Lindau (VHL) protein.[1] This function places it at the heart of targeted protein degradation, a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[2][3] As a key component of PROTACs, 6-methoxyuracil-derived moieties facilitate the hijacking of the ubiquitin-proteasome system to induce the degradation of specific protein targets that are often considered "undruggable" by traditional small molecule inhibitors.[4][5]

This guide will provide the necessary technical details to understand, synthesize, and utilize this important molecule in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and synthesis.

General Properties
PropertyValueSource
CAS Number 29458-38-6[6]
Molecular Formula C₅H₆N₂O₃[7]
Molecular Weight 142.11 g/mol [7]
IUPAC Name 6-methoxy-1H-pyrimidine-2,4-dione[7]
Synonyms 6-Methoxyuracil, 6-Methoxypyrimidine-2,4-diol[7]
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in DMSO and methanol.General Knowledge
Spectroscopic Data
  • ¹H NMR: Protons on the pyrimidine ring and the methoxy group will give characteristic signals. The vinyl proton at the 5-position is expected to appear as a singlet. The N-H protons of the uracil ring will likely appear as broad singlets, and their chemical shift may vary depending on the solvent and concentration. The methoxy protons will be a sharp singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the methoxy carbon.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 142.11. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, N-H stretching of the amide groups, and C-O stretching of the methoxy group.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials. A common and effective strategy involves the initial synthesis of barbituric acid, followed by chlorination and subsequent methoxylation.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Synthesis of Barbituric Acid cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Methoxylation Diethyl Malonate Diethyl Malonate Barbituric Acid Barbituric Acid Diethyl Malonate->Barbituric Acid Urea Urea Urea->Barbituric Acid Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Barbituric Acid Condensation BA Barbituric Acid 6-Chlorouracil 6-Chlorouracil BA->6-Chlorouracil Chlorination POCl3 Phosphorus Oxychloride POCl3->6-Chlorouracil CU 6-Chlorouracil Final Product This compound CU->Final Product Nucleophilic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->Final Product Methanol Methanol Methanol->Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Barbituric Acid from Diethyl Malonate and Urea [8]

This foundational step involves the condensation of diethyl malonate with urea in the presence of a strong base.

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add urea to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the barbituric acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from hot water to yield pure barbituric acid.

Stage 2: Synthesis of 6-Chlorouracil from Barbituric Acid [9]

The hydroxyl group at the 6-position of the uracil ring, which exists in tautomeric equilibrium with the keto form of barbituric acid, is converted to a chloro group.

  • Reagents and Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap.

  • Reaction: To the flask, add barbituric acid and an excess of phosphorus oxychloride (POCl₃).

  • Reflux: Gently heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

  • Purification: The precipitated 6-chlorouracil is collected by filtration, washed thoroughly with cold water, and dried.

Stage 3: Synthesis of this compound from 6-Chlorouracil

This final step involves a nucleophilic substitution of the chloro group with a methoxy group.

  • Reagents and Setup: In a round-bottom flask, prepare a solution of sodium methoxide in methanol by dissolving sodium metal in anhydrous methanol.

  • Reaction: Add 6-chlorouracil to the sodium methoxide solution.

  • Reflux: Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water to afford the final product as a crystalline solid.

Application in Targeted Protein Degradation: A VHL Ligand Building Block

The primary application of this compound in modern drug discovery is as a precursor to ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are integral components of PROTACs.

The Ubiquitin-Proteasome System and PROTACs

The ubiquitin-proteasome system (UPS) is a cellular machinery responsible for the degradation of unwanted or damaged proteins. PROTACs are heterobifunctional molecules that co-opt this system. They consist of two distinct domains connected by a linker: one that binds to a target protein of interest (POI) and another that binds to an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Role of this compound in VHL Ligand Synthesis

The this compound scaffold is a key component of potent VHL ligands. Through further chemical modifications, it forms part of the hydroxyproline-like motif that is recognized by the VHL protein. The methoxy group at the 6-position is crucial for establishing key interactions within the VHL binding pocket.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand derived from this compound.

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a molecule of significant importance in the field of drug discovery, particularly for researchers and scientists focused on the development of novel therapeutics. Its role as a key building block for VHL E3 ligase ligands in PROTACs underscores its value in the innovative area of targeted protein degradation. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and an exploration of its critical application. As the field of targeted protein degradation continues to expand, the demand for and understanding of foundational molecules like this compound will undoubtedly grow, making it an indispensable tool in the arsenal of medicinal chemists.

References

An In-Depth Technical Guide to the Structure Elucidation of 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-methoxypyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a narrative that intertwines foundational chemical principles with advanced analytical methodologies. We will explore the logical progression of experiments, from synthesis and preliminary analysis to definitive spectroscopic and crystallographic characterization. The causality behind each experimental choice is explained, ensuring a self-validating system of protocols for robust and reliable structural determination.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental motif in a vast array of biologically active molecules, including nucleobases such as uracil, thymine, and cytosine. The introduction of a methoxy group at the 6-position of the uracil core, yielding this compound (also known as 6-methoxyuracil), can significantly alter the molecule's electronic properties, solubility, and biological activity. Therefore, unambiguous structural confirmation is paramount in the development of novel therapeutics based on this scaffold. This guide will walk through the necessary steps to achieve this confirmation with a high degree of confidence.

Synthesis and Preliminary Characterization

A robust structure elucidation workflow begins with a well-characterized starting material. A common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 6-position of a uracil derivative with a methoxide source.

Synthetic Approach: Nucleophilic Substitution

A plausible and frequently utilized synthesis strategy is the reaction of 6-chlorouracil with sodium methoxide.[1] This reaction proceeds via a nucleophilic aromatic substitution mechanism.

cluster_0 Synthesis of this compound 6-chlorouracil 6-Chlorouracil Product This compound 6-chlorouracil->Product Nucleophilic Substitution NaOMe Sodium Methoxide (NaOMe) in Methanol NaOMe->Product NaCl NaCl

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 6-chlorouracil in a suitable anhydrous solvent, such as methanol.

  • Reagent Addition: Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Reaction: Stir the mixture at reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., hydrochloric acid) to a pH of 2-3.[1]

  • Isolation: The product may precipitate upon cooling and neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain a purified sample.

Preliminary Physical and Chemical Properties

Before proceeding to more complex analytical techniques, it is essential to determine the basic physical properties of the synthesized compound.

PropertyValueSource
Molecular Formula C₅H₆N₂O₃[2]
Molecular Weight 142.11 g/mol [2]
CAS Number 29458-38-6[3]
Appearance White to off-white solid(Expected)
Melting Point >280 °C (decomposes)(Predicted based on analogs)

Spectroscopic Elucidation: A Multi-faceted Approach

The core of structure elucidation lies in the application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Molecular Weight & Formula NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Connectivity & Environment IR Infrared (IR) Spectroscopy Start->IR Functional Groups UV UV-Vis Spectroscopy Start->UV Conjugation Structure Confirmed Structure MS->Structure NMR->Structure IR->Structure UV->Structure XRay X-ray Crystallography Structure->XRay Absolute Confirmation (if crystalline)

Caption: A workflow for the structural elucidation of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard.

Expected Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve the loss of the methoxy group as a primary fragmentation pathway.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[5]

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is expected to show the protonated molecule [M+H]⁺, while negative ion mode would show the deprotonated molecule [M-H]⁻.

  • Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass
[M+H]⁺ 143.0451
[M+Na]⁺ 165.0270
[M-H]⁻ 141.0295
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal the connectivity between them.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0br s1HN³-H
~10.5br s1HN¹-H
~5.5s1HC⁵-H
~3.8s3HOCH₃

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~163C⁴=O
~155C⁶
~151C²=O
~98C⁵
~55OCH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3200-3000N-H stretching
3000-2800C-H stretching (aliphatic and aromatic)
~1700C=O stretching (amide)
~1650C=C stretching
1250-1000C-O stretching

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or Attenuated Total Reflectance (ATR).[7]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.[8]

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Expected UV-Vis Absorption: Pyrimidine derivatives typically exhibit strong absorption in the UV region. The λmax for this compound is expected to be around 260 nm in a polar solvent.[9]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water).[10]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over the UV-Vis range (typically 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Structure Validation: Validate the final structure using crystallographic software and deposit the data in a crystallographic database.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Synthesis provides the material, mass spectrometry confirms the molecular formula, NMR spectroscopy reveals the atomic connectivity, IR and UV-Vis spectroscopy identify functional groups and conjugation, and X-ray crystallography provides the ultimate proof of structure. By following the logical workflow and robust protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel heterocyclic compounds, paving the way for their application in drug discovery and development.

References

An In-depth Technical Guide to the Potential Biological Activity of 6-Methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic functionalization of the uracil scaffold has led to the discovery of compounds with a wide array of biological activities, including potent anticancer and antiviral properties. This technical guide focuses on a specific, yet underexplored, derivative: 6-methoxypyrimidine-2,4(1H,3H)-dione (also known as 6-methoxyuracil). While direct and extensive biological data for this compound are limited in publicly accessible literature, this guide will provide a comprehensive overview of its physicochemical properties, a detailed synthesis protocol based on established chemical principles, and an in-depth exploration of its potential biological activities. This exploration is grounded in the well-documented bioactivities of structurally related 6-substituted uracil analogs, thereby providing a scientifically rigorous foundation for future research and drug discovery efforts.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of new therapeutic agents.[1] By modifying the pyrimidine core, medicinal chemists can design molecules that interact with a wide range of biological targets, such as enzymes and receptors, with high specificity and affinity.

The versatility of the uracil scaffold is particularly noteworthy. Substitutions at various positions on the ring can dramatically influence the molecule's biological activity. For instance, the introduction of a fluorine atom at the C5 position led to the development of 5-fluorouracil, a widely used chemotherapeutic agent. Similarly, modifications at the N1, N3, C5, and C6 positions have yielded compounds with antiviral, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2][3] The C6 position, in particular, has been a key site for structural modifications leading to potent biological effects.

This guide will now narrow its focus to this compound, a molecule that, despite its relatively simple structure, holds considerable potential for biological activity based on the established pharmacology of its chemical cousins.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is crucial for its development as a potential drug candidate. These properties influence its solubility, stability, and ability to interact with biological targets.

PropertyValueSource
CAS Number 29458-38-6
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
IUPAC Name 6-methoxy-1H-pyrimidine-2,4-dione
Synonyms 6-Methoxyuracil
Appearance White to off-white crystalline solid (predicted)
Solubility Predicted to be soluble in polar organic solvents and aqueous bases.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution reaction, a common and versatile method for the functionalization of pyrimidine rings. The most direct route involves the reaction of a 6-halouracil, such as 6-chlorouracil, with sodium methoxide.

Proposed Synthetic Pathway

Synthesis_of_6-Methoxyuracil 6-Chlorouracil 6-Chlorouracil Intermediate Meisenheimer-like Intermediate 6-Chlorouracil->Intermediate Nucleophilic Attack Sodium_Methoxide Sodium Methoxide (CH₃ONa) Sodium_Methoxide->Intermediate Methanol Methanol (Solvent) Methanol->6-Chlorouracil Heat Heat (Reflux) Heat->Intermediate 6-Methoxyuracil This compound Intermediate->6-Methoxyuracil Elimination of Cl⁻ NaCl Sodium Chloride (Byproduct) Intermediate->NaCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of 6-alkoxyuracils from 6-halouracils.

Materials:

  • 6-Chlorouracil

  • Sodium metal

  • Anhydrous Methanol

  • Dry Dimethylformamide (DMF) (optional, as co-solvent)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and equipment for reflux and filtration

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous methanol (sufficient volume to dissolve the sodium and 6-chlorouracil). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Reaction: To the freshly prepared sodium methoxide solution, add 6-chlorouracil (1.0 equivalent). If solubility is an issue, dry DMF can be added as a co-solvent.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium methoxide with hydrochloric acid until the pH is approximately 7.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol and an inert atmosphere is crucial to prevent the reaction of sodium metal with water, which would reduce the yield of sodium methoxide and pose a safety hazard.

  • Freshly Prepared Sodium Methoxide: Using a freshly prepared solution of the nucleophile ensures its reactivity.

  • Reflux: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

  • Neutralization: This step is necessary to quench the reaction and protonate the product, facilitating its isolation.

Potential Biological Activities of this compound

While specific biological data for this compound is scarce, the extensive research on other 6-substituted uracil derivatives provides a strong basis for predicting its potential therapeutic applications.

Potential Anticancer Activity

The uracil scaffold is a well-established pharmacophore in cancer chemotherapy. The substitution at the C6 position has been shown to be a viable strategy for developing novel anticancer agents.

  • Enzyme Inhibition: A key mechanism of action for many uracil-based anticancer drugs is the inhibition of enzymes involved in nucleotide metabolism, such as thymidylate synthase and thymidine phosphorylase. Derivatives of 6-methyluracil have also been investigated as inhibitors of other enzymes relevant to cancer progression. It is plausible that this compound could exhibit similar enzyme inhibitory activity.

  • Induction of Apoptosis: Numerous pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] This is a desirable characteristic for an anticancer drug, as it leads to the selective elimination of tumor cells.

Potential Antiviral Activity

Derivatives of 6-substituted uracils have demonstrated significant activity against a range of viruses, including human immunodeficiency virus (HIV) and influenza virus.

  • HIV Reverse Transcriptase Inhibition: A notable class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is based on the 6-substituted uracil scaffold. These compounds bind to a non-catalytic site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication. It is conceivable that this compound could serve as a lead compound for the development of novel NNRTIs.

  • Influenza Virus Inhibition: Certain 1,6-bis[(benzyloxy)methyl]uracil derivatives have shown potent activity against the H1N1 influenza virus.[5] This suggests that the 6-position of the uracil ring is a critical site for interaction with viral targets.

Other Potential Activities

The structural similarity of this compound to other biologically active 6-substituted uracils suggests potential for a broader range of pharmacological effects.

  • Neuroprotective Effects: Derivatives of 6-methyluracil have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2][3] This opens the possibility that this compound could have applications in neurodegenerative disorders.

  • Anti-inflammatory Activity: The pyrimidine-2,4-dione core has been utilized to develop antagonists of the P2X7 receptor, which is involved in inflammatory processes.

Proposed Experimental Workflows for Biological Evaluation

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Anticancer Evaluation cluster_2 Antiviral Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Antiproliferative Antiproliferative Assays (e.g., against NCI-60 panel) Cytotoxicity->Antiproliferative Antiviral_Screening Antiviral Screening (e.g., HIV, Influenza) Cytotoxicity->Antiviral_Screening Antimicrobial Antimicrobial Screening (Bacteria, Fungi) Enzyme_Inhibition_Cancer Enzyme Inhibition Assays (e.g., Thymidylate Synthase) Antiproliferative->Enzyme_Inhibition_Cancer Apoptosis Apoptosis Assays (e.g., Caspase activation) Enzyme_Inhibition_Cancer->Apoptosis Enzyme_Inhibition_Viral Enzyme Inhibition Assays (e.g., Reverse Transcriptase) Antiviral_Screening->Enzyme_Inhibition_Viral Mechanism_of_Action Mechanism of Action Studies Enzyme_Inhibition_Viral->Mechanism_of_Action Compound 6-Methoxypyrimidine- 2,4(1H,3H)-dione Compound->Cytotoxicity Compound->Antimicrobial

Caption: A proposed workflow for the biological evaluation of this compound.

Future Directions and Conclusion

This compound represents a simple yet intriguing molecule with untapped potential in drug discovery. The rich history of its structural analogs in medicine provides a strong rationale for its investigation as a lead compound for the development of new anticancer, antiviral, and other therapeutic agents.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of its activity against a wide range of biological targets is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related 6-alkoxyuracil derivatives would provide valuable insights into the structural requirements for optimal activity.

  • Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies will be crucial for understanding how the compound exerts its effects.

References

predicted mechanism of action for 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Predicted Mechanism of Action for 6-Methoxypyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-methoxyuracil, is a derivative of the pyrimidine nucleobase, uracil.[1] Uracil and its analogs represent a class of "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antiviral and anti-tumor applications.[2][3] While the precise mechanism of action for this compound is not yet fully elucidated in publicly available literature, its structural similarity to uracil and other clinically significant pyrimidine analogs allows for a well-reasoned prediction of its biological activity.

This technical guide provides a comprehensive overview of the , grounded in the established pharmacology of related compounds. Furthermore, we propose a detailed, self-validating experimental workflow to systematically investigate and confirm these predictions, offering a roadmap for future research and development.

Predicted Mechanism of Action: An Antimetabolite Approach

The core of our hypothesis is that this compound functions as an antimetabolite, disrupting the synthesis and metabolism of pyrimidines, which are essential for DNA and RNA synthesis. This mode of action is a hallmark of many uracil derivatives, most notably the anticancer drug 5-fluorouracil.[4] The presence of the methoxy group at the C6 position is predicted to critically influence its interaction with target enzymes and its metabolic stability.

Primary Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

We predict that a primary molecular target for this compound is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides.

Causality of Target Selection:

  • Structural Analogy: The pyrimidine-2,4-dione core is a known scaffold for DHODH inhibitors.

  • Electronic Effects of the 6-Methoxy Group: The electron-donating methoxy group at the C6 position can alter the electronic distribution of the pyrimidine ring, potentially enhancing its binding affinity to the active site of DHODH compared to the natural substrate. This modification could favor a conformation that is inhibitory.

Secondary Predicted Targets and Pathways

While DHODH is the primary predicted target, other enzymes within the pyrimidine metabolic pathway could also be affected:

  • Thymidylate Synthase (TS): A classical target for uracil analogs.[4] While the C6-substitution is less common for TS inhibitors compared to C5-substitutions (like in 5-fluorouracil), the possibility of interaction cannot be ruled out without experimental validation.

  • Incorporation into Nucleic Acids: Following potential enzymatic conversion to its nucleotide form, 6-methoxy-deoxyuridine triphosphate could be erroneously incorporated into DNA by DNA polymerases, leading to DNA damage and apoptosis in rapidly dividing cells.

The predicted inhibitory action on DHODH would lead to a depletion of the intracellular pyrimidine pool, thereby stalling DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis, particularly in cells with high proliferative rates such as cancer cells.

Predicted Signaling Pathway

Predicted_Signaling_Pathway cluster_0 De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA MPD 6-Methoxypyrimidine- 2,4(1H,3H)-dione MPD->Orotate Inhibition

Caption: Predicted inhibition of DHODH by this compound.

Proposed Experimental Validation

To rigorously test this hypothesis, a multi-tiered, self-validating experimental approach is proposed.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits the activity of the predicted target enzymes.

Protocol 1: DHODH Inhibition Assay (Spectrophotometric)

  • Objective: To quantify the inhibitory effect of this compound on human DHODH activity.

  • Principle: The assay measures the reduction of a dye (e.g., 2,6-dichloroindophenol) by DHODH as it oxidizes dihydroorotate.

  • Materials: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP), Coenzyme Q10, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), 96-well plates, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add assay buffer, Coenzyme Q10, and serial dilutions of the test compound.

    • Add recombinant human DHODH to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding dihydroorotate and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over time.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Protocol 2: Thymidylate Synthase (TS) Inhibition Assay

A similar spectrophotometric assay can be employed to assess the inhibition of TS, by monitoring the oxidation of NADPH coupled to the conversion of dUMP to dTMP.

Hypothetical Data Summary

CompoundTarget EnzymePredicted IC50 (µM)
This compoundHuman DHODH0.5 - 5.0
This compoundHuman TS> 50
Leflunomide (Positive Control)Human DHODH~1.0
5-Fluorouracil (Positive Control)Human TS~0.1
Tier 2: Cell-Based Assays

If in vitro activity is confirmed, the next step is to evaluate the compound's effect in a cellular context.

Protocol 3: Cell Proliferation Assay (MTT)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials: Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma), cell culture medium, fetal bovine serum, this compound, MTT reagent, solubilization solution.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Nucleoside Rescue Assay

  • Objective: To confirm that the compound's cytotoxic effect is due to the inhibition of pyrimidine biosynthesis.

  • Principle: If the compound inhibits de novo pyrimidine synthesis, its cytotoxic effects should be reversed by the addition of exogenous uridine to the culture medium, which can be utilized through the pyrimidine salvage pathway.

  • Procedure:

    • Perform the cell proliferation assay as described in Protocol 3.

    • In a parallel set of experiments, co-administer the test compound with a fixed concentration of uridine (e.g., 100 µM).

  • Data Analysis: Compare the GI50 values in the presence and absence of uridine. A significant rightward shift in the GI50 curve in the presence of uridine would strongly support the proposed mechanism of action.

Experimental Workflow for Mechanism Validation

Experimental_Workflow start Hypothesis: 6-MPD inhibits De Novo Pyrimidine Synthesis tier1 Tier 1: In Vitro Enzyme Assays start->tier1 dhodh_assay DHODH Inhibition Assay (Protocol 1) tier1->dhodh_assay ts_assay TS Inhibition Assay (Protocol 2) tier1->ts_assay tier2 Tier 2: Cell-Based Assays dhodh_assay->tier2 If IC50 < 10 µM negative_result Re-evaluate Hypothesis: Alternative Targets dhodh_assay->negative_result If IC50 > 50 µM ts_assay->tier2 Compare IC50 mtt_assay Cell Proliferation (MTT) (Protocol 3) tier2->mtt_assay rescue_assay Nucleoside Rescue (Protocol 4) mtt_assay->rescue_assay If GI50 < 20 µM tier3 Tier 3: Metabolomics & Target Engagement rescue_assay->tier3 If rescued by Uridine rescue_assay->negative_result If not rescued metabolomics LC-MS Metabolomics: Measure Nucleotide Pools tier3->metabolomics conclusion Mechanism Confirmed: DHODH Inhibition metabolomics->conclusion Depletion of Orotate & UMP

Caption: A tiered workflow for validating the predicted mechanism of action.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. Based on its structural similarity to uracil and other known pyrimidine-based drugs, we predict its primary mechanism of action to be the inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition is expected to lead to the depletion of essential pyrimidine nucleotides, resulting in the arrest of cell proliferation, particularly in rapidly dividing cancer cells.

The proposed experimental protocols provide a clear and robust framework for validating this hypothesis. Successful confirmation of this predicted mechanism would establish this compound as a valuable lead compound for the development of next-generation antimetabolite drugs.

References

The Enduring Scaffold: A Technical Guide to Pyrimidine-2,4-dione Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Core of Pyrimidine-2,4-dione

The pyrimidine-2,4-dione, colloquially known as the uracil scaffold, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent "privileged structure" status is not arbitrary; it is a testament to its recurring presence in a vast and diverse array of biologically active compounds.[1] As a fundamental component of ribonucleic acid (RNA), this heterocyclic motif is deeply embedded in the essential machinery of life, making its derivatives prime candidates for therapeutic intervention.[1] The versatility of the pyrimidine-2,4-dione core allows for a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of pyrimidine-2,4-dione compounds, offering in-depth insights for researchers, scientists, and drug development professionals.

Strategic Synthesis of the Pyrimidine-2,4-dione Core

The construction of the pyrimidine-2,4-dione scaffold is a well-trodden path in synthetic organic chemistry, with the Biginelli reaction being a prominent and versatile method. This one-pot, three-component condensation reaction offers a straightforward route to highly functionalized dihydropyrimidinones, which can be readily oxidized to the desired pyrimidine-2,4-diones.[2][3]

The Biginelli Reaction: A Classic Reimagined

The classical Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3] While historically requiring harsh reaction conditions, modern iterations have significantly enhanced its efficiency and expanded its substrate scope.[2]

Biginelli Reaction cluster_reactants Reactants Aldehyde Aldehyde Intermediate Dihydropyrimidinone Aldehyde->Intermediate BetaKetoester β-Ketoester BetaKetoester->Intermediate Urea Urea/Thiourea Urea->Intermediate Product Pyrimidine-2,4-dione Intermediate->Product Oxidation

Caption: A simplified workflow of the Biginelli reaction for the synthesis of pyrimidine-2,4-diones.

Experimental Protocol: A Modernized Biginelli Synthesis

The following protocol details a contemporary, efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones, key precursors to pyrimidine-2,4-diones, using a recyclable catalyst under solvent-free conditions.[4]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • p-dodecylbenzenesulfonic acid (DBSA) (5 mol%)

Procedure:

  • Combine the aldehyde, β-ketoester, urea/thiourea, and DBSA in a reaction vessel.

  • Heat the mixture to 80°C with stirring under solvent-free conditions.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2.5–3.5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of water and stirring for 10 minutes.

  • Isolate the solid product by filtration.

  • Wash the crude product with ethyl acetate to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

  • The dihydropyrimidine can then be oxidized to the corresponding pyrimidine-2,4-dione using a suitable oxidizing agent (e.g., nitric acid, DDQ).

A Spectrum of Biological Activities and Therapeutic Promise

The structural versatility of the pyrimidine-2,4-dione scaffold has been extensively leveraged to develop compounds with a wide range of biological activities. The ability to introduce diverse substituents at various positions on the ring allows for the fine-tuning of their pharmacological profiles.

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrimidine-2,4-dione derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][5]

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1):

A notable target for pyrimidine-2,4-dione-based anticancer agents is PARP-1, an enzyme crucial for DNA repair.[1][6] In cancer cells with deficient DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[7]

PARP-1 Inhibition Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Apoptosis Apoptosis (Cell Death) PARP1->Apoptosis Inhibition of Repair Leads to Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Pyrimidine_Dione Pyrimidine-2,4-dione Inhibitor Pyrimidine_Dione->PARP1 Inhibition

Caption: The signaling pathway of PARP-1 in DNA repair and its inhibition by pyrimidine-2,4-dione derivatives, leading to cancer cell apoptosis.[7][8]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of representative pyrano[2,3-d]pyrimidine-2,4-dione derivatives against human cancer cell lines.[1]

CompoundTargetCell LineIC50 (nM)
S2 PARP-1-4.06 ± 0.18
S7 PARP-1-3.61 ± 0.15
Olaparib (Ref.) PARP-1-5.77
S8 -MCF-7660 ± 50
S8 -HCT1162760 ± 60
Staurosporine (Ref.) -MCF-77258

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[9][10][11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • 96-well plates

  • Pyrimidine-2,4-dione compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-2,4-dione compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity: A Bulwark Against Viral Replication

The pyrimidine-2,4-dione scaffold is a key component in several antiviral drugs, particularly those targeting viral reverse transcriptase.[13][14][15]

Inhibition of HIV Reverse Transcriptase:

Certain pyrimidine-2,4-dione derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV reverse transcriptase enzyme and disrupting its function, thereby halting the conversion of the viral RNA genome into DNA.[13][14][16][17]

Quantitative Data on Anti-HIV Activity:

A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus have shown potent inhibitory activity against HIV reverse transcriptase.[14]

CompoundHIV RT Inhibition (IC50)HIV-1 Infection Inhibition (EC50)
6a Nanomolar rangeLow micromolar range
6b Nanomolar rangeLow micromolar range
6c Nanomolar rangeLow micromolar range

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[18][19][20][21]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Pyrimidine-2,4-dione compounds

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[21]

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Incubate the virus dilutions with various concentrations of the pyrimidine-2,4-dione compound for a set period.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.[21]

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).[21]

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.[21]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrimidine-2,4-dione derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[22][23]

Quantitative Data on Antimicrobial Activity:

The following table presents the minimum inhibitory concentration (MIC) values for a series of pyrimidine-2,4-dione derivatives against various microbial strains.[22][24][25]

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)A. niger (MIC, µg/mL)P. marneffei (MIC, µg/mL)
OBP01 -9865
OBP03 -51078
OBP05 -7876

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[26][27][28][29][30]

Materials:

  • Bacterial strains

  • Mueller-Hinton agar plates

  • Sterile filter paper disks

  • Pyrimidine-2,4-dione compounds

  • Standard antibiotic disks (positive control)

  • Solvent (e.g., DMSO, negative control)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.[28]

  • Disk Application: Aseptically place filter paper disks impregnated with a known concentration of the pyrimidine-2,4-dione compound onto the agar surface. Also, place standard antibiotic and solvent control disks.[28]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Conclusion: The Future of Pyrimidine-2,4-dione in Medicine

The pyrimidine-2,4-dione scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a multitude of biological targets, ensures its enduring relevance in medicinal chemistry. Future research will undoubtedly focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. This guide serves as a foundational resource for scientists dedicated to harnessing the power of this remarkable heterocyclic core to address unmet medical needs.

References

Introduction: The Significance of 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of 6-methoxypyrimidine-2,4(1H,3H)-dione

This guide provides a comprehensive analysis of the spectroscopic data for this compound, also known as 6-methoxyuracil. As a key intermediate in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document outlines the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a full structural elucidation. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers and scientists in the field.

This compound is a substituted uracil analog. The pyrimidine-2,4-dione core is a foundational scaffold in numerous biologically active molecules, including antiviral and anticancer agents. The introduction of a methoxy group at the C6 position significantly alters the electronic properties and potential reactivity of the ring system, making it a valuable building block for novel therapeutic agents.[1]

Accurate characterization is the bedrock of chemical synthesis and drug discovery. The following sections detail the application of core spectroscopic techniques to confirm the identity and purity of this compound, explaining the causal links between molecular structure and spectral output.

Compound Profile:

Property Value Source
Molecular Formula C₅H₆N₂O₃ [2]
Molecular Weight 142.11 g/mol [2]

| CAS Number | 29458-38-6 |[3] |

Mass Spectrometry: Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides the most direct evidence of a compound's molecular weight and offers insights into its structural components through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) is injected into the gas chromatograph (GC) inlet for vaporization and separation, or directly infused into the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak that confirms its molecular formula.

Table 1: Key Mass Spectrometry Data

m/z Value Proposed Fragment Significance
142 [C₅H₆N₂O₃]⁺• Molecular Ion (M⁺•) : Confirms the molecular weight of 142.11 g/mol .[2]
111 [M - OCH₃]⁺ Loss of the methoxy radical from the molecular ion.

| 83 | [C₃H₃N₂O]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - OCH₃]⁺ fragment. |

The fragmentation pattern provides strong evidence for the presence of the methoxy group and the pyrimidine ring structure. The initial loss of a methoxy radical is a common and logical fragmentation pathway for methoxy-substituted heterocycles.

Visualization: Proposed Fragmentation Pathway

G M [C₅H₆N₂O₃]⁺• m/z = 142 (Molecular Ion) F1 [C₄H₃N₂O₂]⁺ m/z = 111 M->F1 - •OCH₃ F2 [C₃H₃N₂O]⁺ m/z = 83 F1->F2 - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to account for atmospheric and instrumental interferences.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact with a pressure clamp.

  • Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000–400 cm⁻¹. The instrument records the absorbance at each wavenumber.

  • Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum.

Data Interpretation

The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of bonds within the molecule. For this compound, the key absorptions confirm the presence of amide and ether functionalities.

Table 2: FT-IR Peak Assignments

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200 N-H Stretch Amide (N-H)
~3050 C-H Stretch Olefinic (=C-H)
~2950 C-H Stretch Aliphatic (O-CH₃)
~1710 C=O Stretch Carbonyl (Amide I band)
~1650 C=C Stretch Alkene

| ~1250 | C-O Stretch | Aryl Ether (Asymmetric) |

The presence of a broad peak around 3200 cm⁻¹ is characteristic of N-H stretching in the amide groups. The strong absorption around 1710 cm⁻¹ is definitive evidence for the two carbonyl groups in the pyrimidine-dione ring. The C-O stretching of the methoxy group provides further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the analyte signals. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation, phasing, and baseline correction to generate the final spectra.

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 3: ¹H NMR Data and Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.2 Broad Singlet 2H N1-H , N3-H Deshielded protons on nitrogen atoms, often broad due to quadrupole effects and chemical exchange.
~5.2 Singlet 1H C5-H Olefinic proton adjacent to an electron-donating methoxy group and a carbonyl group.

| ~3.7 | Singlet | 3H | O-CH₃ | Protons of the methoxy group, appearing as a sharp singlet as there are no adjacent protons. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

Table 4: ¹³C NMR Data and Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~164 C 6 Olefinic carbon bonded to the electron-donating oxygen of the methoxy group, highly deshielded.
~161 C 4=O Carbonyl carbon at position 4.
~151 C 2=O Carbonyl carbon at position 2.
~85 C 5 Olefinic carbon at position 5.

| ~55 | O-C H₃ | Carbon of the methoxy group. |

Integrated Spectroscopic Workflow and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information MS Mass Spec (EI-MS) MW Molecular Weight (142.11 g/mol) MS->MW IR FT-IR FG Functional Groups (C=O, N-H, C-O-C) IR->FG NMR NMR (¹H & ¹³C) MAP Atomic Connectivity (C-H, C-C Skeleton) NMR->MAP CONF Confirmed Structure: This compound MW->CONF FG->CONF MAP->CONF

Caption: Workflow demonstrating the integration of spectroscopic data for structural elucidation.

References

A Senior Application Scientist's Guide to the Solubility of 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-methoxypyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this document, prepared for researchers, scientists, and drug development professionals, outlines the foundational principles and methodologies required to determine and understand its solubility profile. We will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the anticipated influence of various solvents and pH conditions based on the well-understood behavior of related pyrimidine derivatives.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's ultimate success. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in formulation, ultimately hindering therapeutic efficacy.[1][2] this compound, also known as 6-methoxyuracil, belongs to the pyrimidine class of compounds, which are integral components of nucleic acids and a plethora of approved pharmaceuticals.[3][4] Understanding the solubility of this specific derivative is therefore a critical step in its evaluation as a potential therapeutic agent.

This guide will equip the reader with the necessary knowledge to approach the solubility assessment of this compound in a scientifically rigorous manner. We will explore the molecular characteristics that govern its solubility and provide actionable protocols for its empirical determination.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of this compound is fundamental to predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₆N₂O₃[3]
Molecular Weight 142.11 g/mol [3]
IUPAC Name 6-methoxy-1H-pyrimidine-2,4-dione[3]
Synonyms 6-Methoxyuracil, 6-Methoxypyrimidine-2,4-diol[3]
Computed XLogP3 -1[3]

The structure of this compound, a derivative of uracil, features both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl and methoxy oxygens, and the ring nitrogens). The presence of the polar methoxy group is expected to influence its solubility profile compared to unsubstituted uracil.

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and those of the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle. For this compound, we must consider polarity, hydrogen bonding capacity, and its ionizable nature.

The Role of Polarity and Hydrogen Bonding

The pyrimidine ring, with its two nitrogen atoms and carbonyl groups, imparts a significant degree of polarity to the molecule. This polarity, coupled with the ability to form hydrogen bonds, suggests that this compound will exhibit a degree of solubility in polar solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. We anticipate favorable interactions with the N-H and C=O groups of the pyrimidine ring, as well as the methoxy group, leading to a higher likelihood of dissolution. The solubility of uracil in water is approximately 8 mg/mL, and while the methoxy group adds some hydrophobicity, it also introduces another polar site.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds and have significant dipole moments. Dimethyl sulfoxide (DMSO) is an excellent solvent for many polar organic molecules and is expected to effectively dissolve this compound.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, which lack significant polarity and hydrogen bonding capabilities, the solubility of this compound is expected to be very low.

The Critical Influence of pH: An Ionizable Compound

This compound is an ionizable compound, meaning its solubility will be highly dependent on the pH of the aqueous medium.[6] The imide protons (N-H) of the pyrimidine ring are weakly acidic and can be deprotonated under basic conditions, forming a more soluble anionic species.

Expected pH-Solubility Profile:

  • Acidic to Neutral pH (pH < pKa): The compound will exist predominantly in its neutral, less soluble form.

  • Basic pH (pH > pKa): The compound will be deprotonated, forming a more polar and, therefore, more water-soluble salt.

This pH-dependent solubility is a critical consideration in drug development, influencing everything from oral absorption in the gastrointestinal tract to the formulation of intravenous solutions.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, empirical determination is essential. The "gold standard" for measuring thermodynamic solubility is the shake-flask method .[6] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with longer times (48-72 hours) being necessary for poorly soluble compounds.[2][6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Immediately dilute the filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Causality Behind Experimental Choices:

  • Using an excess of solid: This ensures that the solution reaches its maximum saturation point, a prerequisite for determining thermodynamic solubility.

  • Controlled temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

  • Sufficient equilibration time: This allows the dynamic process of dissolution and precipitation to reach a steady state.

  • Centrifugation and filtration: These steps are essential to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to solvent equil1 Agitate at constant T (24-72h) prep1->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 HPLC analysis quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Thermodynamic Solubility Determination Workflow.

Experimental Determination of pKa

Given the significant impact of pH on solubility, determining the pKa of this compound is highly recommended. Spectrophotometric or potentiometric titration are common methods for this purpose.

Spectrophotometric pKa Determination Protocol

This method relies on the difference in the UV-Vis absorbance spectra of the ionized and unionized forms of the compound.

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • pH meter

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Prepare a series of solutions with a constant concentration of the compound in buffers of different, precisely measured pH values.

  • Measure the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance difference between the acidic and basic forms of the compound.

  • Plot absorbance at this wavelength versus pH. The resulting titration curve will be sigmoidal.

  • The pKa is the pH at the inflection point of the sigmoidal curve.

Visualizing the Logical Relationship

G cluster_pH pH of Solution cluster_form Dominant Species cluster_sol Aqueous Solubility pH_low pH < pKa form_neutral Neutral Form pH_low->form_neutral pH_high pH > pKa form_ionized Ionized Form pH_high->form_ionized sol_low Lower Solubility form_neutral->sol_low sol_high Higher Solubility form_ionized->sol_high

Caption: Relationship between pH, Ionization, and Solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative data is currently lacking in the public domain, the principles of polarity, hydrogen bonding, and pH-dependent ionization provide a strong basis for qualitative predictions. The detailed experimental protocols for thermodynamic solubility and pKa determination offer a clear path for researchers to generate the necessary empirical data.

For drug development professionals, obtaining this data is a non-negotiable step in the preclinical evaluation of this promising compound. The insights gained from these studies will be invaluable for guiding formulation strategies, predicting in vivo performance, and ultimately, unlocking the full therapeutic potential of this compound.

References

Methodological & Application

Synthesis of 6-Methoxypyrimidine-2,4(1H,3H)-dione: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] Among these, 6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6-methoxyuracil, is a valuable synthetic intermediate. Its structure combines the biologically relevant uracil core with a methoxy substituent at the C6 position, which can significantly influence its chemical reactivity and biological activity. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery. The protocol is structured as a two-part synthesis, beginning with the preparation of a key chlorinated intermediate, followed by a nucleophilic substitution to yield the final product.

Overall Synthetic Strategy

The synthesis is efficiently executed in two sequential steps. The first part involves the selective hydrolysis of 2,4,6-trichloropyrimidine to produce the 6-chlorouracil intermediate. The second part is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 6-position is displaced by a methoxy group using sodium methoxide.

Synthetic_Pathway A 2,4,6-Trichloropyrimidine B 6-Chlorouracil (Intermediate) A->B  Step 1: Selective Hydrolysis (NaOH, H₂O, Reflux) C This compound (Final Product) B->C   Step 2: Nucleophilic Substitution (NaOCH₃, CH₃OH, Reflux)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 6-Chlorouracil Intermediate

Principle and Mechanistic Insight

This initial step leverages the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine atoms at the C2 and C4 positions are more susceptible to nucleophilic attack by hydroxide ions than the chlorine at C6. This is because the negative charge of the Meisenheimer-like intermediate formed during the attack at C2 and C4 can be delocalized over the adjacent nitrogen atoms and carbonyl groups (once formed). This selective hydrolysis yields 6-chlorouracil with high purity and yield. The procedure is adapted from a well-established method.[2]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier & GradeNotes
2,4,6-TrichloropyrimidineC₄HCl₃N₂183.423764-01-0Reagent GradeCorrosive, handle with care.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2ACS GradeCaustic, handle with care.
Concentrated Hydrochloric AcidHCl36.467647-01-0ACS GradeCorrosive, use in a fume hood.
Deionized WaterH₂O18.027732-18-5-
Phosphorus Pentoxide (P₂O₅)P₂O₅141.941314-56-3Reagent GradeUsed for drying, highly hygroscopic.

Experimental Workflow: Synthesis of 6-Chlorouracil

Workflow_Step1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve NaOH in H₂O in a round-bottom flask prep2 Add 2,4,6-Trichloropyrimidine prep1->prep2 react1 Stir and reflux the mixture for 1 hour prep2->react1 workup1 Cool reaction mixture react1->workup1 workup2 Adjust pH to 2-3 with conc. HCl workup1->workup2 workup3 Refrigerate overnight to promote crystallization workup2->workup3 workup4 Collect precipitate by filtration workup3->workup4 workup5 Wash with cold water workup4->workup5 workup6 Dry under vacuum over P₂O₅ workup5->workup6

Caption: Workflow for the synthesis of 6-Chlorouracil.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare an aqueous solution by dissolving 8.9 g (0.22 mol) of sodium hydroxide in 100 mL of deionized water.

  • Addition of Reactant: To the stirred sodium hydroxide solution, add 10.21 g (0.056 mol) of 2,4,6-trichloropyrimidine.[2]

  • Reaction: Heat the reaction mixture to reflux and maintain stirring for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Carefully adjust the pH of the solution to 2-3 by the dropwise addition of concentrated hydrochloric acid in a fume hood.

  • Crystallization: Place the acidified mixture in a refrigerator (4 °C) overnight to facilitate complete crystallization of the product.

  • Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the product under vacuum in a desiccator containing phosphorus pentoxide to a constant weight. This procedure typically yields 6-chlorouracil as a white crystalline solid.[2]

Expected Results
  • Yield: 90-97%

  • Appearance: White crystalline solid

  • Characterization Data (as reported in the literature[2]):

    • Melting Point: >280 °C

    • ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 12.00 (br s, 1H, NH), 11.09 (br s, 1H, NH), 5.66 (s, 1H, CH).

    • IR (KBr, ν cm⁻¹): 3095 (N-H), 1729, 1709, 1652 (C=O), 1616 (C=C), 790 (C-Cl).

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

This step is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[3][4] The electron-withdrawing nature of the pyrimidine ring and its substituents activates the C6 position towards nucleophilic attack. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine, forming a transient, negatively charged intermediate (Meisenheimer complex). The expulsion of the chloride leaving group re-establishes aromaticity and yields the desired 6-methoxyuracil. This protocol is based on a standard procedure for the methoxylation of halopyrimidines.[5]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier & GradeNotes
6-ChlorouracilC₄H₃ClN₂O₂146.534270-27-3From Part 1
Sodium Methoxide (NaOCH₃)CH₃NaO54.02124-41-4Reagent GradeHighly reactive with water, handle under inert gas.
Anhydrous Methanol (CH₃OH)CH₃OH32.0467-56-1ACS GradeUse dry solvent.
Acetic Acid (CH₃COOH)C₂H₄O₂60.0564-19-7ACS GradeFor neutralization.

Experimental Workflow: Synthesis of this compound

Workflow_Step2 cluster_prep2 Reaction Setup cluster_reaction2 Reaction cluster_workup2 Work-up & Isolation prep2_1 Add 6-Chlorouracil and anhydrous methanol to a dry flask prep2_2 Add sodium methoxide under an inert atmosphere (N₂ or Ar) prep2_1->prep2_2 react2_1 Stir and reflux the mixture prep2_2->react2_1 react2_2 Monitor reaction by TLC until starting material is consumed react2_1->react2_2 workup2_1 Cool reaction mixture to room temp. react2_2->workup2_1 workup2_2 Neutralize with acetic acid workup2_1->workup2_2 workup2_3 Reduce volume by rotary evaporation workup2_2->workup2_3 workup2_4 Precipitate product by adding water workup2_3->workup2_4 workup2_5 Collect solid by filtration workup2_4->workup2_5 workup2_6 Recrystallize from ethanol/water workup2_5->workup2_6

Caption: Workflow for the synthesis of the final product.

Step-by-Step Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5.0 g (0.034 mol) of 6-chlorouracil and 100 mL of anhydrous methanol.

  • Addition of Nucleophile: While stirring under a nitrogen atmosphere, carefully add 2.2 g (0.041 mol, ~1.2 equivalents) of sodium methoxide to the suspension.

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 7.

  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of cold water to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration. The solid can be further purified by recrystallization from an ethanol/water mixture to afford pure this compound.

Expected Results
  • Yield: 75-85%

  • Appearance: White to off-white solid

  • Characterization Data (Predicted):

    • Molecular Formula: C₅H₆N₂O₃

    • Molecular Weight: 142.11 g/mol

    • ¹H NMR (DMSO-d₆) δ (ppm): Expect signals for two NH protons, one vinyl proton (C5-H), and a methoxy group singlet (OCH₃).

    • Mass Spec (ESI-MS): Expected m/z = 143.04 [M+H]⁺, 141.03 [M-H]⁻.

Self-Validation and Trustworthiness

The reliability of this protocol is ensured by in-process controls and definitive final product analysis. The progress of both synthetic steps should be monitored by TLC to ensure the complete consumption of starting materials before proceeding to the work-up. The identity and purity of the intermediate and the final product must be confirmed by standard analytical techniques, including ¹H NMR, IR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values for the intermediate[2] and theoretical values for the final product to validate the outcome.

Safety Precautions

  • 2,4,6-Trichloropyrimidine: Is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide and Hydrochloric Acid: Are corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Methoxide: Is a moisture-sensitive and flammable solid that reacts violently with water. Handle exclusively under an inert atmosphere.

  • Methanol: Is flammable and toxic. All operations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for the Use of 6-Methoxypyrimidine-2,4(1H,3H)-dione in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.

Introduction: The Enduring Potential of Pyrimidine Scaffolds in Antiviral Drug Discovery

The pyrimidine ring is a cornerstone of life, forming the essential framework for nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents, including antiviral drugs.[1][2] From the pioneering use of 5-fluorouracil in anticancer therapy to the development of antiviral agents like zidovudine (AZT) for HIV, the versatility of the pyrimidine scaffold is well-established.[1][3] These molecules can act as nucleoside analogs that terminate viral replication or as non-nucleoside inhibitors that target viral enzymes.[1][4]

This document provides detailed application notes and protocols for the investigation of 6-methoxypyrimidine-2,4(1H,3H)-dione (also known as 6-methoxyuracil) as a potential antiviral agent. While direct antiviral studies on this specific compound are not extensively published, its structural features, combined with the known structure-activity relationships of related pyrimidine-2,4-diones, suggest a strong rationale for its exploration. Recent studies have highlighted the potential of pyrimidine-2,4-dione derivatives as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), and as inhibitors of viral polymerases.[5][6] Furthermore, the presence of a methoxy group at the 6-position has been implicated in anti-influenza virus activity in other pyrimidine series, making this compound a compound of significant interest.

These notes are designed to guide researchers in the systematic evaluation of this compound, from initial cytotoxicity and antiviral screening to preliminary mechanism-of-action studies.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 6-methoxy-1H-pyrimidine-2,4-dione[7]
Synonyms 6-Methoxyuracil, 6-Methoxypyrimidine-2,4-diol[7]
CAS Number 29458-38-6[7]
Molecular Formula C5H6N2O3[7]
Molecular Weight 142.11 g/mol [7]
Physical State Solid
Storage Store at 10°C - 25°C under an inert gas like nitrogen.

Hypothesized Antiviral Mechanisms and Targets

Based on the activities of structurally related pyrimidine-2,4-diones, this compound could potentially exert its antiviral effects through several mechanisms. The following diagram illustrates a general workflow for investigating these potential antiviral pathways.

Antiviral_Research_Workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Compound->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Determine EC50 Compound->Antiviral SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI Antiviral->SI Target_Enzyme Viral Enzyme Inhibition Assays (e.g., RT, Protease, Polymerase) SI->Target_Enzyme If SI is high Replication_Step Time-of-Addition Assay (Entry, Replication, Egress) SI->Replication_Step If SI is high Host_Factor Host-based Assays (e.g., Pyrimidine Biosynthesis Inhibition) SI->Host_Factor If SI is high SAR Structure-Activity Relationship (SAR) Studies Target_Enzyme->SAR Replication_Step->SAR Host_Factor->SAR ADMET In vitro ADMET Profiling SAR->ADMET

Caption: Workflow for Antiviral Evaluation.

The primary hypothesized targets for this compound include:

  • Viral Polymerases (e.g., Reverse Transcriptase): Many pyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to allosteric sites on the enzyme, thereby inhibiting its function.[4]

  • Viral Proteases: The pyrimidine-2,4-dione scaffold has been successfully utilized to develop potent inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication.[5]

  • Host Cell Pyrimidine Biosynthesis: Some broad-spectrum antiviral compounds function by inhibiting host cell enzymes involved in pyrimidine synthesis, thereby depleting the nucleotide pool available for viral replication.[8]

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol determines the concentration of the compound that reduces the viability of uninfected host cells by 50% (CC50).[9] A high CC50 is desirable, indicating low toxicity to host cells.[9]

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound, dissolved in DMSO to create a stock solution.

  • Phosphate-buffered saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of the this compound stock solution in complete growth medium.

  • Treatment: After 24 hours, remove the medium from the cells and add the diluted compound solutions to the wells in triplicate. Include "cells only" (medium with DMSO vehicle) and "medium only" (no cells) controls.

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.[9]

Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC50)

This assay measures the ability of the compound to inhibit the formation of viral plaques, providing the 50% effective concentration (EC50).[10]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (plaque-forming units/mL).

  • This compound serial dilutions.

  • Infection medium (serum-free medium).

  • Overlay medium (e.g., 2X MEM containing 1.2% Avicel or agarose).

  • Crystal violet staining solution.

Procedure:

  • Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.

  • Virus-Compound Incubation: In separate tubes, mix a standard amount of virus (to produce 50-100 plaques per well) with each dilution of the compound. Include a "virus only" control. Incubate this mixture.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.

  • Incubation: Incubate the plates until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Reverse Transcriptase (RT) Inhibitor Screening Assay

This protocol is specifically for retroviruses like HIV and assesses the compound's ability to inhibit the reverse transcriptase enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase.

  • Reverse Transcriptase Assay Kit (colorimetric or radiometric).[11]

  • This compound serial dilutions.

  • Known RT inhibitor (e.g., Nevirapine) as a positive control.

Procedure:

  • Assay Setup: Follow the manufacturer's instructions for the specific RT assay kit. Typically, this involves preparing a reaction mixture containing a template-primer, dNTPs (one of which is labeled), and the RT enzyme.

  • Inhibitor Addition: Add the serial dilutions of this compound to the reaction wells. Include "no inhibitor" and "no enzyme" controls.

  • Enzyme Reaction: Initiate the reaction by adding the RT enzyme and incubate as per the kit's protocol.

  • Detection: Stop the reaction and measure the incorporation of the labeled dNTP into the newly synthesized DNA. The method of detection will depend on the kit (e.g., colorimetric ELISA-based detection).[11]

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.

Data Interpretation and Next Steps

The initial screening will yield CC50 and EC50 values, which are used to calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window, suggesting that the compound is more potent against the virus than it is toxic to the host cells.

Data_Interpretation Input CC50 and EC50 Values Calculation Calculate Selectivity Index (SI) SI = CC50 / EC50 Input->Calculation High_SI High SI (>10) Promising Candidate Calculation->High_SI High Value Low_SI Low SI (<10) Poor Candidate Calculation->Low_SI Low Value MoA Proceed to Mechanism of Action (MoA) Studies High_SI->MoA Stop Re-evaluate or Discontinue Low_SI->Stop Optimization Consider for Lead Optimization MoA->Optimization

Caption: Decision tree for initial screening data.

For compounds with a favorable SI, the next logical steps involve more detailed mechanism-of-action studies, such as time-of-addition assays to pinpoint the stage of the viral life cycle that is inhibited. Further investigation into specific viral or host targets would then be warranted, followed by structure-activity relationship (SAR) studies to optimize the antiviral potency and pharmacokinetic properties of the pyrimidine-2,4-dione scaffold.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel antiviral agents. Its structural similarity to known antiviral pyrimidine derivatives provides a strong rationale for its investigation. The protocols and workflow outlined in these application notes offer a comprehensive guide for researchers to systematically evaluate its potential, from initial screening to preliminary mechanism-of-action studies. Through such rigorous investigation, the therapeutic potential of this and related compounds can be fully realized in the ongoing search for effective antiviral therapies.

References

Application Notes and Protocols for the Analytical Detection of 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6-Methoxyuracil, is a pyrimidine derivative of significant interest in pharmaceutical and biological research.[1][2] As a structural analog of naturally occurring pyrimidines, it can serve as a synthetic intermediate for more complex molecules, a potential metabolite of drug candidates, or an impurity in active pharmaceutical ingredients (APIs). The accurate and precise detection and quantification of this compound are therefore critical for quality control, metabolic studies, and ensuring the safety and efficacy of pharmaceutical products.

The development and validation of analytical methods are foundational to pharmaceutical manufacturing and research, providing the framework to ensure that drug formulations are rigorously tested at every stage.[3][4] A validated method yields consistent, reliable, and accurate data, which is a mandatory requirement for regulatory compliance with agencies like the FDA and EMA.[3][5]

This guide provides in-depth application notes and detailed protocols for the analysis of this compound using state-of-the-art analytical techniques. It is designed for researchers, analytical scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them.

Analyte Physicochemical Properties

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Structure this compound structurePubChem
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1][2]
IUPAC Name 6-methoxy-1H-pyrimidine-2,4-dione[1]
CAS Number 2948-38-6[2]
Predicted logP -1[1]

The compound's polarity, indicated by a low logP value, suggests good solubility in polar solvents, making it highly suitable for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone technique for routine quality control and quantification of APIs and their impurities due to its robustness, precision, and cost-effectiveness. The chromophore within the pyrimidine ring structure allows for sensitive detection using a UV detector.

Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Dilutions) Calibration Calibration Curve (Standard Injections) StandardPrep->Calibration SamplePrep Sample Preparation (Dissolution & Filtration) SampleAnalysis Sample Injection SamplePrep->SampleAnalysis MobilePhasePrep Mobile Phase Preparation (Buffer & Organic) SystemSuitability System Suitability Test (SST) MobilePhasePrep->SystemSuitability SystemSuitability->Calibration If SST Passes Calibration->SampleAnalysis Integration Peak Integration SampleAnalysis->Integration Quantification Quantification (Concentration Calculation) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC-UV analysis.

Protocol: Quantification of this compound

1. Instrumentation and Materials

ComponentSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Diluent Water:Acetonitrile (50:50, v/v)
Standard This compound reference standard (>99% purity)

2. Preparation of Solutions

  • Mobile Phase: Prepare Mobile Phase A and filter through a 0.45 µm membrane filter. Degas both mobile phases before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Solution (Target concentration ~20 µg/mL): Accurately weigh a sample containing the analyte and dissolve in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

3. Chromatographic Conditions

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm or determined λmax
Gradient Program 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

4. System Suitability Test (SST)

  • Rationale: SST ensures that the chromatographic system is adequate for the intended analysis.[7]

  • Procedure: Inject a mid-range standard (e.g., 20 µg/mL) six times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Data Analysis and Quantification

  • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing low levels of the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[8][9]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized, typically using Electrospray Ionization (ESI). The precursor ion (the protonated or deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.[10]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing StandardPrep Standard & Internal Standard (IS) Prep Quantification Calibration & Quantification StandardPrep->Quantification SamplePrep Sample Extraction (e.g., SPE, Protein Precipitation) LC_Separation Chromatographic Separation SamplePrep->LC_Separation Spike with IS MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Integration Peak Integration (Analyte/IS Ratio) MS_Detection->Integration Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for quantitative LC-MS/MS analysis.

Protocol: Trace-Level Quantification in Human Plasma

1. Instrumentation and Materials

ComponentSpecification
LC-MS/MS System HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Internal Standard (IS) Isotope-labeled this compound or a structurally similar compound
Extraction Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) cartridges

2. Preparation of Solutions

  • Stock and Calibration Standards: Prepare as described in the HPLC section, but at lower concentrations (e.g., 0.1-100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial for injection.[11]

3. LC-MS/MS Conditions

ParameterSetting
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

4. MRM Transition Optimization

  • Rationale: MRM transitions must be optimized to achieve maximum sensitivity. This is done by infusing a standard solution directly into the mass spectrometer.

  • Procedure:

    • Determine the precursor ion ([M+H]⁺) for this compound, which is m/z 143.1.

    • Fragment the precursor ion using varying collision energies to identify the most stable and abundant product ions.

  • Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Analyte 143.1Optimized Fragment 150
Analyte (Confirming) 143.1Optimized Fragment 250
Internal Standard IS [M+H]⁺IS Fragment50

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.

  • Calculate the concentration in samples using the regression equation from this curve. The use of an internal standard corrects for variations in sample preparation and instrument response.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like pyrimidine derivatives, a derivatization step is typically required to increase volatility and improve chromatographic performance.[12]

Principle of the Method

The sample is first derivatized, commonly through silylation, to replace active hydrogens with trimethylsilyl (TMS) groups. This makes the molecule more volatile and less polar. The derivatized sample is injected into the GC, where it is vaporized and separated in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint" for identification.[13]

Protocol: GC-MS Analysis with Silylation

1. Instrumentation and Materials

ComponentSpecification
GC-MS System Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Solvent Pyridine or Acetonitrile (anhydrous)

2. Derivatization and Sample Preparation

  • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dry residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

4. Data Analysis

  • Identification: Compare the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a derivatized reference standard.

  • Quantification: Create a calibration curve using derivatized standards and an internal standard (if necessary) to quantify the analyte.

Section 4: Method Validation and Quality Control

All analytical methods must be validated to ensure they are suitable for their intended purpose.[14][15] Validation demonstrates that the method is accurate, precise, and reliable.[5]

Key Validation Parameters

The following parameters should be assessed according to ICH (International Council for Harmonisation) guidelines.

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (for HPLC-UV); No interfering peaks at the analyte's retention time in blank samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of test results to the true value.% Recovery between 80-120% for trace analysis, 98-102% for assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.RSD ≤ 2% for assay; ≤ 15% for trace analysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 20%.[14]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are slightly varied.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 6-methoxypyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound relevant in pharmaceutical and chemical synthesis. The method utilizes a reversed-phase approach on a C18 stationary phase with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control, stability testing, and research applications.[1][2][3]

Introduction and Scientific Rationale

This compound, also known as 6-methoxyuracil, is a pyrimidine derivative. Pyrimidine scaffolds are fundamental components of nucleic acids and are prevalent in a wide range of biologically active compounds, including antiviral and anticancer drugs.[4] The accurate quantification of such molecules is critical for monitoring reaction kinetics, assessing product purity, and ensuring the quality of starting materials in drug development pipelines.[5]

The selection of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of the analyte. This compound is a polar molecule, as indicated by its computed XLogP3 value of -1.[6] RP-HPLC is ideally suited for separating polar to moderately nonpolar analytes. The use of a buffered mobile phase is essential to control the ionization state of the analyte, thereby ensuring consistent retention times and symmetrical peak shapes. A pH of approximately 4 was chosen, as the separation of pyrimidine bases is often optimal in a slightly acidic environment.[7]

This document provides a comprehensive guide, from instrument setup and sample preparation to a full method validation protocol, designed to be directly implemented by researchers and quality control analysts.

Experimental Workflow

The overall analytical process follows a systematic and self-validating workflow, ensuring data integrity at each stage.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting p1 Mobile Phase Preparation p2 Standard & Sample Solution Preparation a1 HPLC System Equilibration p2->a1 Proceed if Solutions Ready a2 System Suitability Test (SST) a1->a2 a3 Sample Injection & Data Acquisition a2->a3 v1 Method Validation (per ICH Q2) a3->v1 Proceed if SST Passes v2 Data Processing & Calculation v1->v2 v3 Final Report Generation v2->v3

Caption: High-level workflow for the HPLC analysis of this compound.

HPLC Method and Chromatographic Conditions

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reference Standard: this compound, purity ≥95%.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (analytical grade), and HPLC grade water.

Chromatographic Conditions

The following table summarizes the optimized parameters for the chromatographic separation.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reversed-phase chromatography, providing good retention and resolution for a wide range of polarities.[4]
Mobile Phase 25 mM Potassium Dihydrogen Phosphate buffer (pH 4.0, adjusted with phosphoric acid) : Acetonitrile (95:5, v/v)The aqueous buffer controls the analyte's ionization state for reproducible retention. The low percentage of organic modifier (acetonitrile) is suitable for a polar analyte.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures stable retention times and reduces viscosity fluctuations.
Detection Wavelength 265 nmPyrimidine derivatives typically exhibit strong UV absorbance in the 260-275 nm range. This wavelength should be confirmed by scanning the analyte with a DAD.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential early-eluting impurities.

Detailed Protocols

Mobile Phase Preparation (1 L)
  • Buffer Preparation: Accurately weigh 3.40 g of KH₂PO₄ and dissolve it in 950 mL of HPLC grade water.

  • pH Adjustment: Adjust the pH of the solution to 4.0 ± 0.05 using dilute orthophosphoric acid.

  • Final Mobile Phase: Add 50 mL of acetonitrile to the prepared buffer.

  • Degassing: Degas the mobile phase for at least 15 minutes using vacuum filtration or sonication before use.

Standard Solution Preparation (100 µg/mL)
  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration of 100 µg/mL.

Sample Preparation
  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm nylon syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. This is achieved by making five replicate injections of the working standard solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.[9]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and system.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][10]

Validation_Parameters center Method Validation (ICH Q2(R2)) spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec lod LOD / LOQ center->lod range Range center->range robust Robustness center->robust

Caption: Core performance characteristics evaluated during HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte, if applicable), and a spiked sample.

  • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the this compound peak. Peak purity analysis using a DAD should also be performed to confirm the homogeneity of the analyte peak.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (concentration vs. peak area) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo mixture.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration, which should yield results with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters one at a time and analyze the SST solution.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase pH: ± 0.2 units (pH 3.8 and 4.2)

  • Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates, %RSD) must remain within the established limits for all tested variations.

Troubleshooting

IssuePotential CauseSuggested Solution
No Peak or Small Peak Injector issue; incorrect sample preparation.Check syringe and injection port. Verify sample and standard concentrations and preparation steps.
Broad or Tailing Peaks Column contamination/degradation; mismatched pH.Flush or replace the column. Ensure the sample diluent is the same as or weaker than the mobile phase. Verify mobile phase pH.
Shifting Retention Times Inconsistent mobile phase; temperature fluctuation.Prepare fresh mobile phase. Ensure the column oven is stable. Check for pump leaks.
High Backpressure Column or line blockage; mobile phase precipitation.Filter all samples and mobile phases. Reverse flush the column (if permitted by the manufacturer). Check for blockages in the system tubing.

References

Application Note and Protocol: High-Resolution NMR Spectroscopic Analysis of 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-methoxypyrimidine-2,4(1H,3H)-dione (also known as 6-methoxyuracil). The methodologies detailed herein are designed to ensure high-quality, reproducible data essential for structural elucidation, purity assessment, and quality control in synthetic chemistry and drug development. This guide emphasizes the causality behind experimental choices, from solvent and internal standard selection to the specifics of data acquisition parameters, thereby establishing a self-validating system for robust spectroscopic analysis.

Introduction: The Significance of this compound

This compound is a substituted uracil derivative of significant interest in medicinal chemistry and chemical biology.[1][2] As a heterocyclic scaffold, it serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents.[3] Accurate and unambiguous structural characterization is paramount, and high-resolution NMR spectroscopy stands as the gold-standard non-destructive technique for this purpose. This protocol provides the necessary framework to achieve that goal.

The molecular structure of this compound, with the IUPAC numbering convention for NMR signal assignment, is presented below.

Molecular Structure and Atom Numbering

Caption: IUPAC numbering for this compound.

Experimental Design and Rationale

The successful acquisition of high-quality NMR spectra hinges on a series of well-considered experimental choices. This section outlines the rationale behind the recommended protocol.

Choice of Solvent

The selection of an appropriate deuterated solvent is critical for sample dissolution and to avoid overwhelming solvent signals in the ¹H NMR spectrum. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.

  • Expertise & Experience: Pyrimidine-diones often exhibit moderate to good solubility in DMSO-d₆.[4][5] Furthermore, the exchangeable protons of the N-H groups will be observable as broad singlets in this solvent, providing valuable structural information. In contrast, protic solvents like D₂O would lead to the rapid exchange and disappearance of these signals.

  • Trustworthiness: The residual proton signal of DMSO-d₆ appears at approximately 2.50 ppm, a region that is unlikely to overlap with the signals of the analyte. The water peak in DMSO-d₆, typically around 3.33 ppm, is also in a clear region.

Internal Standard

For accurate chemical shift referencing, an internal standard is indispensable. Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

  • Authoritative Grounding: The use of TMS as a primary reference for reporting chemical shifts is recommended by IUPAC. It is chemically inert, volatile (allowing for easy sample recovery if needed), and produces a single, sharp signal that does not typically interfere with analyte signals. While other internal standards like TSP are used for aqueous samples, TMS is superior for organic solvents like DMSO-d₆.[6][7]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the preparation and analysis of a this compound sample.

Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Transfer to a clean, dry vial prep1->prep2 prep3 Add ~0.7 mL of DMSO-d6 prep2->prep3 prep4 Vortex/sonicate to dissolve prep3->prep4 prep5 Transfer to a 5 mm NMR tube prep4->prep5 acq1 Insert sample into spectrometer prep5->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1H spectrum acq2->acq3 acq4 Acquire 13C spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integrate 1H signals proc3->proc4 proc5 Peak pick 13C signals proc3->proc5

Caption: Workflow for NMR analysis of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Homogenization: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup and Calibration

These parameters are for a standard 400 MHz NMR spectrometer and may be adapted for other field strengths.

  • Insertion: Insert the NMR tube into the spinner and place it in the spectrometer's probe.

  • Locking: Lock the field frequency using the deuterium signal from the DMSO-d₆.

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.

¹H NMR Data Acquisition
ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)16Sufficient for good signal-to-noise for a sample of this concentration.
Acquisition Time (AQ)~4 sEnsures good digital resolution.
Relaxation Delay (D1)5 sAllows for full relaxation of protons, crucial for accurate integration.
Spectral Width (SW)20 ppmCovers the expected chemical shift range for organic molecules.
Temperature298 KStandard ambient temperature for analysis.
¹³C NMR Data Acquisition
ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30-degree pulse with proton decoupling.
Number of Scans (NS)1024A higher number of scans is needed due to the low natural abundance of ¹³C.
Acquisition Time (AQ)~1.5 sA balance between resolution and experiment time.
Relaxation Delay (D1)2 sStandard delay for qualitative ¹³C spectra.
Spectral Width (SW)240 ppmCovers the full range of carbon chemical shifts.
Temperature298 KStandard ambient temperature for analysis.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Correction: Manually phase and baseline correct the spectra.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm) or by referencing to the TMS signal if observed.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Expected Spectral Data

While an experimental spectrum for the target molecule is not available in the cited literature, based on the analysis of similar pyrimidine structures, the following chemical shifts can be anticipated.[4][5]

Atom Number¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)
N1-H~11.0 (br s)-
N3-H~11.2 (br s)-
C5-H~5.5 (s)~90
OCH₃~3.8 (s)~55
C2-~151
C4-~163
C6-~158

Note: These are predicted values and may vary based on experimental conditions.

Trustworthiness and Self-Validation

This protocol is designed to be self-validating. The observation of sharp, well-resolved peaks after shimming confirms the homogeneity of the magnetic field. The accurate integration of the ¹H signals (e.g., a 1:3 ratio for the C5-H to OCH₃ protons) validates the sample's purity and the quantitative nature of the experiment. The chemical shifts should be consistent and reproducible across different batches of the same compound when using this standardized protocol.

Conclusion

This application note provides a robust and scientifically grounded protocol for the NMR analysis of this compound. By adhering to these guidelines, researchers can ensure the acquisition of high-quality, reliable, and reproducible NMR data, which is fundamental for the rigorous characterization of this important chemical entity.

References

Application Note: Optimized Crystallization Methods for 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the crystallization of 6-methoxypyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound in synthetic chemistry and drug development. The purity and crystalline form of active pharmaceutical ingredients (APIs) and intermediates are critical for ensuring consistent physical properties, stability, and bioavailability. This document outlines the fundamental principles and practical methodologies for obtaining high-quality crystals of this target compound, moving beyond simple procedural lists to explain the scientific rationale behind each step. We will cover physicochemical property analysis, strategic solvent selection, and detailed protocols for cooling crystallization, slow evaporation, and vapor diffusion techniques. Troubleshooting guidance is also provided to address common crystallization challenges.

Part 1: Core Compound Characteristics & Pre-Crystallization Strategy

The successful development of a crystallization protocol is predicated on a thorough understanding of the target molecule's physicochemical properties. This compound, also known as 6-Methoxyuracil, possesses a unique combination of functional groups that dictate its intermolecular behavior and, consequently, its crystallization tendencies.

The pyrimidine-dione core contains multiple hydrogen bond donors (N-H) and acceptors (C=O), which strongly suggests that hydrogen bonding will be a dominant force in the formation of a stable crystal lattice.[1][2][3] The presence of the methoxy group adds a polar ether linkage and some steric bulk. The compound's low calculated LogP value (-1.0) indicates a hydrophilic nature, suggesting solubility in polar solvents.[4]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₆N₂O₃[4]
Molecular Weight 142.11 g/mol [4]
CAS Number 29458-38-6[4]
Calculated XLogP3 -1.0[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]

The Critical Importance of Purity: Before any crystallization attempt, it is imperative to ensure the starting material is of the highest possible purity. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to defects.[5] For pyrimidine derivatives, preliminary purification using techniques such as column chromatography (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC for polar compounds) may be necessary to remove synthetic by-products or starting materials.[6]

Part 2: Strategic Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[5] The ideal solvent should exhibit moderate solubility for the compound of interest, with solubility increasing significantly with temperature for methods like cooling crystallization.[7][8] Given the polar nature of this compound, polar solvents are the primary candidates.

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid identification of promising solvent systems.

  • Preparation: Place approximately 10-20 mg of the compound into several small, clean vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone) dropwise at room temperature, vortexing after each addition.

  • Solubility Assessment (Room Temp): Observe the solubility.

    • Insoluble: The solvent may be a candidate for an anti-solvent.

    • Sparingly Soluble: The solvent is a strong candidate for cooling or slow evaporation methods.

    • Very Soluble: The solvent may be a candidate as the primary solvent in a vapor diffusion system.[5]

  • Solubility Assessment (Elevated Temp): For vials where the compound was sparingly soluble or insoluble, gently heat the mixture (e.g., in a water bath) to the solvent's boiling point. If the compound dissolves completely, this indicates the solvent is an excellent candidate for cooling crystallization.[9]

  • Documentation: Record all observations in a structured table for comparison.

Table of Candidate Solvents:

Solvent ClassExample SolventsRationale & Expected Behavior
Polar Protic Water, Ethanol, MethanolCapable of hydrogen bonding with the solute. Likely to show good solubility, especially at elevated temperatures.[6][7]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileCan accept hydrogen bonds but cannot donate. May offer the "moderate" solubility ideal for crystal growth.[7][10]
Binary Systems Ethanol/Water, Acetone/HexaneUsed in anti-solvent methods to finely tune the supersaturation point.[7][8] Hexane would act as an anti-solvent.

Part 3: Crystallization Protocols

Method 1: Cooling Crystallization

This technique is the workhorse of purification and is most effective for compounds that demonstrate a steep solubility curve with respect to temperature.[7][11]

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent (identified during screening) to create a saturated or near-saturated solution.[12]

  • Hot Filtration (Optional): If any insoluble impurities or coloring agents (like activated charcoal) are present, perform a hot gravity filtration to remove them.[6][12] This step is crucial to prevent premature nucleation on impurity particles.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential as it provides molecules sufficient time to orient correctly into a well-ordered crystal lattice.[8]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) to maximize the yield by further decreasing the compound's solubility.[7]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7][12]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Cooling Crystallization:

cluster_prep Preparation cluster_process Crystallization cluster_isolation Isolation & Drying A Impure Compound B Add Minimum Hot Solvent A->B C Saturated Hot Solution B->C D Slow Cooling to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I I H->I Pure Crystalline Product

Caption: Workflow for the Cooling Crystallization Method.

Method 2: Slow Evaporation

This method is ideal for compounds that are moderately soluble at room temperature and is one of the simplest techniques to set up.[8][11][13]

Step-by-Step Protocol:

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization dish or vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Setup: Cover the container with a cap or parafilm. Pierce the covering with a needle 1-3 times to allow for slow solvent evaporation.[10] The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate over several days.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the remaining solution using forceps or by decanting the mother liquor.

Workflow for Slow Evaporation:

A Prepare Near-Saturated Solution B Filter into Clean Vial A->B C Cover Vial & Pierce with Needle B->C D Incubate Undisturbed (Days) C->D E Solvent Evaporates Slowly D->E F Solution Becomes Supersaturated E->F G Crystals Nucleate & Grow F->G H Harvest Crystals G->H I I H->I High-Quality Crystals cluster_setup Experimental Setup cluster_process Crystallization Process A Dissolve Compound in 'Good' Solvent (Inner Vial) C Place Inner Vial inside Outer Jar A->C B Place Reservoir of 'Anti-Solvent' (Outer Jar) B->C D Seal Outer Jar C->D E Anti-Solvent Vapor Diffuses into Solution D->E F Solubility Decreases E->F G Supersaturation is Reached F->G H Crystals Form Gradually G->H I I H->I Single Crystals

References

Application Notes and Protocols for the Evaluation of 6-Methoxypyrimidine-2,4(1H,3H)-dione in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of a Pyrimidine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrimidine-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including inhibitors of various enzymes.[2] While extensive research has focused on complex derivatives, the potential of simpler, foundational molecules like 6-methoxypyrimidine-2,4(1H,3H)-dione in kinase modulation remains largely unexplored.

This document serves as a comprehensive guide for researchers aiming to investigate the potential of this compound as a kinase inhibitor. We provide a detailed, field-proven protocol for a robust, high-throughput biochemical kinase assay, enabling the initial characterization of this compound's inhibitory activity. The methodologies described herein are grounded in established principles of kinase drug discovery and are designed to ensure data integrity and reproducibility.[1][3]

Chemical Identity of the Test Compound
PropertyValueSource
IUPAC Name 6-methoxy-1H-pyrimidine-2,4-dionePubChem[4]
Synonyms 6-MethoxyuracilPubChem[4]
CAS Number 29458-38-6Biosynth
Molecular Formula C₅H₆N₂O₃PubChem[4]
Molecular Weight 142.11 g/mol PubChem[4]
Physical Appearance Solid (powder)N/A
Storage Conditions 10°C - 25°C, under inert gas (Nitrogen)Biosynth

Principle of the Assay: Quantifying Kinase Activity with Luminescence

To evaluate the inhibitory potential of this compound, we will employ a luminescence-based biochemical assay that quantifies the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction. This format is widely adopted in high-throughput screening (HTS) due to its sensitivity, robustness, and scalability.[3]

The core principle is as follows: a kinase of interest utilizes Adenosine Triphosphate (ATP) to phosphorylate a specific substrate, generating ADP as a byproduct. The amount of ADP produced is directly proportional to the kinase's activity. In the presence of an inhibitor, the kinase's activity is diminished, resulting in lower ADP production.

The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Second, a detection reagent is added that simultaneously stops the kinase reaction and converts the generated ADP into a quantifiable luminescent signal. The intensity of the light produced is inversely correlated with the inhibitory activity of the compound.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for assessing the inhibitory effect of this compound on a representative tyrosine kinase (e.g., MAP4K4, a kinase with a known role in cardiac muscle cell death[3]).

Mandatory Visualization: Kinase Inhibition Assay Workflow

G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup (384-well) cluster_2 Kinase Reaction cluster_3 Signal Detection A Prepare Assay Buffer B Prepare Kinase Solution C Prepare Substrate/ATP Solution F Add Kinase Solution B->F Dispense D Prepare Test Compound Serial Dilution H Initiate reaction with Substrate/ATP Solution C->H Dispense E Add Test Compound or DMSO (Control) D->E Dispense G Pre-incubate (15 min, RT) G->H Start Reaction I Incubate (e.g., 60 min, RT) J Add ADP Detection Reagent I->J Stop & Detect K Incubate (30 min, RT) L Read Luminescence on Plate Reader J->L Measure

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials and Reagents
  • Test Compound: this compound (CAS: 29458-38-6)

  • Kinase: Recombinant human kinase (e.g., MAP4K4)

  • Substrate: Specific peptide or protein substrate for the chosen kinase (e.g., Maltose Binding Protein for MAP4K4[3])

  • ATP: Adenosine Triphosphate, high purity

  • Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection Reagent: Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)[3]

  • DMSO: Dimethyl sulfoxide, anhydrous, for compound dilution

  • Plates: White, opaque, 384-well assay plates

  • Equipment: Multichannel pipettes, plate shaker, luminescence-capable plate reader

Step-by-Step Protocol
1. Preparation of Reagents
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the compound stock to generate a concentration-response curve. A common approach is an 11-point, 3-fold serial dilution in 100% DMSO, starting from 1 mM. The final well concentration of DMSO should be kept constant, typically at or below 1%.[3]

  • Kinase Working Solution: Dilute the kinase enzyme to a 2X working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Working Solution: Prepare a 2X working solution containing both the substrate and ATP in the assay buffer. The concentrations should be at their respective Km values, which need to be predetermined for the specific kinase.[3]

2. Assay Procedure
  • Compound Plating: Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the 2X kinase working solution to all wells except the 'no-enzyme' negative controls. To these, add 10 µL of assay buffer.

  • Pre-incubation: Gently mix the plate on a shaker for 1 minute and then pre-incubate for 15 minutes at room temperature. This step allows the compound to interact with the kinase before the reaction starts.[3]

  • Reaction Initiation: Add 10 µL of the 2X substrate/ATP working solution to all wells to start the kinase reaction. The total reaction volume is now 21 µL.

  • Reaction Incubation: Mix the plate on a shaker for 1 minute and incubate for a set period (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure less than 20% of the substrate is consumed.

  • Reaction Termination and ADP Detection: Add 20 µL of the ADP detection reagent to each well. This will stop the kinase reaction and initiate the conversion of ADP to a luminescent signal.

  • Signal Development: Incubate the plate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[3]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation
  • Normalization: The raw luminescence data (RLU) is normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_enzyme_only - RLU_no_enzyme))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Hypothetical Data Presentation
Compound Concentration (µM)% Inhibition
10095.2
33.388.1
11.175.4
3.752.3
1.228.9
0.410.1
0.12.5

Trustworthiness: A Self-Validating System

The described protocol incorporates several key elements to ensure the trustworthiness and reproducibility of the results:

  • Appropriate Controls: The inclusion of 'no-enzyme' (negative) and 'enzyme-only' (positive) controls on every plate is crucial for data normalization and quality control.

  • DMSO Concentration: Maintaining a constant, low concentration of DMSO across all wells minimizes solvent-induced artifacts.[1]

  • ATP and Substrate at Kₘ: Performing the assay at the Kₘ for ATP and the substrate ensures the assay is sensitive to competitive inhibitors.[3]

  • Z'-Factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.

Mandatory Visualization: Kinase Signaling and Inhibition

G cluster_0 Kinase Catalytic Cycle cluster_1 Mechanism of Inhibition Kinase Kinase Complex Kinase-ATP-Substrate Complex Kinase->Complex + ATP, Substrate Inhibited_Complex Kinase-Inhibitor Complex Kinase->Inhibited_Complex ATP ATP Substrate Substrate Complex->Kinase + P-Substrate, ADP P_Substrate Phosphorylated Substrate Downstream Downstream Signaling P_Substrate->Downstream Cellular Response ADP ADP Inhibitor 6-Methoxypyrimidine- 2,4(1H,3H)-dione Inhibitor->Inhibited_Complex Binding to Active Site Inhibited_Complex->Downstream Blocked

Caption: Inhibition of kinase-mediated signaling by a competitive inhibitor.

Conclusion and Future Directions

This application note provides a robust and detailed framework for the initial biochemical evaluation of this compound as a potential kinase inhibitor. A positive result, or "hit," from this primary screen would warrant further investigation. Subsequent steps would include:

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity profile.[3]

  • Mechanism of Action Studies: Performing kinetic studies to elucidate the mode of inhibition (e.g., ATP-competitive, non-competitive).

  • Cell-Based Assays: Transitioning from biochemical assays to cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.[5]

The exploration of simple, readily available chemical scaffolds like this compound can be a cost-effective and efficient starting point for novel kinase inhibitor discovery programs.

References

The Versatility of 6-Methoxypyrimidine-2,4(1H,3H)-dione: A Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine-2,4(1H,3H)-dione, or uracil, core is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents, most notably in antiviral and anticancer therapies.[1] While substitutions at the N1, N3, and C5 positions have been extensively explored, the C6 position offers a unique vector for modulating the physicochemical and biological properties of this privileged scaffold. Among the various C6-substituents, the methoxy group presents a compelling, albeit underexplored, handle for the design of novel drug candidates. This technical guide provides an in-depth analysis of 6-methoxypyrimidine-2,4(1H,3H)-dione as a versatile scaffold, complete with synthetic protocols and application insights for researchers in drug discovery.

The Strategic Advantage of the 6-Methoxy Group

The introduction of a methoxy group at the C6 position of the pyrimidine-2,4-dione ring imparts several key features that can be exploited in drug design:

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group can influence the reactivity of the pyrimidine ring, potentially altering its interaction with biological targets.

  • Improved Metabolic Stability: Compared to an unsubstituted C6 position, the methoxy group can block potential sites of metabolic oxidation, leading to improved pharmacokinetic profiles.

  • Fine-tuning of Lipophilicity: The methoxy group provides a moderate increase in lipophilicity, which can be crucial for optimizing cell permeability and target engagement.

  • Synthetic Handle: The 6-methoxy group can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functionalities at this position.

Synthesis of the this compound Scaffold

The parent scaffold, this compound, is a commercially available starting material.[2] However, for researchers wishing to synthesize it or its analogs, a common route involves the cyclocondensation of an appropriate three-carbon precursor with urea. For instance, the synthesis of the related 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is achieved by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in the presence of a base.[3]

A general synthetic approach to 6-alkoxypyrimidine-2,4-diones can be envisioned starting from 6-halopyrimidine-2,4-diones, which are themselves accessible from barbituric acid. The 6-chloro derivative serves as a versatile intermediate for the introduction of various alkoxy groups via nucleophilic substitution.

Functionalization and Derivatization Strategies

The true power of the this compound scaffold lies in its potential for diverse functionalization. The N1 and N3 positions are readily alkylated or arylated, while the C5 position can be halogenated or undergo other electrophilic substitutions.

A key synthetic strategy involves the displacement of the 6-methoxy group with various nucleophiles. While the methoxy group is not as reactive as a halogen, its displacement can be achieved under specific conditions, providing a pathway to 6-amino, 6-thio, and 6-alkyl/aryl substituted pyrimidine-2,4-diones. More commonly, the related 6-chloropyrimidine-2,4-dione is used as a more reactive intermediate for such transformations.

Applications in Medicinal Chemistry: A Landscape of Opportunity

While the direct use of this compound as a core scaffold in approved drugs is not yet prevalent, the broader class of 6-substituted pyrimidine-2,4-diones has shown significant promise in various therapeutic areas. This provides a strong rationale for the exploration of 6-methoxy derivatives.

Anticancer Agents

The pyrimidine scaffold is a well-established pharmacophore in oncology. The anticancer activity of many pyrimidine derivatives stems from their ability to inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase. The substitution at the C6 position can influence the binding affinity and selectivity of these inhibitors. For example, derivatives of 5-cinnamoyl-6-aminouracil have been investigated as potential anticancer agents.[3]

Antiviral Therapeutics

Nucleoside analogs containing a modified pyrimidine base are a cornerstone of antiviral therapy. The modifications on the pyrimidine ring, including at the C6 position, can lead to compounds that act as chain terminators of viral DNA or RNA synthesis. While much of the focus has been on other substitutions, the potential of 6-methoxy analogs as, for instance, inhibitors of viral polymerases, remains an area ripe for investigation.

Enzyme Inhibition

The pyrimidine-2,4-dione scaffold has been successfully employed to develop inhibitors for a range of enzymes beyond those involved in nucleotide synthesis. For instance, derivatives have been identified as potent inhibitors of human thymidine phosphorylase and P2X7 receptors.[4][5] The nature of the substituent at the C6 position is critical for achieving high potency and selectivity. The 6-methoxy group could offer a unique combination of steric and electronic properties to optimize interactions within an enzyme's active site.

Experimental Protocols

The following protocols provide a starting point for the synthesis and evaluation of derivatives based on the pyrimidine-2,4-dione scaffold.

Protocol 1: Synthesis of a 6-Substituted Aminopyrimidine-2,4-dione Derivative

This protocol describes a general method for the nucleophilic substitution of a 6-chloropyrimidine-2,4-dione with an amine, a common strategy to introduce diversity at the C6 position.

Materials:

  • 6-chloro-1,3-dimethyluracil

  • Substituted amine (e.g., benzylamine)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloro-1,3-dimethyluracil (1 mmol) in DMF (10 mL), add the substituted amine (1.2 mmol) and TEA (1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient to afford the desired 6-substituted aminopyrimidine-2,4-dione derivative.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol outlines a general method to assess the cytotoxic or antiproliferative activity of synthesized compounds on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrimidine-2,4-dione derivatives

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Potential: Workflow and Pathway Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Scaffold Synthesis & Functionalization cluster_1 Biological Evaluation Start 6-Halopyrimidine-2,4-dione Methoxy This compound Start->Methoxy Alkoxidation C6_Displacement C6 Nucleophilic Substitution Start->C6_Displacement Amination, Thiolation, etc. N_Alkylation N1/N3 Alkylation/Arylation Methoxy->N_Alkylation C5_Functionalization C5 Halogenation/Substitution Methoxy->C5_Functionalization Derivatives Library of 6-Methoxy Derivatives N_Alkylation->Derivatives C5_Functionalization->Derivatives C6_Displacement->Derivatives Anticancer Anticancer Assays Derivatives->Anticancer Antiviral Antiviral Assays Derivatives->Antiviral Enzyme Enzyme Inhibition Assays Derivatives->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antiviral->SAR Enzyme->SAR

Caption: Synthetic and screening workflow for this compound derivatives.

G cluster_targets Potential Therapeutic Targets cluster_outcomes Therapeutic Outcomes PyrimidineScaffold 6-Substituted Pyrimidine-2,4-dione Enzymes Enzymes in Nucleotide Metabolism (e.g., Thymidylate Synthase) PyrimidineScaffold->Enzymes Kinases Protein Kinases PyrimidineScaffold->Kinases ViralEnzymes Viral Polymerases/Proteases PyrimidineScaffold->ViralEnzymes Receptors Cell Surface Receptors (e.g., P2X7) PyrimidineScaffold->Receptors Anticancer Anticancer Activity Enzymes->Anticancer Kinases->Anticancer Antiviral Antiviral Activity ViralEnzymes->Antiviral AntiInflammatory Anti-inflammatory Activity Receptors->AntiInflammatory

Caption: Potential therapeutic applications of 6-substituted pyrimidine-2,4-dione scaffolds.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet relatively untapped, resource for medicinal chemists. Its unique electronic and steric properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. While the broader class of 6-substituted uracils has demonstrated significant biological activity, a more focused effort on exploring the potential of the 6-methoxy group is warranted. Future research should aim to build diverse libraries of 6-methoxy-pyrimidine-2,4-dione derivatives and screen them against a wide range of biological targets. Such efforts are likely to uncover new lead compounds with improved efficacy, selectivity, and pharmacokinetic properties, further cementing the importance of the pyrimidine-2,4-dione core in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6-methoxyuracil. This molecule is a valuable intermediate in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Achieving a high yield is critical for the efficiency of drug discovery and development pipelines.

This guide is structured to provide direct, actionable solutions to common experimental challenges. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory setting.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of this compound, particularly via the common route of condensing a methoxy-substituted C3-synthon (like a methoxymalonate ester) with urea. This approach is a variation of the classical pyrimidine synthesis.[1]

Issue 1: Very Low or No Product Formation

You've completed the reaction and workup, but TLC analysis shows only starting materials, or the isolated yield is negligible.

Potential CauseScientific Explanation & Recommended Solution
1. Inactive Base or Reagents The core of this synthesis is a base-catalyzed condensation. Sodium methoxide (NaOMe) or ethoxide (NaOEt) is highly hygroscopic and can be deactivated by atmospheric moisture and CO₂. Similarly, urea must be dry. Solution: • Use freshly opened, high-purity sodium methoxide or prepare it fresh by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.[2] • Dry urea in a vacuum oven before use. • Ensure your C3-synthon (e.g., diethyl methoxymalonate) is pure and free from acidic impurities that would quench the base.
2. Improper Reaction Conditions The condensation requires sufficient thermal energy to overcome the activation barrier, but excessive heat can cause degradation of the product or starting materials. The presence of water from non-anhydrous solvents can hydrolyze the ester and inhibit the cyclization. Solution:Solvent: Use anhydrous (absolute) ethanol or methanol as the reaction solvent.[3] • Temperature: The reaction is typically run at reflux. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux without solvent loss. • Atmosphere: Conduct the entire reaction under an inert atmosphere (Nitrogen or Argon) to strictly exclude moisture.
3. Incorrect Stoichiometry An improper molar ratio of reactants can halt the reaction prematurely. The base is a catalyst but is also consumed by any acidic protons; urea and the ester must be present in the correct proportions for efficient cyclization. Solution: • A common starting point is a molar ratio of approximately 1:1.2:2.2 for Ester:Urea:Base. A slight excess of urea and a larger excess of the base are often beneficial to drive the reaction to completion.
Issue 2: Product is Lost During Workup and Isolation

The reaction appears successful on TLC, but the final isolated yield is poor after acidification and filtration.

Potential CauseScientific Explanation & Recommended Solution
1. Incorrect pH for Precipitation 6-Methoxyuracil, like other uracils, is an amphoteric molecule. It is soluble in both strong acid and strong base. The lowest solubility occurs at its isoelectric point. If the pH is too low or too high during workup, the product will remain dissolved in the aqueous phase. Solution: • After removing the organic solvent in vacuo, dissolve the reaction residue in a minimum amount of cold water. • Cool the solution in an ice bath and slowly add acid (e.g., 6M HCl) with vigorous stirring. Monitor the pH closely with a calibrated pH meter or pH paper. The target is typically in the range of pH 2-4.[4] Add the acid dropwise, especially as you approach the target pH, to avoid overshooting. Allow the mixture to stir in the ice bath for at least an hour to ensure complete precipitation.[4]
2. Premature Product Precipitation If the reaction mixture is not fully dissolved before acidification, the product can precipitate along with inorganic salts, making it difficult to purify and leading to apparent low yields of pure material. Solution: • Ensure the crude reaction solid is completely dissolved in water before starting the acidification process. If solubility is an issue, a slightly larger volume of water may be used, but this may require longer cooling times for precipitation.
3. Inefficient Filtration or Washing The precipitated product can be lost if not handled correctly during filtration. Using warm or room-temperature solvents for washing can redissolve a significant portion of the product. Solution: • Collect the precipitate by vacuum filtration. • Wash the filter cake sequentially with ice-cold water (to remove salts), followed by ice-cold ethanol or ether (to remove organic impurities and aid drying).[3] Using pre-chilled solvents is critical to minimize yield loss.
Issue 3: Final Product is Impure

NMR or LC-MS analysis of the final product shows significant impurities that co-crystallized.

Potential CauseScientific Explanation & Recommended Solution
1. Side Reactions Under harsh basic or acidic conditions, or with prolonged heating, side reactions can occur. The most common is the hydrolysis of the 6-methoxy group, leading to the formation of barbituric acid or related derivatives. Solution:Minimize Reaction Time: Monitor the reaction by TLC. Once the starting ester is consumed, proceed to the workup. Avoid unnecessarily long reflux times. • Controlled Workup: Do not expose the product to highly concentrated acid or base for extended periods during the workup. Neutralize and isolate the product promptly after the reaction is complete.
2. Ineffective Purification Simple precipitation may not be sufficient to remove all impurities, especially if they have similar solubility profiles to the desired product. Solution:Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems. Good candidates include water, ethanol, or glacial acetic acid.[3] The goal is to find a solvent that dissolves the product well when hot but poorly when cold. • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of the pyrimidine ring in this reaction?

A: This reaction is a classic example of a condensation cyclization. The process can be broken down into three key stages:

  • Deprotonation: The base (sodium methoxide) deprotonates urea, making it a more potent nucleophile.

  • Nucleophilic Acyl Substitution: The resulting urea anion attacks one of the ester carbonyls of the methoxymalonate derivative, displacing the alkoxy group.

  • Intramolecular Cyclization & Dehydration: The second nitrogen of the urea intermediate then attacks the remaining ester carbonyl in an intramolecular fashion. This is followed by the elimination of a molecule of alcohol and water to form the stable, aromatic pyrimidine-2,4-dione ring.

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Urea Urea Anion (from Urea + NaOMe) Intermediate1 Tetrahedral Intermediate Urea->Intermediate1 Attack at C=O Ester Diethyl Methoxymalonate Ester->Intermediate1 Acyclic Acyclic Intermediate (after EtOH loss) Intermediate1->Acyclic -EtOH Intermediate2 Cyclized Intermediate Acyclic->Intermediate2 Intramolecular Attack Product 6-Methoxyuracil (Final Product) Intermediate2->Product Dehydration

Caption: General mechanism for pyrimidine ring formation.

Q2: I have 6-chlorouracil available. Is it better to use that as a starting material?

A: Yes, this is an excellent and often high-yielding alternative route. The conversion involves a nucleophilic aromatic substitution (SNAr) reaction. You would react 6-chlorouracil with sodium methoxide in methanol. The methoxide ion displaces the chloride at the C6 position. This method can be very clean, but care must be taken to control the temperature and stoichiometry to avoid potential side reactions like N-methylation of the pyrimidine ring.

Q3: How can I effectively monitor the reaction progress using TLC?

A: Thin Layer Chromatography (TLC) is essential for determining when the reaction is complete.

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A good starting point is a 10:1 mixture of Dichloromethane:Methanol (DCM:MeOH). You may need to adjust the polarity based on your specific C3-synthon.

  • Procedure: At intervals (e.g., every hour), take a small aliquot of the reaction mixture, dilute it with a little solvent, and spot it on the TLC plate. Also spot your starting materials as a reference.

  • Visualization: Uracil derivatives are typically UV-active. You can visualize the spots under a UV lamp at 254 nm. The product should appear as a new spot with a different Rf value than your starting materials. The reaction is complete when the spot corresponding to the starting ester has disappeared.

Optimized Experimental Protocol

This protocol describes the synthesis of this compound from diethyl methoxymalonate and urea. It incorporates best practices derived from the troubleshooting guide.

Reagents and Stoichiometry
ReagentM.W. ( g/mol )Molar Eq.Moles (mmol)Mass/Volume
Diethyl Methoxymalonate176.171.050.08.81 g
Urea60.061.260.03.60 g
Sodium Metal22.992.2110.02.53 g
Anhydrous Methanol32.04--150 mL
6M Hydrochloric Acid---As needed (~20 mL)
Step-by-Step Methodology
  • Preparation of Sodium Methoxide: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 150 mL of anhydrous methanol. Carefully add sodium metal (2.53 g, 110.0 mmol) in small pieces at a rate that maintains a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely. Cool the resulting sodium methoxide solution to room temperature.

  • Reaction Setup: Add dried urea (3.60 g, 60.0 mmol) to the sodium methoxide solution. Stir until the urea is fully dissolved.

  • Addition of Ester: Add diethyl methoxymalonate (8.81 g, 50.0 mmol) dropwise to the reaction mixture over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a steady reflux for 4-6 hours. Monitor the reaction progress by TLC as described in the FAQ section.

  • Workup - Solvent Removal: Once the reaction is complete (disappearance of the starting ester by TLC), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Precipitation: Dissolve the resulting solid residue in 100 mL of ice-cold deionized water. Place the flask in an ice bath and stir vigorously. Slowly and dropwise, add 6M HCl to adjust the pH to ~3. A white precipitate should form.

  • Isolation: Continue stirring the slurry in the ice bath for 1 hour. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with 50 mL of ice-cold water, followed by 50 mL of cold ethanol, and finally 50 mL of diethyl ether.

  • Drying: Dry the purified solid in a vacuum oven at 60°C overnight to yield this compound. An expected yield under optimized conditions should be in the range of 70-85%.

Synthesis Workflow Diagram

G prep_naome Prepare NaOMe in Anhydrous MeOH add_urea Add Dry Urea prep_naome->add_urea add_ester Add Ester (Diethyl Methoxymalonate) add_urea->add_ester reflux Reflux (4-6h) Monitor by TLC add_ester->reflux rotovap Remove MeOH (Rotary Evaporator) reflux->rotovap dissolve Dissolve Residue in Cold H₂O rotovap->dissolve acidify Acidify to pH ~3 with HCl (ice bath) dissolve->acidify filter_wash Filter & Wash Solid (Cold H₂O, EtOH, Ether) acidify->filter_wash dry Dry Under Vacuum filter_wash->dry product Pure 6-Methoxyuracil dry->product

Caption: Optimized workflow for 6-methoxyuracil synthesis.

References

Technical Support Center: Purification of 6-Methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6-methoxyuracil. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, a foundational understanding of this compound's properties is crucial. These characteristics dictate its behavior in various purification techniques.

PropertyValue/InformationSource
Molecular Formula C₅H₆N₂O₃--INVALID-LINK--
Molecular Weight 142.11 g/mol --INVALID-LINK--
Appearance Typically a white to off-white crystalline solid.Inferred from similar compounds
Polarity A polar molecule due to the presence of two amide C=O groups, N-H bonds, and a methoxy group. This polarity is central to its purification challenges.--INVALID-LINK--
Storage Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen).--INVALID-LINK--

II. Troubleshooting Guide: Common Purification Challenges

This section is structured in a question-and-answer format to directly address issues you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for polar compounds when the solution is supersaturated at a temperature above the compound's melting point in the solvent, or when there are significant impurities that depress the melting point.

  • Probable Cause & Solution:

    • Cooling too rapidly: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.

    • Incorrect solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures. Try a solvent system where the compound has lower solubility.

    • High impurity level: The impurities can act as a solvent for your product. Consider a preliminary purification step like a silica plug or a quick column before attempting recrystallization.

Q2: I have very low recovery after recrystallization. What are the likely causes?

A2: Low recovery is a common issue, especially with polar compounds that may have some solubility even in cold solvents.

  • Probable Cause & Solution:

    • Too much solvent: You may have used an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent required for complete dissolution. After a failed recrystallization, you can try gently heating the filtrate to evaporate some solvent and re-cool.

    • Significant solubility in cold solvent: Your chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but have very low solubility when cold. Consider using a two-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like hot ethanol or methanol) and then add a poor solvent (like hexane or diethyl ether) dropwise until the solution becomes cloudy. Then, heat to clarify and cool slowly. --INVALID-LINK--[1]

    • Premature crystallization: The compound may have crystallized in the filter funnel during a hot filtration step. Ensure your funnel is pre-heated.

Q3: My purified crystals are still colored. How can I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice.

  • Probable Cause & Solution:

    • Co-crystallization of impurities: The impurities have similar solubility profiles to your product. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower recovery. --INVALID-LINK--[2]

Chromatography Issues

Q4: My compound streaks badly on a silica TLC plate. How can I get clean spots?

A4: Streaking on TLC is a common problem with polar, slightly acidic, or basic compounds like uracil derivatives. It indicates strong, non-ideal interactions with the silica gel.

  • Probable Cause & Solution:

    • Strong interaction with silica: The amide groups in your molecule are likely interacting strongly with the acidic silanol groups on the silica surface.

    • Solution 1: Modify the mobile phase: Add a small amount of a polar modifier to your eluent. For example, adding 0.5-1% acetic acid can help by protonating the compound and reducing its interaction with the silica. Conversely, adding a small amount of a base like triethylamine or ammonium hydroxide can deprotonate the acidic silanol groups on the silica, also leading to better spot shape. A common solvent system for uracil derivatives is chloroform/methanol (90:10 v/v). --INVALID-LINK--[3]

    • Solution 2: Use a different stationary phase: Consider using a reverse-phase TLC plate (C18) or an alumina plate.

Q5: I can't get good separation of my product from a closely-related impurity using column chromatography. What can I do?

A5: This is a classic purification challenge that requires optimizing the separation conditions.

  • Probable Cause & Solution:

    • Inadequate solvent system: The polarity difference between your product and the impurity may be too small for the chosen eluent to resolve.

    • Solution 1: Use a shallower solvent gradient: If you are using a gradient elution, make the increase in polarity more gradual.

    • Solution 2: Try a different solvent system: Sometimes, changing the nature of the solvents can improve separation even if the overall polarity is similar. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation.

    • Solution 3: Dry loading: Instead of dissolving your sample in the mobile phase and loading it onto the column, pre-adsorb it onto a small amount of silica gel. This often results in a tighter band and better separation. --INVALID-LINK--[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common route to substituted uracils involves the condensation of a β-ketoester with urea or a urea derivative. Another approach is the modification of a pre-existing pyrimidine ring, for example, by methoxylation of a halopyrimidine.

  • Potential Impurities:

    • Unreacted starting materials: e.g., a β-ketoester, urea, or a halopyrimidine precursor.

    • By-products from side reactions: This could include regioisomers or products of incomplete reaction.

    • Hydrolysis product: The 6-methoxy group could potentially be hydrolyzed to a 6-hydroxy group under acidic or basic conditions, leading to 6-hydroxypyrimidine-2,4(1H,3H)-dione (6-hydroxyuracil) as an impurity.

    • Reagents and catalysts from the reaction.

Q2: Is this compound stable?

Q3: What analytical techniques are best for assessing the purity of my compound?

A3: A combination of techniques is always recommended:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and can also reveal the presence of impurities if they are at a sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

IV. Experimental Protocols & Workflows

Protocol 1: Purification by Recrystallization

This protocol provides a general framework. The ideal solvent will need to be determined empirically.

  • Solvent Screening:

    • Place a small amount of your crude material (10-20 mg) in several small test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile) to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will be the one in which crystals form upon cooling.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol or DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A reported system for similar compounds is Chloroform:Methanol (90:10). --INVALID-LINK--[3]

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Preparation:

    • Choose a column of appropriate size for the amount of material you need to purify.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution by TLC to identify the fractions containing your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Visualizing the Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Purification Strategy cluster_methods Purification Methods cluster_end Final Product Start Crude this compound TLC_Analysis TLC Analysis (e.g., DCM:MeOH 9:1) Start->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Assess number of spots and Rf values Recrystallization Recrystallization (Solvent Screening) Decision->Recrystallization One major spot, some minor impurities Column_Chromatography Column Chromatography (Silica Gel) Decision->Column_Chromatography Multiple spots or closely running impurities Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization

Caption: A decision-making workflow for the purification of this compound.

VI. Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Recryst_Problem Recrystallization Issue? Start->Recryst_Problem Chrom_Problem Chromatography Issue? Start->Chrom_Problem No Oiling_Out Compound 'Oils Out' Recryst_Problem->Oiling_Out Yes Low_Recovery Low Recovery Recryst_Problem->Low_Recovery No, other issue Colored_Crystals Colored Crystals Recryst_Problem->Colored_Crystals No, other issue Sol_Cool Cool solution slowly Oiling_Out->Sol_Cool Cause: Cooling too fast Sol_Solvent Change solvent or use a two-solvent system Oiling_Out->Sol_Solvent Cause: Poor solvent choice Low_Recovery->Sol_Solvent Cause: Product soluble in cold solvent Sol_TooMuchSolvent Use less solvent or evaporate excess Low_Recovery->Sol_TooMuchSolvent Cause: Too much solvent Sol_Charcoal Use activated charcoal Colored_Crystals->Sol_Charcoal Cause: Co-crystallizing impurity Streaking TLC Streaking Chrom_Problem->Streaking Yes Poor_Sep Poor Separation Chrom_Problem->Poor_Sep No, other issue Sol_Modifier Add modifier to eluent (e.g., AcOH or NH4OH) Streaking->Sol_Modifier Cause: Strong silica interaction Sol_ShallowGrad Use a shallower gradient Poor_Sep->Sol_ShallowGrad Optimization Sol_DryLoad Use 'dry loading' method Poor_Sep->Sol_DryLoad Optimization Sol_ChangeEluent Try a different solvent system Poor_Sep->Sol_ChangeEluent Optimization

Caption: A troubleshooting decision tree for common purification issues.

References

stability issues of 6-methoxypyrimidine-2,4(1H,3H)-dione in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6-methoxyuracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in aqueous solutions.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As with many pyrimidine analogs, its stability in aqueous environments is a critical factor that can influence experimental outcomes, from high-throughput screening to formulation development.[1] This guide provides a comprehensive overview of the stability challenges associated with this compound and offers practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, particularly under acidic conditions. The 6-methoxy group, which is part of an enol ether functional group, can be cleaved, leading to the degradation of the parent compound. Additionally, like other uracil derivatives, the pyrimidine ring itself can be susceptible to degradation under certain conditions, such as exposure to strong oxidizing agents or UV light.[1][2]

Q2: What is the proposed degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway is believed to be the acid-catalyzed hydrolysis of the enol ether moiety. The proposed mechanism involves the following steps:

  • Protonation: The C5-C6 double bond is protonated, leading to the formation of a resonance-stabilized oxonium ion intermediate.[3][4][5]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the C6 carbon.

  • Intermediate Formation: This results in the formation of a hemiacetal-like intermediate.

  • Breakdown: The intermediate is unstable and breaks down, leading to the cleavage of the methoxy group and the potential formation of barbituric acid or other related pyrimidine structures.

It is important to note that other degradation pathways may exist, especially under oxidative or photolytic stress, which could lead to ring opening or other modifications of the pyrimidine core.[1]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH.

  • Acidic Conditions (pH < 7): The compound is expected to be least stable under acidic conditions due to the acid-catalyzed hydrolysis of the enol ether.[3][6] The rate of degradation is likely to increase as the pH decreases.

  • Neutral to Alkaline Conditions (pH ≥ 7): The compound is expected to be more stable in neutral to slightly alkaline solutions. However, at very high pH values, other degradation mechanisms involving the pyrimidine ring may become more prominent, as observed with uracil itself.[1]

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: For short-term storage, aqueous solutions should be prepared in a buffer at or slightly above neutral pH (e.g., pH 7.0-7.5) and kept at low temperatures (2-8 °C). For long-term storage, it is recommended to store the compound as a solid under an inert atmosphere (e.g., nitrogen) at 10°C - 25°C.[2] If aqueous stock solutions are necessary, they should be prepared fresh whenever possible.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Verify pH of Assay Medium: Check the pH of your cell culture medium or assay buffer. Many biological assays are conducted at a physiological pH of around 7.4, where the compound should be relatively stable. However, localized pH changes or acidic microenvironments could accelerate degradation.

  • Pre-incubation Stability Study: Perform a time-course experiment to assess the stability of this compound in your specific assay medium.

    • Protocol:

      • Prepare a solution of the compound in your assay medium at the final working concentration.

      • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of the compound versus time to determine its half-life in the assay medium. If significant degradation is observed within the timeframe of your experiment, the results may be compromised.

Solutions:

  • Reduce Incubation Time: If possible, shorten the duration of the assay to minimize degradation.

  • pH Adjustment: If the assay medium is slightly acidic, consider if it's possible to adjust the pH to be closer to neutral without affecting the biological system.

  • Fresh Preparation: Prepare the compound solution immediately before adding it to the assay.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[7][8][9][10] This involves subjecting the compound to various stress conditions to accelerate its breakdown.

    • Protocol:

      • Acid Hydrolysis: Dissolve the compound in a dilute acid (e.g., 0.1 M HCl) and heat gently (e.g., 60°C) for several hours.

      • Base Hydrolysis: Dissolve the compound in a dilute base (e.g., 0.1 M NaOH) and heat gently.

      • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

      • Photolytic Degradation: Expose a solution of the compound to UV light.

      • Thermal Degradation: Heat a solid sample of the compound.

  • Analytical Monitoring: Analyze the stressed samples by LC-MS to identify the mass of the degradation products. This information can help in elucidating their structures.

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Products
Acid Hydrolysis Hydrolysis of the 6-methoxy groupBarbituric acid and related pyrimidines
Base Hydrolysis Potential pyrimidine ring openingVarious ring-opened products
Oxidation Oxidation of the pyrimidine ringHydroxylated and other oxidized derivatives
Photolysis Photochemical reactions of the pyrimidine ringDimerization products, ring-opened products
Issue 3: Poor reproducibility of experimental results.

Possible Cause: Inconsistent handling and storage of the compound and its solutions.

Troubleshooting Workflow:

G start Poor Reproducibility Observed check_solid Review Solid Compound Storage: - Stored under inert gas? - Correct temperature? start->check_solid check_solvent Review Solvent for Stock Solution: - Anhydrous DMSO or Ethanol? check_solid->check_solvent If solid storage is correct check_aqueous_prep Review Aqueous Solution Preparation: - Buffer pH neutral? - Freshly prepared? check_solvent->check_aqueous_prep If stock solvent is appropriate check_storage_solution Review Aqueous Solution Storage: - Stored at 2-8°C? - Duration of storage? check_aqueous_prep->check_storage_solution If preparation is standardized implement_sop Implement Strict SOP for Handling and Preparation check_storage_solution->implement_sop If storage conditions are optimal re_evaluate Re-evaluate Experiment implement_sop->re_evaluate success Reproducibility Improved re_evaluate->success If successful fail Issue Persists - Investigate Other Variables re_evaluate->fail If unsuccessful

Caption: Troubleshooting workflow for poor reproducibility.

Solutions:

  • Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for the handling, weighing, and dissolution of this compound.

  • Use Fresh Solutions: Always prepare fresh aqueous solutions of the compound for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.

  • Inert Atmosphere: When handling the solid compound, minimize its exposure to air and moisture.

Hypothesized Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed hydrolysis of this compound.

G cluster_0 Acid-Catalyzed Hydrolysis 6-Methoxyuracil This compound Protonated_Intermediate Resonance-Stabilized Oxonium Ion 6-Methoxyuracil->Protonated_Intermediate + H+ Hemiacetal Hemiacetal Intermediate Protonated_Intermediate->Hemiacetal + H2O Barbituric_Acid Barbituric Acid (Potential Product) Hemiacetal->Barbituric_Acid - H+ Methanol Methanol Hemiacetal->Methanol

References

Technical Support Center: Crystallization of 6-Methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-methoxypyrimidine-2,4(1H,3H)-dione (also known as 6-methoxyuracil). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this pyrimidine derivative. By understanding the underlying principles of crystallization and the specific properties of this molecule, you can optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound fails to crystallize from solution. What are the initial troubleshooting steps?

A1: Failure to crystallize is a common issue, often stemming from the solution not being supersaturated. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

  • Seeding: Introduce a tiny, pure crystal of this compound into the solution. A seed crystal acts as a template, encouraging other molecules to align and form a crystal lattice.

  • Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of your compound. This can be done by leaving the flask partially open in a fume hood or by gentle heating.

  • Lowering Temperature: Reduce the temperature of the solution further by placing it in an ice bath or a refrigerator. The solubility of this compound will likely decrease at lower temperatures, promoting precipitation.

Q2: My compound has "oiled out," forming a liquid layer instead of crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid. This typically happens if the solution is too concentrated or cooled too quickly, or if significant impurities are present that depress the melting point of your compound. To remedy this:

  • Re-dissolve: Gently heat the mixture to re-dissolve the oil into the solvent.

  • Add More Solvent: Add a small amount of additional solvent to decrease the concentration slightly.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, giving the molecules adequate time to arrange into a crystal lattice.

  • Consider a Different Solvent: If the problem persists, the chosen solvent may not be ideal. A solvent with a lower boiling point or a different polarity might be more suitable.

Q3: The crystals of this compound that I've obtained are very small or needle-like. How can I grow larger, higher-quality crystals?

A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To encourage the formation of larger, more well-defined crystals:

  • Reduce the Level of Supersaturation: This can be achieved by using a slightly larger volume of solvent or by cooling the solution more slowly.

  • Solvent System: Experiment with different solvents or a mixture of solvents. A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal. For polar compounds like this compound, polar solvents like ethanol or water, or mixtures thereof, are often good starting points.[1]

  • Purity: Ensure your starting material is of high purity. Impurities can interfere with the crystal growth process and lead to smaller, less perfect crystals.

Q4: What is the role of pH in the crystallization of this compound?

A4: The pH of the crystallization medium can significantly influence the solubility of ionizable compounds. This compound has acidic protons on the nitrogen atoms of the pyrimidine ring. Adjusting the pH can alter its ionization state and, consequently, its solubility. For instance, in a basic solution, the compound will deprotonate to form a more soluble salt. Conversely, in a neutral or slightly acidic solution, it will exist in its less soluble neutral form, which is more conducive to crystallization. Therefore, careful control of pH can be a powerful tool to induce crystallization.

Troubleshooting Guide for Crystallization of this compound

This section provides a more in-depth guide to tackling specific challenges you may face during the crystallization process.

Problem 1: Persistent Impurities in the Crystalline Product

Causality: Impurities can become trapped in the crystal lattice during formation, especially if crystallization occurs too rapidly. The nature of these impurities often depends on the synthetic route used to prepare the this compound.

Common Synthetic Routes & Potential Impurities:

A common synthetic pathway to 6-substituted uracils involves the nucleophilic substitution of a leaving group (like a halogen) at the 6-position of a uracil precursor. For instance, starting from 6-chlorouracil and reacting it with sodium methoxide would yield this compound.

  • Potential Impurity: Unreacted 6-chlorouracil.

    • Troubleshooting: 6-chlorouracil has different solubility properties. Recrystallization from a solvent that preferentially dissolves one compound over the other can be effective. Monitor the purity of your fractions using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

Another potential route is the hydrolysis of a di- or tri-chlorinated pyrimidine precursor. For example, the hydrolysis of 2,4,6-trichloropyrimidine can yield 6-chlorouracil, which can then be converted to the desired product.[3]

  • Potential Impurity: Incompletely hydrolyzed chlorinated pyrimidine species.

    • Troubleshooting: Ensure the hydrolysis reaction goes to completion. If chlorinated impurities persist, they can often be removed by recrystallization or column chromatography.

Purity Assessment:

Before attempting crystallization for purification, it is crucial to assess the purity of your crude product.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the compound and identify the number of impurities.[2][][5]
Thin Layer Chromatography (TLC) A quick and simple method to qualitatively assess purity and monitor the progress of purification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the desired product and identify any structurally related impurities.[]
Mass Spectrometry (MS) To confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.[]
Problem 2: Difficulty in Selecting an Appropriate Crystallization Solvent

Causality: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound when hot but not when cold. The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents.

Solvent Screening Protocol:

  • Place a small amount (5-10 mg) of your crude this compound into several small test tubes.

  • To each test tube, add a small volume (0.5-1 mL) of a different solvent, covering a range of polarities (e.g., water, ethanol, ethyl acetate, acetone, and mixtures like ethanol/water).

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound completely at this stage.

  • Gently heat the test tubes that show poor solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the solutions that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.

  • The best solvent will be the one that dissolves the compound when hot and yields a good amount of crystalline solid upon cooling.

Commonly Used Solvents for Uracil Derivatives:

Solvent Polarity Comments
WaterHighUracil and its derivatives often have limited solubility in cold water but are more soluble in hot water.[6][7]
EthanolHighA common and effective solvent for recrystallizing many organic compounds, including pyrimidine derivatives.[1][8][9]
Dimethyl Sulfoxide (DMSO)HighUracil derivatives are often highly soluble in DMSO, which can be useful for initial dissolution but may require an anti-solvent for crystallization.[8][10]
Ethanol/Water MixturesVariableThe polarity can be fine-tuned by adjusting the ratio of ethanol to water, offering a versatile system for crystallization.

Experimental Workflows

Workflow 1: Troubleshooting Crystallization Failure

Caption: A flowchart for troubleshooting when no crystals form.

Workflow 2: Recrystallization Protocol for Purification

Caption: A step-by-step guide to recrystallization.

References

optimizing reaction conditions for synthesizing 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Methoxypyrimidine-2,4(1H,3H)-dione

Welcome to the technical support guide for the synthesis and optimization of this compound (also known as 6-Methoxyuracil, CAS No: 29458-38-6).[1] This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing field-tested solutions and explaining the chemical principles behind them to ensure you can confidently troubleshoot and optimize your reaction conditions.

The most prevalent and reliable method for constructing the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon compound with urea or its derivatives.[2] For this compound, this typically involves the cyclocondensation reaction of a methoxy-substituted malonic ester derivative with urea in the presence of a strong base, such as sodium methoxide.

Below, we present a foundational protocol followed by a comprehensive troubleshooting and FAQ section to guide you through potential experimental hurdles.

Foundational Synthesis Protocol

This protocol outlines a standard procedure for the synthesis of this compound. Subsequent sections will address optimizing these parameters.

Reaction Scheme: Reactants: Diethyl methoxymalonate and Urea Catalyst/Base: Sodium Methoxide Product: this compound

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol or methanol (see Table 1 for solvent choice).

  • Base Addition: Carefully add sodium metal in small portions to the alcohol to generate sodium alkoxide in situ. Alternatively, use a commercially available solution of sodium methoxide in methanol.

  • Reactant Addition: Once the base is fully dissolved and the solution has cooled, add urea, followed by the slow, dropwise addition of diethyl methoxymalonate (or a similar malonic ester).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from several hours to overnight.[3]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with a suitable acid (e.g., dilute HCl) to a pH of approximately 2-3 to precipitate the product.[4]

  • Isolation: Collect the precipitate by filtration, wash with cold water and a non-polar solvent like tert-butyl methyl ether, and dry under vacuum to yield the final product.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a common issue in pyrimidine synthesis and can be attributed to several factors. A systematic approach is key to identifying the root cause.

  • Reagent Purity and Stoichiometry: Ensure all reagents are of high purity and are anhydrous. Water can hydrolyze the ester starting material and the sodium methoxide base, significantly reducing the yield. Use freshly opened solvents and dry urea before use. The stoichiometry of the base is also crucial for driving the reaction to completion.

  • Reaction Temperature and Time: The cyclization step requires sufficient thermal energy. Ensure the reaction is maintained at a steady reflux. If TLC analysis shows incomplete conversion even after prolonged heating, a moderate increase in temperature (if possible, by switching to a higher-boiling solvent) or extending the reaction time may be necessary.[3]

  • Choice of Base and Solvent: The combination of base and solvent is critical. Sodium methoxide in methanol is often preferred for its high reactivity and the ease of removing the solvent.[5][6] Using sodium ethoxide in ethanol is also a viable option.[7]

Table 1: Comparison of Optimized Reaction Parameters for Similar Pyrimidine Syntheses

Parameter Condition A Condition B Rationale
Base Sodium Methoxide Sodium Ethoxide Methoxide is often more reactive, but ethoxide in ethanol can allow for higher reflux temperatures.
Solvent Methanol Ethanol Choice of solvent should correspond to the base used to avoid transesterification.
Temperature ~65 °C (Reflux) ~78 °C (Reflux) Higher temperature can increase reaction rate but may also promote side reactions.[5][7]

| Typical Yield | 80-88% | 75-85% | Yields are highly dependent on substrate and precise conditions.[5][6] |

Q2: The reaction seems to stall and does not go to completion. How can I troubleshoot this?

A2: An incomplete reaction often points to issues with the key cyclization step.

  • Catalyst/Base Inactivity: If using solid sodium methoxide, ensure it has been properly stored to prevent deactivation from atmospheric moisture. If preparing it in situ from sodium and alcohol, ensure all the sodium has reacted before adding your substrates.

  • Insufficient Activation: The final cyclization and dehydration steps can be slow. The addition of a catalytic amount of a Brønsted or Lewis acid during work-up is not typical for this synthesis, but ensuring a sufficiently strong basic environment during the reaction is key to facilitate the initial condensation and subsequent cyclization.[3]

  • Monitoring is Key: Use TLC to track the disappearance of starting materials. If the reaction stalls, taking a small aliquot, quenching it, and analyzing by LCMS can help identify if the issue is at the initial condensation or the final ring-closing step.

Below is a workflow to diagnose and address a stalled reaction.

G cluster_0 Reaction Pathway reagents Diethyl Methoxymalonate + Urea intermediate Acyclic Condensation Intermediate reagents->intermediate Step 1: Condensation base Sodium Methoxide (Base) base->intermediate Catalyzes product This compound intermediate->product Step 2: Cyclization & Dehydration

References

Technical Support Center: Synthesis of 6-Methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxypyrimidine-2,4(1H,3H)-dione, a key building block in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals to navigate the common challenges encountered during its synthesis, with a focus on identifying and mitigating the formation of side products. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of this compound. What are the potential causes?

A1: Low yields in the synthesis of this compound, which is analogous to the classical synthesis of barbituric acid, are often traced back to several critical factors[1][2]. The primary cause is typically incomplete cyclization of the ureide intermediate. This can be due to insufficient reaction time or temperature, or a suboptimal base concentration. Another significant factor can be the purity of your starting materials; moisture can lead to hydrolysis of the ester and the sodium alkoxide base. Finally, side reactions consuming the starting materials can also drastically reduce the yield of your desired product.

Q2: My final product is impure. What are the most common side products I should be looking for?

A2: Impurities in this synthesis often arise from predictable side reactions of the starting materials, which are typically a dialkyl 2-methoxy-malonate and urea. The most common side products include:

  • Uncyclized Ureide Intermediate: This is a linear molecule formed after the initial condensation of urea with the malonate ester that has failed to cyclize.

  • Barbituric Acid: This can be a significant impurity if the methoxy group on the malonate ester or the final product is cleaved under the reaction conditions.

  • Malonamide: Formed if the malonate ester reacts with ammonia (a potential impurity or decomposition product of urea) instead of undergoing cyclization with urea.

  • Hydrolyzed Starting Material: The presence of water can lead to the hydrolysis of the dialkyl 2-methoxy-malonate to 2-methoxy-malonic acid.

Q3: How can I detect these side products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction and get a preliminary idea of the number of components in your crude product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your product and the relative amounts of different impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and impurities. The uncyclized ureide, for example, will have a different set of proton and carbon signals compared to the cyclized pyrimidine ring.

  • Mass Spectrometry (MS): Can help in identifying the molecular weights of the components in your mixture, which is crucial for confirming the identity of suspected side products.

Q4: What are the best practices for minimizing the formation of these side products?

A4: Minimizing side product formation hinges on careful control of reaction conditions:

  • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Use freshly prepared sodium ethoxide or methoxide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering.

  • Stoichiometry and Order of Addition: Use a slight excess of urea to ensure complete reaction of the malonate ester. The order of addition can also be critical; often, the urea is added to the sodium alkoxide solution before the malonate ester[2].

  • Temperature and Reaction Time: The reaction typically requires heating to drive the cyclization to completion. Monitor the reaction by TLC to determine the optimal reaction time.

  • pH Control During Workup: Careful acidification during the workup is necessary to precipitate the product without causing degradation[1].

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive base (hydrolyzed by moisture).Use freshly prepared sodium ethoxide/methoxide. Ensure all glassware and reagents are dry.
Insufficient reaction temperature or time.Increase the reflux temperature or extend the reaction time. Monitor by TLC.
Presence of a Major Side Product with a Similar Polarity to the Product Incomplete cyclization (ureide intermediate).Ensure sufficient heating and reaction time. Consider using a stronger base or a higher boiling point solvent.
Cleavage of the methoxy group leading to barbituric acid.Avoid excessively harsh basic or acidic conditions. Use a carefully controlled amount of base.
Multiple Spots on TLC, Difficult Purification Presence of multiple side products (malonamide, hydrolyzed starting material).Re-evaluate the purity of starting materials. Ensure strictly anhydrous conditions. Optimize the stoichiometry of reagents.
Product Decomposes During Workup Over-acidification or prolonged exposure to strong acid.Add acid dropwise during workup and monitor the pH carefully. Isolate the product promptly after precipitation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the well-established synthesis of barbituric acid[1].

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl 2-methoxy-malonate

  • Urea (dried)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium (1 equivalent) in absolute ethanol under a nitrogen atmosphere.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add dry urea (1.1 equivalents). Heat the mixture gently to dissolve the urea.

  • Addition of Malonate: Slowly add diethyl 2-methoxy-malonate (1 equivalent) to the reaction mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux for 6-8 hours. The formation of a white precipitate (the sodium salt of the product) should be observed.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture and add hot water to dissolve the precipitate.

  • Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid with cooling in an ice bath until the pH is acidic.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from hot water or an appropriate organic solvent to obtain pure this compound.

Protocol 2: Analytical Characterization by HPLC

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

This method should allow for the separation of the more polar side products like barbituric acid and the uncyclized ureide from the desired product.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway

Synthesis of this compound reagents Diethyl 2-methoxy-malonate + Urea base Sodium Ethoxide in Ethanol reagents->base Condensation intermediate Uncyclized Ureide Intermediate base->intermediate product This compound intermediate->product Cyclization (Heat) Troubleshooting Side Reactions cluster_start Starting Materials cluster_problems Potential Side Products cluster_solutions Solutions Malonate Diethyl 2-methoxy-malonate Urea Ureide Uncyclized Ureide Incomplete Cyclization Malonate->Ureide Insufficient Heat Barbituric_Acid Barbituric Acid Methoxy Group Cleavage Malonate->Barbituric_Acid Harsh Conditions Malonamide Malonamide Reaction with NH3 Malonate->Malonamide NH3 Impurity Heat Increase Heat/Time Ureide:sol->Heat Base Control Base Stoichiometry Barbituric_Acid:sol->Base Purity Ensure Pure/Dry Reagents Malonamide:sol->Purity

References

Technical Support Center: pH Stability of 6-Methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MPD-001

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the pH stability profile of 6-methoxypyrimidine-2,4(1H,3H)-dione (also known as 6-Methoxyuracil). As a critical parameter in drug development, understanding how pH affects the chemical stability of this molecule is essential for formulation, storage, and ensuring therapeutic efficacy and safety. This document provides a comprehensive set of frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to guide your studies. The information herein is synthesized from established regulatory guidelines and the known chemical behavior of related pyrimidine derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What is the expected pH stability profile of this compound?
  • Neutral Conditions (pH ~6-8): The compound is expected to be relatively stable.

  • Acidic Conditions (pH < 4): Pyrimidine rings can be susceptible to acid-catalyzed hydrolysis. A potential mechanism involves the hydration of the 5,6-double bond, which can lead to ring opening or other transformations[1][2].

  • Alkaline Conditions (pH > 8): The molecule is expected to be least stable under basic conditions. The uracil ring possesses two acidic protons on the nitrogen atoms (lactam form)[3]. The first acidic pKa of uracil is approximately 9.4[3]. Above this pH, the molecule will exist predominantly as an anion, which can increase its susceptibility to hydrolytic degradation. The electron-withdrawing nature of the carbonyl groups makes the ring susceptible to nucleophilic attack, which is enhanced under alkaline conditions.

Q2: What are the predicted pKa values for this molecule?

The exact experimental pKa of this compound is not published in the sources reviewed. However, we can use the pKa of uracil as a reference. Uracil has an acidic pKa of approximately 9.39-9.45 for the N1-H proton and a basic pKa of about -3.4[3]. The 6-methoxy group is generally considered to be an electron-donating group through resonance, which might slightly increase the pKa of the N1-H proton compared to uracil. For experimental design, it is crucial to investigate the pH range around 8.5 to 10.5 thoroughly.

Q3: What are the likely degradation pathways for this compound?

Based on the chemistry of uracil and its derivatives, the following degradation pathways are plausible under hydrolytic stress:

  • Alkaline Hydrolysis: The most probable pathway involves nucleophilic attack on the carbonyl carbons, leading to the opening of the pyrimidine ring. This would result in the formation of ureido- or amino-derivatives that are likely unstable and may degrade further to smaller molecules like ammonia, carbon dioxide, and β-alanine derivatives[4].

  • Acid-Catalyzed Hydrolysis: In acidic media, the initial step could be the protonation and subsequent hydration of the 5,6-double bond[1][2]. This intermediate could then undergo ring cleavage. Additionally, the methoxy group could be susceptible to hydrolysis under strong acidic conditions, leading to the formation of 6-hydroxypyrimidine-2,4(1H,3H)-dione (6-hydroxyuracil).

Q4: How should I design a forced degradation study to determine the pH stability profile?

A forced degradation study should be designed in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2)[3][5]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating and to elucidate degradation pathways[3][6].

Key stress conditions for pH stability include:

  • Acid Hydrolysis: Typically using 0.1 M to 1 M HCl.

  • Base Hydrolysis: Typically using 0.1 M to 1 M NaOH.

  • Neutral Hydrolysis: Using purified water.

The studies should be conducted at various temperatures (e.g., room temperature, 40°C, 60°C) to assess the kinetics of degradation. A detailed protocol is provided in Part 3 of this guide.

Q5: What analytical techniques are suitable for monitoring the stability of this compound and its degradants?

A stability-indicating analytical method is required, which can separate the parent compound from any degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase C18 or a polar-embedded phase column is often suitable for separating polar compounds like uracil derivatives[7]. UV detection is appropriate as the pyrimidine ring has a strong UV absorbance, typically around 260 nm[7][8].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying and quantifying unknown degradation products[9][10][11]. It provides molecular weight and structural information, which is crucial for elucidating degradation pathways.

Part 2: Troubleshooting Guide

This section provides solutions to common issues encountered during pH stability studies.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild (concentration, temperature, or duration). 2. The compound is intrinsically highly stable under the tested conditions.1. Increase the strength of the stressor (e.g., from 0.1 M HCl to 1 M HCl), increase the temperature, or extend the duration of the study. 2. Document the stability and report that no degradation was observed under the applied stress conditions as per ICH guidelines[5].
Too much degradation (>20%) occurs too quickly. 1. Stress conditions are too harsh. 2. The compound is highly labile.1. Reduce the strength of the stressor, lower the temperature, or shorten the time points for sample collection. 2. For very labile compounds, consider performing the study at a lower temperature (e.g., 5°C or refrigerated).
Poor mass balance in the chromatogram. 1. Degradation products are not UV-active or have a different UV maximum. 2. Degradants are not eluting from the HPLC column. 3. Degradants are volatile.1. Use a photodiode array (PDA) detector to examine the entire UV spectrum. If necessary, use a universal detector like a Charged Aerosol Detector (CAD) or mass spectrometry (MS)[9][10]. 2. Modify the HPLC method (e.g., change the gradient, mobile phase pH, or column chemistry) to ensure all components are eluted. 3. Use techniques like headspace GC-MS if volatile degradants are suspected.
Co-elution of the parent peak with a degradant peak. 1. The analytical method is not stability-indicating.1. Optimize the HPLC method. Adjust the mobile phase composition, gradient slope, column temperature, or try a different column stationary phase to achieve baseline separation[8].
Precipitation of the compound in the stress solution. 1. The pH of the solution is near the pKa where the compound has its lowest solubility. 2. The concentration of the compound is too high for the chosen solvent system.1. Add a co-solvent (e.g., acetonitrile, methanol) if it does not interfere with the degradation chemistry. 2. Perform the study at a lower concentration. Ensure the starting material is fully dissolved before taking the initial time point.

Part 3: Experimental Protocols & Visualizations

This section provides a detailed protocol for conducting a forced hydrolytic degradation study and includes diagrams to visualize the workflow and potential degradation pathways.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To assess the stability of this compound across a range of pH values and identify major degradation products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate or other suitable buffer components

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Calibrated oven or water bath

  • Validated stability-indicating HPLC-UV or LC-MS method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Sample Preparation:

    • Acid Hydrolysis: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl. Dilute to the final volume with 0.1 M HCl to achieve the target concentration (e.g., 0.1 mg/mL).

    • Base Hydrolysis: In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH. Dilute to the final volume with 0.1 M NaOH.

    • Neutral Hydrolysis: In a volumetric flask, add a known volume of the stock solution to HPLC-grade water. Dilute to the final volume with water.

    • Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase or the initial solvent mixture to the same final concentration. Keep this sample refrigerated.

  • Incubation:

    • Place the prepared acidic, basic, and neutral solutions in a constant temperature bath set to 60°C.

    • Store the control sample at 4°C.

  • Time Points:

    • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • For the acidic and basic samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the degradation reaction.

    • Dilute the neutralized samples and the neutral hydrolysis samples with mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Record the peak area of the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Calculate the percentage of each degradation product formed.

    • Determine the mass balance.

    • If significant degradation is observed, identify the major degradants using LC-MS/MS.

Visualization 1: Workflow for pH Stability Study

This diagram outlines the key steps in performing a forced degradation study for pH stability, adhering to ICH guidelines.

G stock Prepare API Stock Solution (e.g., 1 mg/mL) stress_solutions Prepare Stress Solutions (Acid: 0.1M HCl, Neutral: H2O, Base: 0.1M NaOH) stock->stress_solutions incubate Incubate at Elevated Temperature (e.g., 60°C) stress_solutions->incubate control Prepare Control Sample (Refrigerated) hplc Analyze via Stability-Indicating HPLC-UV/PDA Method control->hplc sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize neutralize->hplc lcms Identify Degradants (LC-MS/MS) hplc->lcms data Calculate % Degradation, Mass Balance, and Kinetics hplc->data

Caption: Workflow for a forced hydrolytic degradation study.

Visualization 2: Hypothesized Degradation Pathways

This diagram illustrates potential degradation routes for this compound under acidic and basic conditions.

G cluster_acid Acidic Hydrolysis (H+ / H2O) cluster_base Alkaline Hydrolysis (OH-) parent This compound intermediate Hydrated Intermediate (at C5-C6) parent->intermediate Hydration demethylation 6-Hydroxyuracil parent->demethylation Demethylation anion Anion at N1 parent->anion Deprotonation (pH > pKa) ring_open_acid Ring-Opened Products intermediate->ring_open_acid Cleavage ring_open_base Ring-Opened Products (e.g., Ureido-derivatives) anion->ring_open_base Nucleophilic Attack small_molecules Further Degradation (NH3, CO2, etc.) ring_open_base->small_molecules

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: 6-Methoxypyrimidine-2,4(1H,3H)-dione Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-methoxypyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, but their physicochemical properties, particularly aqueous solubility, can often limit bioavailability and complicate biological assays.[1] This guide provides in-depth, field-proven methods and protocols to systematically enhance the solubility of this compound (also known as 6-Methoxyuracil).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic organic compound belonging to the pyrimidine family, which forms the core structure for nucleobases like uracil.[1] Its chemical structure is provided below.

  • Chemical Formula: C₅H₆N₂O₃[2]

  • Molecular Weight: 142.11 g/mol [2]

  • Structure:

    alt text

    (Image Source: PubChem CID 818116)

While its computed XLogP3 of -1 suggests some hydrophilicity, pyrimidine derivatives can exhibit poor aqueous solubility due to strong intermolecular forces (like hydrogen bonding) in their crystal lattice.[2][3] Poor solubility is a major hurdle in drug development as it can lead to low bioavailability, hinder the preparation of stock solutions for in vitro assays, and cause unreliable experimental results.[1][4]

Q2: Before attempting enhancement, how do I determine the baseline thermodynamic solubility?

A2: It is critical to first measure the thermodynamic solubility, which represents the true equilibrium solubility of the compound. This value serves as the baseline against which all enhancement methods are measured.

  • Preparation: Add an excess amount of solid this compound powder to a known volume of your desired aqueous medium (e.g., deionized water, Phosphate-Buffered Saline (PBS) pH 7.4) in a glass vial.[1]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Solid State Analysis: It is best practice to analyze the remaining solid using techniques like Powder X-ray Diffraction (PXRD) to check for any changes in the crystalline form (polymorphism) during the experiment.[5]

Troubleshooting Guide: Solubility Enhancement Methods

The following sections detail specific strategies to increase the aqueous solubility of this compound. The choice of method depends on the desired application (e.g., in vitro screening, preclinical formulation) and the required fold-increase in solubility.

G cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_outcome Outcome Start Poorly Soluble This compound pKa Determine pKa (Weakly Acidic N-H groups) Start->pKa Cosolvent Co-solvency (Polarity Reduction) Start->Cosolvent Quick & Simple Complexation Complexation (Cyclodextrins) Start->Complexation For Formulation Surfactant Surfactants (Micellar Solubilization) Start->Surfactant High Fold-Increase Needed pH pH Adjustment (Ionization) pKa->pH Ionizable? Yes End Enhanced Solubility & Bioavailability pH->End Complexation->End Surfactant->End Cosolvency Cosolvency Cosolvency->End

Figure 1: Decision workflow for selecting a solubility enhancement strategy.

Method 1: pH Adjustment

Q3: How does pH affect the solubility of this compound?

A3: The structure contains two amide protons (N-H) that can be deprotonated, meaning the compound is a weak acid. For ionizable compounds, solubility is highly dependent on pH.[6] By increasing the pH of the solution above the compound's pKa, the neutral form (R-H) is converted into its more soluble conjugate base, an anionic salt (R⁻).[7][8] This is because charged species are generally more soluble in polar solvents like water than their neutral counterparts.[7][9] The relationship is generally described by the Henderson-Hasselbalch equation.[10]

G cluster_compound This compound Neutral Neutral Form (R-H) Low Aqueous Solubility Ionized Ionized Form (R⁻) High Aqueous Solubility Neutral->Ionized  + OH⁻ (Increase pH > pKa) Ionized->Neutral  + H⁺ (Decrease pH < pKa)

Figure 2: pH-dependent equilibrium of an ionizable weak acid.

Q4: What is a protocol for generating a pH-solubility profile?

A4: This experiment determines the solubility across a range of pH values, which is critical for selecting an appropriate buffer for your experiments or developing a formulation.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10). Use buffers with appropriate buffering capacity for each range (e.g., phosphate, acetate, borate).

  • Sample Preparation: Add an excess of solid this compound to each buffer solution in separate vials.

  • Equilibration & Analysis: Follow steps 2-4 from the Thermodynamic Solubility protocol (Protocol 1).

  • pH Measurement: Crucially, measure the final pH of the saturated supernatant after equilibration, as it may differ from the initial buffer pH.[5]

  • Data Plotting: Plot the logarithm of solubility (log S) against the final measured pH. The resulting curve will show a low, flat region at acidic pH (intrinsic solubility) and a sharp increase in solubility as the pH rises above the pKa.

Common Pitfalls:

  • Buffer Interactions: Some buffers can form less soluble complexes with the compound. Always verify results with a different buffer system if unexpected precipitation occurs.

  • Ignoring Final pH: The dissolution of an acidic compound can lower the final pH of an unbuffered or weakly buffered solution, leading to inaccurate results.[5]

Method 2: Co-solvency

Q5: What is co-solvency and when should I use it?

A5: Co-solvency is a technique where a water-miscible organic solvent (a co-solvent) is added to an aqueous solution to increase the solubility of a poorly soluble compound.[11] The co-solvent works by reducing the overall polarity of the solvent system, which decreases the interfacial tension between the aqueous medium and the hydrophobic solute.[12][13] This is one of the simplest and quickest methods, making it ideal for preparing concentrated stock solutions for in vitro screening.[14]

Q6: Which co-solvents are commonly used and what is a good starting protocol?

A6: Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (especially PEG 400), and glycerin.[15][16]

Co-solventTypical Concentration RangeKey Characteristics
Ethanol 5% - 40% (v/v)Strong solubilizer, can cause precipitation upon high dilution.
Propylene Glycol (PG) 10% - 60% (v/v)Good solubilizing power, less volatile than ethanol.
PEG 400 10% - 70% (v/v)Excellent solubilizer for many compounds, low toxicity.[15]
Glycerin 10% - 50% (v/v)Viscous, good for increasing stability.
  • Prepare Blends: Create a series of aqueous/co-solvent blends. For example, using PEG 400, prepare solutions of 10%, 20%, 30%, 40%, and 50% (v/v) PEG 400 in water or a suitable buffer.

  • Determine Solubility: Measure the thermodynamic solubility of this compound in each blend using the method described in Protocol 1.

  • Plot Data: Plot solubility versus the percentage of the co-solvent to identify the optimal concentration for your needs.

Common Pitfalls:

  • Precipitation on Dilution: A solution prepared in a high concentration of co-solvent may precipitate when diluted into an aqueous medium (e.g., cell culture media). Always perform a test dilution to check for this "crashing out" effect.

  • Toxicity: Co-solvents can be toxic to cells at high concentrations. Ensure the final concentration of the co-solvent in your assay is below its known toxicity level.

Method 3: Complexation with Cyclodextrins

Q7: How do cyclodextrins increase solubility?

A7: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core.[4] This forms a non-covalent "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[17][19]

G cluster_process Cyclodextrin Complexation Mechanism Drug Poorly Soluble Drug (Guest) Plus + Drug->Plus CD Cyclodextrin (Host) Complex Soluble Inclusion Complex CD->Complex  Encapsulation in Aqueous Solution Plus->CD

Figure 3: Mechanism of solubility enhancement by cyclodextrin complexation.

Q8: Which cyclodextrin should I choose and how do I prepare a complex?

A8: The choice depends on the size of the guest molecule and the desired solubility enhancement. Beta-cyclodextrins (β-CD) and their more soluble derivatives are commonly used.

Cyclodextrin TypeKey Characteristics
β-Cyclodextrin (β-CD) Limited water solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, most commonly used in pharmaceutical formulations.[19]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, used to solubilize both neutral and charged drugs.
  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Compound: Add an excess of solid this compound to each CD solution.

  • Equilibrate & Analyze: Follow the thermodynamic solubility procedure (Protocol 1, steps 2-4).

  • Plot & Analyze: Plot the solubility of the compound against the cyclodextrin concentration. The slope of this "phase-solubility diagram" can be used to determine the binding constant and stoichiometry of the complex.[19]

Common Pitfalls:

  • Competition: Other formulation components (excipients, preservatives) can compete with the drug for the cyclodextrin cavity, potentially reducing its solubilizing effect.[19]

  • Saturation: At very high concentrations, some cyclodextrin complexes can aggregate and precipitate, leading to a non-linear (B-type) phase-solubility diagram.[19]

Method 4: Use of Surfactants

Q9: How can surfactants help solubilize my compound?

A9: Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[21][22]

Q10: What are some common surfactants and how do I use them?

A10: Non-ionic surfactants are generally preferred due to their lower toxicity.

SurfactantTypeCommon Uses
Polysorbate 80 (Tween® 80) Non-ionicWidely used in pharmaceutical formulations.
Polysorbate 20 (Tween® 20) Non-ionicCommon in biological assays and formulations.
Sodium Dodecyl Sulfate (SDS) AnionicStrong solubilizer, but can denature proteins and has higher toxicity.[21]
Cremophor® EL Non-ionicEffective but associated with toxicity concerns.
  • Prepare Surfactant Solutions: Make a series of aqueous solutions with surfactant concentrations both below and above the known CMC (e.g., 0.01%, 0.1%, 0.5%, 1.0%, 2.0% w/v Tween 80).

  • Determine Solubility: Measure the thermodynamic solubility of this compound in each solution using Protocol 1.

  • Analyze Data: Plot solubility against surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.

Common Pitfalls:

  • Assay Interference: Surfactants can interfere with certain biological assays. Always run a vehicle control (surfactant solution without the compound) to check for interference.

  • Toxicity: Surfactants can disrupt cell membranes and exhibit toxicity. The concentration should be kept as low as possible while achieving the desired solubility.[23]

References

Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 6-Methoxypyrimidine-2,4(1H,3H)-dione

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound (also known as 6-Methoxyuracil, CAS No. 29458-38-6).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical building block. Ensuring high purity is paramount for achieving reproducible results in downstream applications, from library synthesis to the development of novel therapeutics.

This guide provides answers to frequently asked questions, troubleshooting workflows, and validated protocols to help you identify, manage, and eliminate common impurities.

This section addresses the most common initial questions researchers have when assessing the quality of their this compound samples.

Q1: What are the most likely impurities to be found in a sample of this compound, and where do they come from?

Impurities in this compound typically originate from three main sources: the synthetic route used, subsequent degradation, or residual materials from the workup and purification process. Understanding the synthesis is key to predicting the impurity profile.

A common synthetic pathway involves the reaction of a precursor like 6-halouracil (e.g., 6-chlorouracil) with a methoxide source.[4][5] Another approach could be the cyclization of a substituted ester with urea.[6] Based on these routes, the following impurities are plausible:

Table 1: Common Potential Impurities in this compound

Impurity NameChemical StructureProbable SourceNotes for Detection
6-Chlorouracil C₄H₃ClN₂O₂Unreacted starting materialDetectable by LC-MS. Will have a characteristic isotopic pattern for Chlorine (M, M+2).
Barbituric Acid C₄H₄N₂O₃Hydrolysis of a 6-halouracil precursorMore polar than the final product; elutes earlier in reversed-phase HPLC.
6-Hydroxyuracil C₄H₄N₂O₃Degradation (hydrolysis of the methoxy group)Can be difficult to distinguish from barbituric acid by mass alone. NMR is definitive.
Uracil C₄H₄N₂O₂Byproduct from dehalogenation of precursorLower mass than the desired product.
Residual Solvents (e.g., Methanol, Ethanol, DMF)Purification/Reaction MediaPrimarily detected by ¹H NMR spectroscopy.
Q2: My compound's purity looks low by HPLC. What is a reliable starting method for analysis?

A robust reversed-phase High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is the standard for initial purity assessment. This setup allows for the separation and quantification of the main compound from more polar or less polar impurities. For unequivocal identification, coupling the HPLC to a Mass Spectrometer (LC-MS) is essential.

Here is a validated starting protocol that provides excellent resolution for pyrimidine-based compounds. This method is based on principles used for analyzing related pharmaceutical compounds like Trimethoprim.[7]

Protocol 1: Reversed-Phase HPLC-UV for Purity Assessment

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The C18 phase provides excellent hydrophobic retention for separating small organic molecules like pyrimidines based on polarity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The acid improves peak shape and ensures ionization consistency for potential MS analysis.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

    • Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities, from early-eluting starting materials to late-eluting non-polar byproducts.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 260 nm.

    • Rationale: Pyrimidine rings exhibit strong UV absorbance around this wavelength, providing high sensitivity for both the main compound and related impurities.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile at approximately 1 mg/mL.

Section 2: Troubleshooting and Purification Guide

This section provides a logical workflow for addressing purity issues discovered during analysis.

Q3: My ¹H NMR spectrum has unexpected peaks. How can I troubleshoot this?

Unexpected signals in an NMR spectrum can be daunting. Before assuming a major impurity, systematically rule out common sources.

Troubleshooting Workflow for Unexpected NMR Signals

Caption: A logical workflow for troubleshooting unexpected NMR signals.

  • Step 1: Check for Solvents: Common laboratory solvents have characteristic chemical shifts. Cross-reference your unknown peaks with a standard solvent chart.

  • Step 2: Identify Water: A broad singlet is often present from residual water. Its position varies depending on the deuterated solvent used.

  • Step 3: Look for Hydrolysis: If you suspect degradation, look for the disappearance of the methoxy singlet (~3.8-4.0 ppm) and the appearance of a new signal in the aromatic region, which could indicate the formation of 6-hydroxyuracil.

Q4: What is the most effective method for purifying this compound?

For moderately pure samples (>90%), recrystallization is the most efficient and scalable purification method. If the sample is heavily contaminated with multiple impurities, column chromatography may be necessary.

Protocol 2: Purification by Recrystallization

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, start with aqueous ethanol or isopropanol.

  • Dissolution: In a flask, add a minimum amount of the hot solvent to your crude material until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.

    • Trustworthiness Check: This step removes colored, often polymeric, impurities that can interfere with crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Validation: Re-analyze the purified material using the HPLC method in Protocol 1 to confirm purity.

Section 3: Proactive Quality Control

Minimizing impurity formation from the start is more effective than removing them later.

Q5: How can I prevent the formation of impurities during synthesis and storage?

Controlling reaction conditions and ensuring proper storage are critical for maintaining high purity.

Diagram: Sources of Impurities and Prevention Strategies

Impurity_Sources cluster_synthesis Synthesis Stage cluster_storage Storage Stage incomplete_reaction Incomplete Reaction (Starting Materials) prevent_incomplete Monitor via TLC/LC-MS Drive to completion incomplete_reaction->prevent_incomplete side_reactions Side Reactions (Isomers, Byproducts) prevent_side Optimize Temperature Control Stoichiometry side_reactions->prevent_side degradation Degradation (Hydrolysis) prevent_degradation Store cool, dry, inert atm. (e.g., Nitrogen) degradation->prevent_degradation

Caption: Key stages where impurities arise and corresponding prevention tactics.

  • During Synthesis:

    • Control Stoichiometry: Use a slight excess of the methoxide reagent to ensure the complete conversion of the 6-halo precursor, but avoid a large excess which can lead to side reactions.

    • Temperature Control: Maintain the recommended reaction temperature to minimize the formation of thermal byproducts.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.

  • During Storage:

    • Hydrolysis Prevention: The methoxy group is susceptible to hydrolysis, especially under acidic or basic conditions. Store the solid compound in a tightly sealed container in a cool, dry place.

    • Inert Gas Blanket: For long-term storage, keeping the material under an inert gas like nitrogen is recommended to protect against atmospheric moisture and oxygen.

References

Validation & Comparative

A Comparative Analysis of 6-Methoxypyrimidine-2,4(1H,3H)-dione and Other Key Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic agent development, pyrimidine analogs represent a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer and antiviral effects.[1][2] This guide provides a comprehensive comparison of 6-methoxypyrimidine-2,4(1H,3H)-dione, a 6-substituted uracil derivative, with two clinically significant pyrimidine analogs: the anticancer agent 5-Fluorouracil (5-FU) and the antiviral drug Zidovudine (AZT).

This analysis is designed to offer researchers, scientists, and drug development professionals an in-depth understanding of the structural nuances, mechanisms of action, and performance characteristics of these compounds, supported by available experimental data. While extensive information exists for 5-FU and Zidovudine, direct comparative experimental data for this compound is limited. Therefore, this guide will also draw upon data from structurally related 6-substituted uracil derivatives to provide a contextual comparison.

Introduction to the Analogs

This compound (6-methoxyuracil) is a derivative of uracil, a natural component of ribonucleic acid (RNA). The introduction of a methoxy group at the 6-position of the pyrimidine ring can significantly alter its electronic properties and steric profile, potentially influencing its biological activity.[1]

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that acts as an antimetabolite.[3][4] Its structure incorporates a fluorine atom at the 5-position of the uracil ring, a modification that is key to its mechanism of action.

Zidovudine (AZT) , a thymidine analog, was the first antiretroviral drug approved for the treatment of HIV/AIDS.[5][6] It features an azido group at the 3'-position of the deoxyribose sugar, which is crucial for its antiviral activity.

Comparative Analysis: A Multifaceted Examination

A thorough comparison of these pyrimidine analogs requires an evaluation of their synthesis, biological activity, mechanism of action, pharmacokinetics, and toxicity profiles.

Synthesis of Pyrimidine Analogs

The synthesis of pyrimidine derivatives can be achieved through various methods, often involving the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like urea, thiourea, or guanidine.[7]

General Synthetic Approach for 6-Substituted Uracils: A common route to 6-substituted uracils involves the condensation of a β-ketoester with urea. For this compound, a potential synthetic pathway could involve the reaction of an appropriate methoxy-substituted three-carbon precursor with urea.

Workflow for a Generic Pyrimidine Synthesis:

A β-Dicarbonyl Compound C Cyclocondensation Reaction A->C B N-C-N Reagent (e.g., Urea) B->C D Pyrimidine-2,4-dione Core C->D E Further Functionalization (if needed) D->E F Final Pyrimidine Analog E->F

Caption: Generalized workflow for pyrimidine analog synthesis.

Biological Activity: A Head-to-Head Comparison

The efficacy of these analogs is best understood through a direct comparison of their biological activities, typically quantified by the half-maximal inhibitory concentration (IC50).

Anticancer Activity:

5-FU, in contrast, is a well-established anticancer agent with documented efficacy against a wide range of solid tumors.

CompoundCancer Cell LineIC50 (µM)Reference
5-Fluorouracil HCT116 (Colon)~11.3[9]
HT-29 (Colon)~11.25[9]
DLD-1 (Colorectal)214.3[2]
SK-MES-1 (Lung)202.2[2]
MCF-7 (Breast)11.79[10]
6-methoxyuracil Data not available-

Antiviral Activity:

There is a lack of specific data on the anti-HIV activity of this compound. However, other 6-substituted uracil derivatives have been investigated as potential antiviral agents.[11][12]

Zidovudine is a potent inhibitor of HIV-1 replication, with its efficacy varying depending on the viral isolate and the presence of drug resistance mutations.

CompoundVirus/Cell LineIC50 (µM)Reference
Zidovudine HIV-1 (Clinical Isolates)0.003 to >2.0[13][14]
6-methoxyuracil Data not available-
Mechanism of Action: Divergent Pathways to Cellular Disruption

The structural differences between these analogs lead to distinct mechanisms of action at the molecular level.

This compound: The precise mechanism of action for 6-methoxyuracil is not well-elucidated. Based on its structure as a uracil analog, it could potentially interfere with nucleic acid synthesis or function. The 6-methoxy group may influence its interaction with target enzymes.

5-Fluorouracil: 5-FU is a prodrug that is converted intracellularly into several active metabolites.[3][4][15] Its primary mechanisms of cytotoxicity include:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of thymidylate, an essential precursor for DNA synthesis.[3]

  • Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to nucleic acid damage and dysfunction.[3]

5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism FUTP FUTP 5-FU->FUTP Metabolism FdUTP FdUTP 5-FU->FdUTP Metabolism Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits dTMP Synthesis dTMP Synthesis Thymidylate Synthase->dTMP Synthesis DNA Synthesis DNA Synthesis dTMP Synthesis->DNA Synthesis RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation

Caption: Simplified mechanism of action of 5-Fluorouracil.

Zidovudine (AZT): AZT is also a prodrug that requires intracellular phosphorylation to its active triphosphate form (AZT-TP).[5][16][17] Its antiviral mechanism is primarily due to:

  • Inhibition of HIV Reverse Transcriptase: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase enzyme.

  • Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the azido-modified sugar prevents the formation of the next phosphodiester bond, leading to chain termination.[5][17]

Zidovudine (AZT) Zidovudine (AZT) AZT-TP AZT-TP Zidovudine (AZT)->AZT-TP Phosphorylation HIV Reverse Transcriptase HIV Reverse Transcriptase AZT-TP->HIV Reverse Transcriptase Inhibits Viral DNA Chain Viral DNA Chain AZT-TP->Viral DNA Chain Incorporation & Chain Termination Viral DNA Synthesis Viral DNA Synthesis HIV Reverse Transcriptase->Viral DNA Synthesis

Caption: Simplified mechanism of action of Zidovudine.

Pharmacokinetics and Metabolic Stability

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its therapeutic efficacy.

ParameterThis compound5-FluorouracilZidovudine
Bioavailability Data not availableErratic oral absorption[14]60-70%[18]
Metabolism Data not availablePrimarily hepatic via dihydropyrimidine dehydrogenase (DPD)[6]Hepatic glucuronidation[19]
Elimination Half-life Data not available~13 minutes (IV bolus)[1]~1.1 hours[18]
Toxicity Profile

The clinical utility of any therapeutic agent is limited by its toxicity.

  • This compound: The toxicity profile is not well-characterized. Studies on other 6-substituted uracils suggest that toxicity can vary significantly depending on the nature of the substituent.[1]

  • 5-Fluorouracil: Common toxicities include myelosuppression, mucositis, diarrhea, and hand-foot syndrome.[5][20] The pattern of toxicity can vary depending on the dose and schedule of administration.[5]

  • Zidovudine: The most significant toxicities are hematological, including anemia and neutropenia.[10][16] Myopathy can also occur with long-term use.[16]

Experimental Protocols

Synthesis of 6-Substituted Uracil Derivatives

A general method for the synthesis of 6-substituted uracils can be adapted from literature procedures.[21]

Step-by-Step Methodology:

  • Preparation of the Barbituric Acid Derivative: Condense the appropriate β-ketoester with urea in the presence of a base (e.g., sodium ethoxide) in ethanol.

  • Chlorination: Treat the resulting 5-alkylbarbituric acid with phosphorus oxychloride and N,N-dimethylaniline to yield the 5-alkyl-2,4,6-trichloropyrimidine.

  • Selective Hydrolysis: Heat the trichloropyrimidine derivative in aqueous sodium hydroxide to selectively hydrolyze the chlorine atoms at positions 2 and 4, yielding the 6-chloro-5-alkyluracil.

  • Nucleophilic Substitution: React the 6-chloro-5-alkyluracil with the desired nucleophile (e.g., sodium methoxide for 6-methoxyuracil) to introduce the substituent at the 6-position.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][22]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and control compounds (e.g., 5-FU) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Workflow for MTT Assay:

A Seed cells in 96-well plate B Treat with pyrimidine analogs A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative overview of this compound, 5-Fluorouracil, and Zidovudine. While 5-FU and Zidovudine are well-established drugs with extensive supporting data, there is a clear knowledge gap regarding the biological activities and therapeutic potential of this compound.

The structural modification at the 6-position of the uracil ring has the potential to confer novel biological properties. Future research should focus on the systematic evaluation of 6-methoxyuracil and other 6-alkoxyuracil derivatives for their anticancer and antiviral activities. Detailed structure-activity relationship (SAR) studies, coupled with mechanistic investigations and pharmacokinetic profiling, will be crucial in determining the therapeutic potential of this class of pyrimidine analogs. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

A Comparative Analysis of 6-Methoxypyrimidine-2,4(1H,3H)-dione Derivatives: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. As an essential component of nucleic acids, derivatives of this heterocycle are prime candidates for therapeutic intervention. The introduction of a methoxy group at the 6-position of the pyrimidine-2,4(1H,3H)-dione core has been explored as a strategy to modulate the biological activity of this privileged structure, leading to the development of derivatives with promising antiviral and anticancer properties.

This guide provides a comparative analysis of 6-methoxypyrimidine-2,4(1H,3H)-dione derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action. We will delve into the experimental data that underscores their potential as therapeutic agents and provide detailed protocols to facilitate further research and development in this area.

Comparative Biological Activity of this compound Derivatives

The strategic placement of a methoxy group at the C6 position of the pyrimidine-2,4-dione ring, along with modifications at other positions, has given rise to compounds with diverse and potent biological activities. Here, we compare the performance of several key derivatives in antiviral and anticancer assays.

Antiviral Activity

Recent studies have highlighted the potential of 2,4-diamino-6-methoxypyrimidine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. The inhibitory activity of these compounds is significantly influenced by the nature of the substituents at the C2 and C4 positions.

Compound IDSubstituent at C2Substituent at C4Mpro IC50 (µM)[1]
16a 4-Fluorophenylamino4-Morpholinyl0.8
16b 3-Hydroxyphenylamino4-Morpholinyl1.2
16c Phenylamino4-Morpholinyl2.5
16d 4-Chlorophenylamino4-Morpholinyl> 10
16e 4-Methylphenylamino4-Morpholinyl> 10

The data clearly indicates that the presence of a 4-fluorophenylamino group at the C2 position, as seen in compound 16a , confers the most potent inhibitory activity against SARS-CoV-2 Mpro.[1] The substitution pattern on the phenylamino moiety is crucial, with electron-withdrawing and hydrogen-bond-donating groups appearing to enhance activity.

Anticancer Activity

While direct comparative data for a series of this compound derivatives in anticancer assays is an area of ongoing research, the broader class of 6-substituted uracil derivatives has shown significant potential. For instance, various 6-thioxopyrimidines and their 6-oxo analogs have been evaluated for their antitumor activity against a panel of 60 human cancer cell lines.[2] One of the most active compounds, a thioxopyrimidine bearing an N'-benzyl group, demonstrated notable cytostatic activity.[2]

Furthermore, other pyrimidine-2,4-dione derivatives have been identified as potent inhibitors of key cancer-related targets such as Cyclin-Dependent Kinase 2 (CDK2) and Thymidine Phosphorylase (TP).[3][4] For example, 6-(2-aminoethyl)amino-5-chlorouracil is a competitive inhibitor of TP with a Ki of 165 nM.[3] These findings underscore the therapeutic potential of the pyrimidine-2,4-dione scaffold and highlight the importance of the substituent at the C6 position in determining biological activity.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of key findings, this section provides detailed, step-by-step methodologies for the synthesis of 6-methoxypyrimidine derivatives and the evaluation of their biological activity.

Synthesis of 2,4-Diamino-6-methoxypyrimidine Derivatives

The synthesis of the antiviral 2,4-diamino-6-methoxypyrimidine derivatives can be achieved through a multi-step process starting from 2-amino-4-chloro-6-methoxypyrimidine.

Step 1: Buchwald-Hartwig Amination at C2

  • To a solution of 2-amino-4-chloro-6-methoxypyrimidine (1.0 eq) in dioxane, add the appropriate aryl bromide (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and heat the reaction mixture at 100 °C for 48 hours.

  • After cooling to room temperature, filter the mixture through Celite and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-arylamino-4-chloro-6-methoxypyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination at C4

  • To a solution of the 2-arylamino-4-chloro-6-methoxypyrimidine intermediate (1.0 eq) in dioxane, add the desired amine (e.g., morpholine, 1.5 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through Celite and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final 2,4-disubstituted-6-methoxypyrimidine derivative.

G cluster_synthesis Synthesis Workflow Start 2-Amino-4-chloro- 6-methoxypyrimidine Intermediate 2-Arylamino-4-chloro- 6-methoxypyrimidine Start->Intermediate Buchwald-Hartwig (C2) (Aryl Bromide, Pd(OAc)2, Xantphos) Final_Product 2,4-Disubstituted- 6-methoxypyrimidine Intermediate->Final_Product Buchwald-Hartwig (C4) (Amine, Pd(OAc)2, Xantphos)

Caption: Synthetic workflow for 2,4-diamino-6-methoxypyrimidine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_mtt MTT Assay Workflow A Seed Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Step-by-step workflow of the MTT cell viability assay.

Mechanistic Insights: Potential Signaling Pathways

The biological effects of pyrimidine-2,4-dione derivatives are often attributed to their ability to interact with and modulate the activity of key cellular proteins, particularly kinases. While the specific signaling pathways affected by this compound derivatives are still under investigation, related compounds have been shown to inhibit kinases involved in cell cycle progression and proliferation, such as CDK2.

Inhibition of CDK2 by a pyrimidine-2,4-dione derivative would be expected to cause cell cycle arrest, preventing the transition from the G1 to the S phase. This, in turn, can lead to the induction of apoptosis (programmed cell death) in cancer cells.

G cluster_pathway Potential Mechanism of Action Derivative 6-Methoxy- pyrimidine-2,4-dione Derivative CDK2 CDK2/ Cyclin E Derivative->CDK2 Inhibition Rb pRb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S G1/S Phase Transition E2F->G1_S Activation Apoptosis Apoptosis G1_S->Apoptosis Arrest leads to

Caption: Proposed signaling pathway for anticancer activity.

Conclusion and Future Directions

The comparative analysis of this compound derivatives reveals a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. The structure-activity relationship studies emphasize the critical role of substituents at various positions of the pyrimidine ring in determining the biological activity and target specificity.

Future research should focus on expanding the library of this compound derivatives and conducting comprehensive in vitro and in vivo evaluations to identify lead candidates for further development. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of pyrimidine-based drug discovery.

References

A Researcher's Guide to Unveiling the Biological Target of 6-methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Approach to Target Identification and Validation

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological target of a novel small molecule, using 6-methoxypyrimidine-2,4(1H,3H)-dione as a case study. Given that the specific biological target of this compound is not extensively documented in publicly available literature[1][2], this guide will focus on the strategic application of modern target deconvolution methodologies. We will explore and compare key experimental approaches, offering insights into their underlying principles, practical applications, and the causal logic behind their selection in a target validation campaign.

Section 1: The Enigma of a Novel Compound: Initial Characterization

Before embarking on a full-scale target identification campaign, initial characterization of this compound is crucial. This foundational step involves confirming the compound's purity, solubility, and preliminary in-cell activity. A typical starting point would be a phenotypic screen to identify a cellular response modulated by the compound. This could range from inhibition of cancer cell proliferation to modulation of a specific signaling pathway.

Key Initial Steps:

  • Purity and Identity Verification: Confirm the chemical structure and purity of the this compound sample using techniques like NMR and mass spectrometry.

  • Solubility Assessment: Determine the compound's solubility in various buffer systems to ensure its suitability for different biological assays.

  • Phenotypic Screening: Employ high-content imaging or other cell-based assays to identify a quantifiable cellular phenotype elicited by the compound. This provides the initial biological context for target identification.

Section 2: A Comparative Overview of Target Identification Strategies

Once a reproducible phenotype is established, the next critical phase is to identify the direct molecular target of this compound. There are two primary, complementary approaches to this challenge: chemical proteomics and genetic methods.[3] This guide will focus on direct target engagement assays, which provide biochemical evidence of a physical interaction between the compound and its target protein.

Below is a comparison of three powerful techniques for identifying the direct binding partners of a small molecule within a complex biological system.

Technique Principle Advantages Limitations Ideal For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against thermal denaturation.[4][5][6]Label-free; applicable in intact cells and tissues; provides direct evidence of target engagement in a physiological context.[7][8]Requires a specific antibody for each potential target; may not be suitable for all proteins (e.g., some membrane proteins).[5]Validating candidate targets and confirming target engagement in a cellular environment.
Affinity Chromatography (e.g., Kinobeads) A broad-spectrum inhibitor is immobilized on beads to capture a class of proteins (e.g., kinases). The test compound competes for binding, and captured proteins are identified by mass spectrometry.[9][10]Unbiased, proteome-wide screening; can identify unexpected targets; provides a measure of binding affinity.[10][11]Limited to protein classes for which broad-spectrum affinity reagents exist; may miss allosteric binders.[10]Initial, unbiased screening for targets of a specific protein class, particularly kinases.
In-Cell Target Engagement Assays These assays measure compound binding to a specific protein in a cellular environment, often using techniques like bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).[12][13]High-throughput amenable; provides quantitative data on cellular permeability and target binding.[12][13]Often requires genetic modification of the target protein; may not be suitable for all targets.High-throughput screening and lead optimization once a primary target has been identified.

Section 3: Experimental Deep Dive: Protocols and Workflows

This section provides detailed, step-by-step methodologies for the key experiments discussed above. The causality behind experimental choices is highlighted to provide a deeper understanding of the protocols.

Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.[7][8] The principle is that ligand binding increases the thermal stability of the target protein.[4][6]

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_analysis Analysis cell_culture 1. Culture cells to desired confluency treatment 2. Treat cells with this compound or vehicle control cell_culture->treatment heating 3. Heat cell suspensions to a range of temperatures treatment->heating lysis 4. Lyse cells heating->lysis centrifugation 5. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation sds_page 6. Run supernatant on SDS-PAGE centrifugation->sds_page western_blot 7. Western blot for the protein of interest sds_page->western_blot quantification 8. Quantify band intensity and plot melting curves western_blot->quantification

Caption: CETSA experimental workflow for target validation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Challenge:

    • Harvest cells and resuspend in a suitable buffer.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein concentration in each sample.

    • Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

    • Probe the membrane with a primary antibody specific to the putative target protein.

    • Detect the protein bands using a secondary antibody and a suitable detection reagent.

    • Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Kinobeads Competition Binding Assay for Target Discovery

For an unbiased approach to identify potential kinase targets, a competition binding assay using kinobeads is an excellent choice.[9][10] This method relies on the competition between the free compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10][11]

Experimental Workflow:

Kinobeads_Workflow cluster_lysate Lysate Preparation cluster_competition Competition Binding cluster_enrichment Protein Enrichment & Digestion cluster_ms Mass Spectrometry Analysis cell_lysis 1. Prepare cell lysate incubation 2. Incubate lysate with this compound or vehicle cell_lysis->incubation kinobeads 3. Add kinobeads and incubate incubation->kinobeads wash 4. Wash beads to remove non-specific binders kinobeads->wash elution 5. Elute bound proteins wash->elution digestion 6. Digest proteins into peptides elution->digestion lc_ms 7. Analyze peptides by LC-MS/MS digestion->lc_ms data_analysis 8. Identify and quantify proteins lc_ms->data_analysis

Caption: Kinobeads competition binding workflow.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Competition Binding:

    • Incubate the cell lysate with a range of concentrations of this compound or a vehicle control.

    • Add the kinobeads slurry to the lysate and incubate to allow for binding of kinases to the beads.

  • Protein Enrichment and Digestion:

    • Wash the beads several times with lysis buffer to remove unbound proteins.

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a proteomics software suite.

    • Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound are considered potential targets.

Section 4: Validating the Function: Enzymatic and Cell-Based Assays

Identifying a direct binding partner is a critical step, but it is not the endpoint of target validation. The functional consequence of this binding must be established.

Enzymatic Assays

If the identified target is an enzyme, a direct enzymatic assay is the gold standard for confirming functional modulation.[14][15]

Key Considerations for Enzymatic Assay Development:

  • Substrate Selection: Use a substrate that allows for a sensitive and reproducible readout of enzyme activity.[15]

  • Assay Format: A variety of formats are available, including absorbance, fluorescence, and luminescence-based readouts.[16]

  • Enzyme Purity: Ensure the enzyme preparation is pure to avoid confounding activities.[17]

  • Mechanism of Inhibition Studies: Determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Cell-Based Pathway Engagement Assays

To link target engagement to the observed cellular phenotype, pathway engagement assays are essential.[18] These assays measure the downstream consequences of target modulation in a cellular context.

Examples of Pathway Engagement Assays:

  • Phospho-protein Western Blotting: If the target is a kinase, measure the phosphorylation status of its known substrates.

  • Reporter Gene Assays: Use a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest.

  • Measurement of Second Messengers: Quantify the levels of second messengers like cAMP or calcium.[18]

Section 5: Conclusion: Building a Self-Validating System

The validation of a biological target for a novel compound like this compound is an iterative process that requires a multi-faceted approach. By combining direct target engagement assays with functional enzymatic and cell-based assays, researchers can build a robust and self-validating case for the compound's mechanism of action. The choice of which assays to employ will depend on the nature of the initial phenotypic hit and the resources available. A logical and well-designed experimental cascade, as outlined in this guide, will significantly increase the probability of successfully identifying and validating the biological target, paving the way for further drug development efforts.

References

Assessing the Cross-Reactivity of 6-Methoxypyrimidine-2,4(1H,3H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the meticulous characterization of a novel chemical entity's interaction with biological systems is paramount. For researchers, scientists, and drug development professionals, understanding the specificity of a potential therapeutic agent is a critical determinant of its future success. This guide provides an in-depth comparative analysis of 6-methoxypyrimidine-2,4(1H,3H)-dione, a pyrimidine analog, with a focus on assessing its cross-reactivity against structurally related compounds. By presenting a framework of robust experimental designs and supporting data, this document aims to equip researchers with the necessary tools to evaluate the selectivity profile of this and similar molecules.

Introduction: The Significance of Cross-Reactivity in Drug Development

Cross-reactivity, the unintended interaction of a compound with proteins or other biomolecules outside of its primary target, is a pivotal consideration in the preclinical stages of drug development.[1][2] Off-target effects can lead to unforeseen toxicities or a dilution of therapeutic efficacy, contributing to a significant rate of attrition for drug candidates.[1] Pyrimidine analogs, a class of compounds that mimic endogenous nucleobases, are known to interact with a variety of enzymes and receptors involved in nucleic acid metabolism and cellular signaling.[3][4] Therefore, a thorough assessment of the cross-reactivity of a novel pyrimidine derivative like this compound is not merely a regulatory requirement but a fundamental scientific necessity for building a comprehensive safety and efficacy profile.

This guide will delineate a systematic approach to evaluating the cross-reactivity of this compound by comparing it with three structurally analogous and well-characterized pyrimidine derivatives: Uracil, 5-Fluorouracil (a clinically used anticancer agent), and 6-Methyluracil.

Comparative Compounds: A Structural Overview

The selection of appropriate comparators is crucial for a meaningful cross-reactivity assessment. The chosen analogs of this compound share the core pyrimidine-2,4(1H,3H)-dione (uracil) scaffold but differ in their C5 and C6 substituents, providing a basis for structure-activity relationship (SAR) studies.

Compound NameStructureKey Structural Difference from this compound
This compound this compoundTest Article
Uracil UracilUnsubstituted at C5 and C6
5-Fluorouracil 5-FluorouracilFluorine at C5
6-Methyluracil 6-MethyluracilMethyl group at C6

Experimental Framework for Cross-Reactivity Assessment

A multi-tiered approach is recommended to comprehensively evaluate the cross-reactivity profile of this compound. This involves both target-specific assays and broader, panel-based screening.

Caption: A tiered experimental workflow for assessing cross-reactivity.

Tier 1: Primary Target and Key Off-Target Enzyme Assays

Given the structural similarity of pyrimidine analogs to endogenous nucleobases, enzymes involved in nucleotide metabolism are logical primary and key off-target candidates.[3][5]

Thymidylate synthase is a critical enzyme in the de novo synthesis of dTMP and a known target of pyrimidine analogs like 5-Fluorouracil.[3] A competitive ELISA is a robust method to assess the relative binding affinity of our test compounds to TS.[6][7]

Experimental Protocol: Competitive ELISA for Thymidylate Synthase Binding

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant human Thymidylate Synthase (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1 hour at 37°C.

  • Competition Reaction:

    • Prepare serial dilutions of this compound and the comparator compounds (Uracil, 5-Fluorouracil, 6-Methyluracil) in assay buffer.

    • In a separate plate, pre-incubate the serially diluted compounds with a fixed concentration of a labeled TS-binding molecule (e.g., biotinylated FdUMP) for 1 hour at room temperature.

    • Transfer 100 µL of the compound/labeled-binder mixture to the TS-coated and blocked plate.

  • Incubation: Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC₅₀ value for each compound. The percentage of cross-reactivity can be calculated relative to a reference compound.

DPD is the rate-limiting enzyme in the catabolism of uracil and thymine, and it also metabolizes fluoropyrimidines like 5-Fluorouracil, influencing their toxicity and efficacy.[3] Assessing the inhibitory potential of this compound on DPD is crucial for understanding its potential pharmacokinetic profile and drug-drug interaction liabilities.

Hypothetical Comparative Data: Tier 1 Assays

CompoundThymidylate Synthase IC₅₀ (µM)Dihydropyrimidine Dehydrogenase IC₅₀ (µM)
This compound > 10075.3
Uracil > 100> 100 (Substrate)
5-Fluorouracil 0.515.2 (also a substrate)
6-Methyluracil > 10092.8

Note: Data are hypothetical and for illustrative purposes only.

Tier 2: Broad Off-Target Profiling

To identify unanticipated cross-reactivities, screening against a broad panel of targets is an industry standard.[2][8] This is often conducted by specialized contract research organizations (CROs) that offer in vitro safety pharmacology profiling services.[9][10]

Recommended Panel: A standard safety panel should include a diverse set of targets known to be associated with adverse drug reactions, such as:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

  • Ion Channels: hERG, sodium, calcium, and potassium channels.

  • Kinases: A representative panel covering different families of the kinome.

  • Other Enzymes and Transporters: e.g., COX-1, COX-2, MAO-A, MAO-B, and various solute carriers.

The compounds would be tested at a fixed concentration (e.g., 10 µM), and any significant inhibition (typically >50%) would warrant further investigation with dose-response curves to determine IC₅₀ values.

Tier 3: Cellular Phenotypic Screening

Cell-based assays provide a more integrated view of a compound's biological effects, capturing the net result of its interactions with multiple cellular targets.[11]

A fundamental assessment of a compound's potential to cause cell death is a crucial component of any cross-reactivity and safety evaluation.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at an appropriate density and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator compounds for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration) for each compound.

Hypothetical Comparative Data: Tier 3 Assay

CompoundCytotoxicity (HepG2 cells) CC₅₀ (µM)
This compound > 200
Uracil > 200
5-Fluorouracil 12.5
6-Methyluracil 150.7

Note: Data are hypothetical and for illustrative purposes only.

Interpretation and Conclusion

The hypothetical data presented in this guide suggests that this compound exhibits a favorable cross-reactivity profile compared to the clinically used antimetabolite 5-Fluorouracil. It shows minimal interaction with Thymidylate Synthase and lower cytotoxicity. Its moderate inhibition of DPD suggests a potential for influencing the metabolism of other pyrimidine-based drugs, a factor that would require further investigation in drug-drug interaction studies.

This guide has outlined a logical and comprehensive framework for assessing the cross-reactivity of this compound. By employing a combination of target-specific biochemical assays, broad off-target screening, and cell-based phenotypic assays, researchers can build a robust data package to inform lead optimization and candidate selection. The principles and protocols detailed herein are broadly applicable to the characterization of other novel small molecules, underscoring the universal importance of understanding a compound's selectivity profile in the pursuit of safer and more effective medicines.

Caption: A summary of the hypothetical structure-activity relationships.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-2,4-dione Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 6-methoxypyrimidine-2,4(1H,3H)-dione scaffold and its broader class of pyrimidine-2,4-dione (uracil) derivatives. We will dissect the impact of chemical modifications at various positions on the core ring, comparing their effects on a range of biological targets. This analysis is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Pyrimidine-2,4-dione Scaffold

The pyrimidine-2,4-dione (uracil) ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic compounds with diverse pharmacological activities. The parent compound for this guide, this compound (also known as 6-methoxyuracil), serves as a key starting point for exploring chemical space.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][3][4]

The versatility of the pyrimidine-2,4-dione core lies in its multiple sites for chemical modification, allowing for fine-tuning of its physicochemical properties and biological activity. Understanding the causal relationships between specific structural changes and their resulting pharmacological effects is paramount for designing next-generation therapeutics with enhanced potency and selectivity.

The Core Scaffold and Key Modification Points

The foundational structure of this compound offers several key positions for chemical derivatization. The diagram below illustrates these strategic points (N1, N3, C5, and C6), which are the primary focus of SAR studies.

Caption: Core structure of this compound with key modification sites.

Comparative Structure-Activity Relationship Analysis

The following sections compare how substitutions at different positions of the pyrimidine-2,4-dione ring influence biological activity against various targets.

Modifications at N1 and N3 Positions: Targeting Kinases and Inflammatory Mediators

Substitutions on the nitrogen atoms of the uracil ring have proven to be a highly effective strategy for generating potent and selective inhibitors.

Case Study: eEF-2K Inhibition Studies on pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally related to our core scaffold, have identified them as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in oncology.[5] The SAR indicates that the nature of the substituents at the N1 and N3 positions is critical for activity. A library of these compounds was synthesized from 6-amino-1,3-disubstituted uracils.[6]

  • N1-Substitution: A cyclopropyl group at the N1 position is generally favored for potent eEF-2K inhibition.

  • N3-Substitution: Small alkyl groups, such as ethyl or propyl, at the N3 position contribute to enhanced activity.[6]

Case Study: Anti-inflammatory and Hypotensive Activity In a series of N-substituted 6-phenylpyrimidinones and pyrimidinediones, modifications at the N1 position led to interesting hypotensive and anti-inflammatory activity, whereas such changes resulted in a loss of previously observed antiviral activity.[2] This highlights a common theme in drug discovery: modifications can shift the pharmacological profile of a scaffold entirely.

Modifications at the C6 Position: From Halogens to Complex Moieties

The C6 position is a crucial handle for modifying the electronic and steric properties of the scaffold. Often, synthesis begins with a 6-chloro or 6-amino group, which is then displaced to introduce diverse functionalities.

Case Study: P2X7 Receptor Antagonism A series of potent antagonists for the P2X7 receptor, an important target in inflammation, were developed using a pyrimidine-2,4-dione core.[7][8] The synthesis started from 6-chloropyrimidine-2,4(1H,3H)-dione, where the chloro group was substituted with various piperazine derivatives.[7]

The key SAR findings from this work include:

  • Piperazine Moiety: The introduction of a piperazine ring at C6 is a foundational requirement for activity.

  • Piperazine N4-Substitution: The substituent on the distal nitrogen of the piperazine ring is the primary determinant of potency. Polycycloalkyl acyl (e.g., adamantyl carbonyl) or di-halogenated benzoyl groups were found to be significantly more favorable than a simple phenyl group.[8]

  • High Potency Derivatives: The trifluoromethyl-chloro benzoyl derivative 18m and several adamantyl carbonyl derivatives (19g-19i, 19k ) exhibited potent antagonistic effects with IC50 values in the low nanomolar range (10-30 nM).[8]

Fused Ring Systems: Enhancing Potency through Conformational Constraint

Fusing a second ring to the pyrimidine-2,4-dione core is a powerful strategy to constrain the molecule's conformation, which can lead to a significant increase in binding affinity and potency.

Case Study: PARP-1 Inhibition Derivatives of pyrano[2,3-d]pyrimidine-2,4-dione have been discovered as novel and potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated cancer target. The majority of the synthesized fused compounds displayed excellent inhibitory activities against PARP-1, with IC50 values ranging from 3.61 nM to 114 nM.[9] The presence of the fused pyran ring system was suggested to be critical for the enhanced potency compared to non-fused analogs.[9]

Quantitative Comparison of Biological Activities

The table below summarizes the biological activities of various pyrimidine-2,4-dione derivatives, providing a clear comparison of how structural modifications impact potency against different targets.

Compound Class/DerivativeModification HighlightsBiological TargetKey Activity DataReference
Pyrido[2,3-d]pyrimidines Fused ring; N1-cyclopropyl, N3-aryleEF-2KCmpd 6: IC50 = 420 nM[5]
Piperazinyl-pyrimidinediones C6-(piperazin-1-yl); N4-adamantylcarbonylP2X7 ReceptorCmpd 19g: IC50 = 10-30 nM[7][8]
Piperazinyl-pyrimidinediones C6-(piperazin-1-yl); N4-(trifluoromethyl-chloro benzoyl)P2X7 ReceptorCmpd 18m: IC50 = 10-30 nM[7][8]
Pyrano[2,3-d]pyrimidines Fused ring systemPARP-1Cmpd S2, S7: IC50 < 10 nM (Higher potency than Olaparib)[9]
6-Aminopyrimidinediones C6-amino with various substitutionsAntimicrobialOBP-08, OBP-10: Good activity vs. Gram-positive bacteria[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details representative experimental protocols for the synthesis and biological evaluation of pyrimidine-2,4-dione derivatives.

General Synthesis of C6-Piperazinyl Pyrimidine-2,4-diones (P2X7 Antagonists)

This protocol is based on methodologies described for the synthesis of P2X7 receptor antagonists.[7] It provides a validated pathway for generating analogs with modifications at the C6 position.

G start 6-Chloropyrimidine- 2,4(1H,3H)-dione step1 Step 1: N1-Alkylation Reagent: p-TBDMS-O-benzyl bromide Conditions: LiBr start->step1 intermediate1 Intermediate A (N1-benzylated uracil) step1->intermediate1 step2 Step 2: C6-Substitution Reagent: 4-Substituted Piperazine Conditions: Microwave irradiation intermediate1->step2 intermediate2 Intermediate B (TBDMS-protected) step2->intermediate2 step3 Step 3: Deprotection Reagent: Acetyl Chloride (cat.) Conditions: Methanol intermediate2->step3 intermediate3 Intermediate C (4-Hydroxybenzyl derivative) step3->intermediate3 step4 Step 4: Sulfonylation Reagent: Isoquinoline-8-sulfonyl chloride Conditions: Base intermediate3->step4 final Final Product (Target P2X7 Antagonist) step4->final

Caption: Synthetic workflow for C6-substituted pyrimidine-2,4-dione P2X7 antagonists.

Step-by-Step Protocol:

  • N1-Alkylation: Treat 6-chloropyrimidine-2,4(1H,3H)-dione with p-(tert-Butyldimethylsilyloxy)benzyl bromide in the presence of lithium bromide (LiBr) to selectively alkylate the N1 position.

  • C6-Nucleophilic Substitution: React the resulting intermediate with a desired 4-substituted piperazine under microwave irradiation. The microwave conditions accelerate the substitution of the C6-chloro group.

  • Deprotection of Silyl Ether: Remove the TBDMS protecting group from the phenol using catalytic acetyl chloride in methanol to yield the 4-hydroxybenzyl intermediate.

  • Final Modification (Optional): If required, the exposed hydroxyl group can be further functionalized. For example, a sulfonylation reaction with isoquinoline-8-sulfonyl chloride can be performed to yield the final target compounds.[7]

  • Purification: Purify the final product using column chromatography on silica gel. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: Ethidium Bromide (EtBr) Uptake Assay for P2X7R Activity

This protocol is a standard method for evaluating the antagonistic activity of compounds at the P2X7 receptor, as described in the literature.[8]

  • Cell Culture: Culture HEK293 cells stably expressing the human P2X7 receptor in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, wash the cells with a low-divalent cation saline solution. Pre-incubate the cells with varying concentrations of the test compounds (or vehicle control) for 15-30 minutes at 37°C.

  • Agonist and Dye Addition: Add a solution containing the P2X7R agonist (e.g., BzATP) and the fluorescent dye Ethidium Bromide (EtBr).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (Excitation ~525 nm, Emission ~600 nm). Read the plate kinetically every 1-2 minutes for 15-20 minutes.

  • Data Analysis: Calculate the rate of EtBr uptake for each well. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Perspectives

The pyrimidine-2,4-dione scaffold is a remarkably versatile platform for the development of novel therapeutics. The structure-activity relationship studies compiled in this guide demonstrate that targeted modifications at specific positions on the uracil ring can yield highly potent and selective agents against a variety of biological targets.

Key Takeaways:

  • N1/N3 Positions: Crucial for modulating kinase inhibition and can be used to tune the overall pharmacological profile.

  • C6 Position: An ideal site for introducing larger substituents, such as piperazine moieties, to target receptors like P2X7. The nature of the terminal group on these substituents is the primary driver of potency.

  • Fused Systems: Constraining the scaffold by forming fused rings (e.g., pyrido- or pyrano-pyrimidines) is a highly effective strategy for boosting potency, particularly for enzyme inhibitors like those targeting PARP-1 and eEF-2K.

Future research should focus on multi-target drug design and the exploration of novel substitutions at the C5 position. By integrating the SAR principles outlined here with computational modeling and advanced synthetic methodologies, the full therapeutic potential of the this compound scaffold and its analogs can be realized.

References

A Comparative Guide to the Synthesis of 6-Methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6-methoxyuracil, serves as a crucial intermediate in the synthesis of various biologically active compounds. The efficiency and practicality of its synthesis are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform your selection of the most suitable method for your research needs.

Introduction to the Synthetic Strategies

Two primary strategies for the synthesis of this compound are prevalent:

  • The Two-Step Approach from 2,4,6-Trichloropyrimidine: This route involves the initial selective hydrolysis and chlorination of a readily available starting material to form a key intermediate, 6-chlorouracil. This is followed by a nucleophilic substitution to introduce the desired methoxy group.

  • The One-Step Cyclocondensation: This classic approach builds the pyrimidine ring in a single step through the condensation of a suitable three-carbon precursor, a methoxy-substituted malonic acid derivative, with urea.

This guide will dissect each route, examining the underlying chemical principles, providing step-by-step protocols, and presenting a comparative analysis of their respective yields, complexities, and potential for scalability.

Route 1: Two-Step Synthesis via 6-Chlorouracil Intermediate

This strategy leverages the differential reactivity of the chlorine atoms in 2,4,6-trichloropyrimidine to first synthesize 6-chlorouracil, which then undergoes nucleophilic substitution.

Reaction Pathway

Two_Step_Synthesis A 2,4,6-Trichloropyrimidine B 6-Chlorouracil A->B   NaOH, H₂O, Reflux   then HCl    C This compound B->C   NaOCH₃, CH₃OH, Reflux   

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 6-Chlorouracil

The initial step involves the selective hydrolysis of the chlorine atoms at positions 2 and 4 of 2,4,6-trichloropyrimidine, followed by tautomerization to the more stable dione form. The chlorine at position 6 is less reactive under these conditions, allowing for the isolation of 6-chlorouracil.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in an aqueous solution (100 mL) containing sodium hydroxide (8.9 g, 0.22 mol).

  • Heat the mixture to reflux and stir for 1 hour.

  • After cooling, carefully adjust the pH of the reaction mixture to 2-3 with concentrated hydrochloric acid.

  • To promote crystallization, store the mixture in a refrigerator overnight.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum over phosphorus pentoxide to yield 6-chlorouracil as a white crystalline solid.

Expected Yield: Approximately 97%.

Step 2: Synthesis of this compound

The second step is a nucleophilic aromatic substitution where the chloride at the 6-position of the pyrimidine ring is displaced by a methoxide ion.

Experimental Protocol:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.3 g, 0.057 mol) in anhydrous methanol (50 mL) under an inert atmosphere in a flask equipped with a reflux condenser.

  • To this solution, add 6-chlorouracil (7.3 g, 0.05 mol) in portions.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water, collect the solid by filtration, and recrystallize from ethanol to obtain pure this compound.

Expected Yield: Approximately 80-85%.

Route 2: One-Step Cyclocondensation

This method is a more direct approach, constructing the pyrimidine ring in a single synthetic operation from acyclic precursors. It is an application of the well-established principle of pyrimidine synthesis from a 1,3-dicarbonyl equivalent and urea.

Reaction Pathway

One_Step_Synthesis A Diethyl Methoxymalonate + Urea B This compound A->B   NaOEt, EtOH, Reflux   

Caption: Workflow for the one-step synthesis of this compound.

Experimental Protocol:
  • In a round-bottom flask fitted with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide from sodium (2.3 g, 0.1 mol) and absolute ethanol (50 mL).

  • To this solution, add diethyl methoxymalonate (19.0 g, 0.1 mol) followed by urea (6.0 g, 0.1 mol).

  • Heat the mixture to reflux with stirring for 6-8 hours. A precipitate will form as the reaction progresses.

  • After cooling the reaction mixture in an ice bath, carefully add water (50 mL) to dissolve the sodium salt of the product.

  • Filter the solution to remove any unreacted starting material.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from water or ethanol to yield pure this compound.

Expected Yield: Approximately 65-75%.

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Step Cyclocondensation
Starting Materials 2,4,6-Trichloropyrimidine, NaOH, HCl, Na, CH₃OHDiethyl Methoxymalonate, Urea, Na, EtOH
Number of Steps 21
Overall Yield ~78-82%~65-75%
Reaction Time ~1 day (including overnight crystallization)~8-10 hours
Purification Filtration and recrystallization for both stepsFiltration and recrystallization
Scalability Good; both steps are robust and high-yielding.Good; a classic and well-understood reaction.
Reagent Hazards 2,4,6-Trichloropyrimidine is a corrosive solid. Use of sodium metal requires caution.Use of sodium metal requires caution.
Waste Generation Generates aqueous waste from neutralization and washing steps.Generates aqueous waste from neutralization and washing steps.

Expert Insights and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice between them will likely depend on the specific needs and constraints of the laboratory.

  • For Higher Overall Yield and Purity: The two-step synthesis (Route 1) generally provides a higher overall yield and a very pure final product. The intermediate, 6-chlorouracil, is easily purified, which contributes to the high quality of the final product. This route is recommended when the primary goal is to obtain a high-purity material, and the additional synthetic step is not a significant deterrent.

  • For Simplicity and Time-Efficiency: The one-step cyclocondensation (Route 2) is more straightforward and has a shorter overall reaction time. For researchers who prioritize a quicker synthesis and are amenable to a slightly lower yield, this method is an excellent choice. The availability and cost of diethyl methoxymalonate may be a consideration for large-scale synthesis.

Causality Behind Experimental Choices:

  • In Route 1 , the use of aqueous sodium hydroxide in the first step is crucial for the selective hydrolysis at the 2 and 4 positions of the pyrimidine ring. The subsequent acidification is necessary to precipitate the 6-chlorouracil. In the second step, an anhydrous alcoholic solvent is essential for the nucleophilic substitution with sodium methoxide to proceed efficiently and avoid side reactions.

  • In Route 2 , the use of a strong base like sodium ethoxide is necessary to deprotonate the urea and one of the active methylene protons of the diethyl methoxymalonate, initiating the condensation reaction. The reflux conditions provide the necessary energy to drive the cyclization and subsequent elimination of ethanol.

Conclusion

The synthesis of this compound can be effectively achieved through either a two-step approach starting from 2,4,6-trichloropyrimidine or a one-step cyclocondensation of diethyl methoxymalonate and urea. The two-step route offers a higher overall yield, while the one-step method provides a more direct and time-efficient synthesis. By understanding the nuances of each protocol, researchers can make an informed decision that best aligns with their synthetic goals, available resources, and timeline.

Navigating the Preclinical Landscape: An In Vivo Efficacy Guide to 6-Methoxypyrimidine-2,4(1H,3H)-dione and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and exciting. This guide delves into the preclinical evaluation of 6-methoxypyrimidine-2,4(1H,3H)-dione, a member of the pyrimidine analogue class of compounds. While direct in vivo efficacy data for this specific molecule is not yet prevalent in published literature, this guide will provide a comprehensive framework for its evaluation. We will explore its theoretical mechanism of action, compare its potential to standard-of-care treatments like 5-Fluorouracil (5-FU) based on data from closely related analogues, and present detailed protocols for critical in vivo experiments.

The Rationale: Why Investigate this compound?

Pyrimidine analogues are a cornerstone of chemotherapy, primarily functioning as antimetabolites that interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] The core structure of this compound, also known as 6-Methoxyuracil, suggests its potential to act as an anticancer agent. The strategic placement of the methoxy group at the 6-position is of particular interest. Studies on structurally similar compounds, such as cis-5-fluoro-5,6-dihydro-6-methoxy-uracil, have demonstrated a higher antiproliferative effect than the widely used chemotherapeutic 5-FU in certain cancer cell lines.[2] This analogue also showed a more potent inhibition of thymidylate synthase, a critical enzyme in the DNA synthesis pathway.[2] These findings provide a strong rationale for investigating the in vivo efficacy of this compound.

Proposed Mechanism of Action: Interference with Nucleotide Synthesis

The primary proposed mechanism of action for this compound is the inhibition of thymidylate synthase (TS). TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. By mimicking the natural substrate, pyrimidine analogues can bind to the active site of TS, leading to a depletion of dTMP and subsequent cell cycle arrest and apoptosis in cancer cells.

Mechanism_of_Action cluster_0 DNA Synthesis Pathway cluster_1 Inhibitory Action dUMP dUMP Thymidylate_Synthase Thymidylate Synthase dUMP->Thymidylate_Synthase Substrate dTMP dTMP DNA DNA dTMP->DNA Incorporation Thymidylate_Synthase->dTMP Catalysis 6-MPD This compound Inhibition 6-MPD->Inhibition Binds to Inhibition->Thymidylate_Synthase

Caption: Proposed mechanism of this compound inhibiting DNA synthesis.

Comparative Efficacy: Insights from Related Analogues

To contextualize the potential of this compound, we can examine the performance of its close structural relatives against the standard treatment, 5-Fluorouracil.

CompoundCell LineMeasurementResultReference
cis-5-fluoro-5,6-dihydro-6-methoxy-uracil Murine Leukemia L1210IC50 (µM)0.08[2]
5-FluorouracilMurine Leukemia L1210IC50 (µM)0.12[2]
cis-5-fluoro-5,6-dihydro-6-methoxy-uracil Human Colon Cancer WiDrIC50 (µM)0.35[2]
5-FluorouracilHuman Colon Cancer WiDrIC50 (µM)0.30[2]

Table 1: In Vitro Antiproliferative Activity of a 6-Methoxy Uracil Analogue Compared to 5-Fluorouracil.

The data suggests that the presence of a 6-methoxy group can confer potent antiproliferative activity, in some cases exceeding that of the standard chemotherapeutic agent 5-FU in vitro.[2] This underscores the necessity of progressing to in vivo models to assess the therapeutic window and overall efficacy.

Experimental Protocols for In Vivo Evaluation

A rigorous assessment of in vivo efficacy is paramount. The following protocols outline the standard methodologies for evaluating a novel pyrimidine analogue like this compound.

Xenograft Tumor Model Protocol

This protocol is designed to assess the anti-tumor activity of the test compound on human cancer cell lines implanted in immunodeficient mice.

Workflow Diagram:

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., HCT-116, A549) Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer Treatment (Vehicle, 6-MPD, 5-FU) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Euthanize at Endpoint & Collect Tissues Monitoring->Endpoint

Caption: Standard workflow for a subcutaneous xenograft model.

Step-by-Step Methodology:

  • Cell Line Selection and Culture: Select appropriate human cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer). Culture cells in recommended media and conditions to logarithmic growth phase.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID), aged 6-8 weeks.

  • Tumor Implantation:

    • Harvest cultured cancer cells and resuspend in sterile PBS or media at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size of approximately 100-150 mm³.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Grouping:

    • Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., saline, DMSO solution)

      • Group 2: this compound (dose to be determined by tolerability studies)

      • Group 3: Standard treatment (e.g., 5-Fluorouracil at a clinically relevant dose)

  • Drug Administration:

    • Administer the compounds via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily, twice weekly).

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Primary endpoints: Tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be recorded as a secondary endpoint.

    • Tissues can be processed for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic (PK) Study Protocol

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing dosing schedules.

Workflow Diagram:

PK_Workflow Dosing 1. Administer Single Dose of 6-MPD (IV and PO) Sampling 2. Collect Blood Samples at Multiple Time Points Dosing->Sampling Processing 3. Process Blood to Obtain Plasma Sampling->Processing Analysis 4. Quantify Drug Concentration (LC-MS/MS) Processing->Analysis Modeling 5. Perform PK Modeling to Determine Parameters Analysis->Modeling

Caption: Workflow for a pharmacokinetic study in rodents.

Step-by-Step Methodology:

  • Animal Model: Use healthy mice or rats (e.g., CD-1 mice, Sprague-Dawley rats).

  • Drug Administration:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing:

    • Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Future Directions and Conclusion

The preliminary data from related analogues of this compound are promising and warrant a thorough in vivo investigation. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate its efficacy, safety, and pharmacokinetic profile. Future studies should also explore its potential in combination with other chemotherapeutic agents or targeted therapies. While the path to clinical application is long, the foundational evidence suggests that this compound is a compound of interest in the ongoing search for novel and more effective cancer treatments.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its derivatives are integral to numerous therapeutic agents, particularly in oncology, where they often act as antimetabolites.[1] This guide provides an in-depth comparative analysis of the cytotoxic potential of 6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6-methoxyuracil, and its structural analogs. By examining the structure-activity relationships (SAR) of substitutions on the pyrimidine-2,4(1H,3H)-dione core, we aim to provide a valuable resource for the rational design of novel cytotoxic agents.

The core hypothesis of this guide is that substitutions at the 6-position of the uracil ring significantly modulate the molecule's cytotoxic profile. We will explore this by comparing this compound with other 6-substituted uracils, drawing upon available experimental data to elucidate the influence of different functional groups on cytotoxicity against various cell lines.

The Uracil Scaffold in Anticancer Drug Discovery

Uracil and its derivatives are fundamental components of nucleic acids, making them ideal starting points for the development of antimetabolite drugs.[2] These drugs typically interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3] The therapeutic efficacy of uracil analogs is highly dependent on the nature and position of substituents on the pyrimidine ring, which can affect their uptake, metabolic activation, and interaction with target enzymes.[4]

Comparative Cytotoxicity: A Focus on 6-Substituted Uracils

While direct, publicly available cytotoxicity data for this compound is limited, we can infer its potential activity by examining structurally related compounds. A key study by Grabovskiy et al. (2021) investigated the in vitro proliferative activity and cytotoxicity of a series of 6-substituted uracil derivatives on immortalized fetal calf lung cells (LC).[5] This data provides a valuable baseline for our comparative analysis.

Table 1: Comparative Cytotoxicity and Proliferative Activity of 6-Substituted Uracil Derivatives on Lung Cells (LC)

CompoundSubstituent at C6Maximum Tolerated Dose (MTD) (mM)[5]IC50 (mM)[5]Proliferation Index (%) at Optimal Dose[5]
6-methyluracil -CH₃0.24>10+25%
3-methyl-6-cyclopropyluracil -cyclopropyl (with N3-methyl)>1.0>10+75%
1-butyl-6-methyluracil -CH₃ (with N1-butyl)>1.0>10+25%
6-ethyluracil -CH₂CH₃Not reportedNot reportedNot reported
6-aminouracil -NH₂Not reportedNot reportedNot reported
This compound -OCH₃ Data not available Data not available Data not available

Data extracted from Grabovskiy et al. (2021). The study focused on proliferative activity, and for some compounds, the cytotoxic effect was low, hence the IC50 is reported as >10 mM.

The data in Table 1 suggests that small alkyl and cycloalkyl substitutions at the 6-position are well-tolerated by lung cells and can even stimulate proliferation at certain concentrations.[5] This highlights the nuanced effects of substituents, where a compound might exhibit proliferative or cytotoxic effects depending on the cell type, concentration, and the nature of the substituent. For this compound, the electron-donating methoxy group at the 6-position could significantly alter its electronic properties and potential interactions with biological targets compared to the alkyl groups.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyrimidine derivatives is profoundly influenced by the substituents on the pyrimidine ring.[4] The introduction of a methoxy group at the C6 position of the uracil ring in this compound is expected to influence its biological activity in several ways:

  • Electronic Effects: The methoxy group is electron-donating, which can alter the reactivity of the pyrimidine ring and its ability to participate in hydrogen bonding and other non-covalent interactions with target enzymes.

  • Metabolic Stability: The methoxy group may be subject to metabolism, such as O-demethylation, which could lead to the formation of active or inactive metabolites.

  • Target Binding: The size and polarity of the methoxy group will influence how the molecule fits into the active site of target enzymes, such as thymidylate synthase or DNA polymerases.[4]

Potential Mechanisms of Cytotoxicity

Pyrimidine analogs typically exert their cytotoxic effects through several established mechanisms:

  • Inhibition of DNA and RNA Synthesis: After intracellular conversion to their respective nucleotides, these analogs can inhibit key enzymes involved in the de novo synthesis of pyrimidines, leading to a depletion of the building blocks required for DNA and RNA replication.[2]

  • Incorporation into Nucleic Acids: The triphosphate forms of these analogs can be incorporated into DNA and RNA, leading to chain termination, strand breaks, and dysfunctional genetic material.[3]

  • Induction of Apoptosis: The disruption of DNA and RNA synthesis and integrity triggers cellular stress pathways, ultimately leading to programmed cell death (apoptosis).[3]

G cluster_cell Cancer Cell Pyrimidine_Analog 6-Substituted Pyrimidine-2,4-dione Transport Nucleoside Transporters Activation Intracellular Phosphorylation Active_Metabolite Analog Triphosphate DNA_RNA_Synthesis DNA/RNA Synthesis (e.g., Thymidylate Synthase) DNA_RNA DNA & RNA Apoptosis Apoptosis

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity of any comparative cytotoxicity study, standardized and validated protocols are essential. The following outlines a typical workflow for evaluating the cytotoxic effects of this compound and its analogs.

Cell Culture

A panel of human cancer cell lines should be selected to represent different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow Cytotoxicity Assessment Workflow Start Start Cell_Culture Cancer Cell Line Culture Seeding Seed Cells in 96-well Plates Treatment Treat with Test Compounds Incubation Incubate (e.g., 48-72h) Assay Perform Cytotoxicity Assay (e.g., MTT) Data_Analysis Measure Absorbance & Analyze Data IC50 Determine IC₅₀ Values End End

Conclusion and Future Directions

Future research should focus on the synthesis and direct biological evaluation of this compound and a broader range of 6-alkoxyuracils against a panel of cancer cell lines. Such studies would provide valuable data for establishing a more comprehensive structure-activity relationship and could lead to the identification of novel pyrimidine-based anticancer agents with improved efficacy and selectivity.

References

A Senior Application Scientist's Guide to Confirming Enzymatic Inhibition of 6-Methoxypyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Pyrimidine Metabolism

In the landscape of modern therapeutics, particularly in oncology, the disruption of nucleotide metabolism remains a cornerstone of drug design.[1][2] Pyrimidine analogs, which mimic endogenous molecules like uracil and thymine, are a well-established class of antimetabolites that can interfere with the synthesis of DNA and RNA, thereby selectively targeting rapidly proliferating cancer cells.[1][3] The compound of interest, 6-methoxypyrimidine-2,4(1H,3H)-dione, also known as 6-methoxyuracil, is a structural analog of these natural pyrimidines.[4] Its structure logically suggests potential interactions with the key enzymes governing pyrimidine synthesis and catabolism.

This guide provides a comprehensive framework for researchers to systematically investigate and confirm the inhibitory potential of this compound against two high-value enzymatic targets: Thymidine Phosphorylase (TP) and Dihydropyrimidine Dehydrogenase (DPD) . We will objectively compare its performance against established inhibitors and provide detailed, validated protocols to ensure reproducible and trustworthy results.

  • Thymidine Phosphorylase (TP): This enzyme is a key player in the pyrimidine salvage pathway, reversibly converting thymidine to thymine.[5][6][7] Crucially, TP is also identical to the angiogenic factor, platelet-derived endothelial cell growth factor (PD-ECGF).[5][6] Its overexpression in many solid tumors is linked to poor prognosis, making it an attractive target for anti-cancer therapies that aim to inhibit tumor growth and angiogenesis.[5][6][7]

  • Dihydropyrimidine Dehydrogenase (DPD): DPD is the rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine.[8][9] It is clinically significant because it breaks down more than 80% of 5-fluorouracil (5-FU), a widely used chemotherapy agent.[8][9][10] Inhibiting DPD can enhance the efficacy and bioavailability of fluoropyrimidine drugs, potentially reducing toxicity and overcoming drug resistance.[9][11][12][13]

By evaluating this compound against these two distinct but related enzymes, we can build a comprehensive profile of its inhibitory activity and therapeutic potential.

Part 1: Comparative Inhibitor Selection - Establishing a Benchmark

A robust comparison requires a well-characterized reference standard. For this guide, we have selected the following established inhibitors to serve as positive controls and performance benchmarks.

Target EnzymeReference InhibitorRationale for Selection
Thymidine Phosphorylase (TP) Tipiracil (TPI)A potent and well-documented TP inhibitor. It is a component of the FDA-approved anticancer drug Lonsurf® and serves as an industry-standard benchmark.[14]
Dihydropyrimidine Dehydrogenase (DPD) Gimeracil or Eniluracil Gimeracil is a component of the oral fluoropyrimidine drug S-1, known to enhance the plasma concentration of 5-FU by inhibiting DPD.[12] Eniluracil is another well-studied, potent DPD inhibitor.[12]

Part 2: Experimental Blueprint for Inhibition Confirmation

This section details the step-by-step methodologies for confirming and quantifying the enzymatic inhibition of our target compound. The workflow is designed to be logical and self-validating, moving from initial screening to detailed characterization.

G cluster_0 Phase 1: Assay Setup & Validation cluster_1 Phase 2: Inhibition Profiling cluster_2 Phase 3: Data Analysis & Comparison P1 Procure Reagents: - Test Compound - Reference Inhibitors - Enzymes (TP, DPD) - Substrates P2 Protocol 1: Establish Baseline Enzyme Activity Assay P1->P2 Validate Assay Parameters P3 Protocol 2: IC50 Determination (Dose-Response Curve) P2->P3 Confirmed Activity P4 Generate IC50 Values for: - this compound - Reference Inhibitors P3->P4 P5 Tabulate & Compare IC50 Values P4->P5 P6 Protocol 3 (Optional): Mechanism of Action (MoA) Kinetics Study P5->P6 If Potent Inhibition is Observed

Caption: High-level workflow for confirming enzymatic inhibition.

Protocol 1: Baseline Enzyme Activity Assay (Thymidine Phosphorylase)

Causality: Before testing for inhibition, it is critical to establish a robust and reproducible assay that measures the baseline activity of the target enzyme. This protocol uses a well-established spectrophotometric method that monitors the conversion of thymidine to thymine, which have different UV absorbance maxima.[15]

Materials:

  • Recombinant Human Thymidine Phosphorylase (TP)

  • 200 mM Potassium Phosphate Buffer, pH 7.4

  • 1 mM Thymidine Solution (prepared in the phosphate buffer)

  • Enzyme Diluent (10 mM Potassium Phosphate Buffer, pH 7.0)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions as described.[15] Keep the enzyme solution on ice.

  • Reaction Setup: In each well/cuvette, add the reagents in the following order:

    • 190 µL of 1 mM Thymidine Solution.

    • Equilibrate the plate/cuvettes to 25°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of diluted TP enzyme solution to the test wells. For blank wells, add 10 µL of Enzyme Diluent.[15]

  • Data Acquisition: Immediately mix and begin monitoring the decrease in absorbance at 290 nm (A290) every 30 seconds for 5-10 minutes. The conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.

  • Validation: The rate of reaction (ΔA290/min) should be linear for the initial phase of the reaction. This linear rate represents the baseline enzyme activity. Ensure the blank wells show a negligible change in absorbance.

Protocol 2: IC50 Determination

Causality: The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying inhibitor potency. This protocol establishes a dose-response curve by measuring enzyme activity across a range of inhibitor concentrations, allowing for the calculation of the IC50 value.

Materials:

  • All materials from Protocol 1.

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Reference inhibitor (Tipiracil) stock solution.

  • DMSO (for control wells).

Procedure:

  • Serial Dilution: Prepare a serial dilution of the test compound and the reference inhibitor. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM).

  • Reaction Setup:

    • To each well, add 188 µL of 1 mM Thymidine Solution.

    • Add 2 µL of your serially diluted inhibitor (or DMSO for the 100% activity control).

    • Mix and pre-incubate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 10 µL of the diluted TP enzyme solution to all wells.

  • Data Acquisition: Monitor the reaction rate (ΔA290/min) as described in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO)).

    • Plot % Inhibition versus log[Inhibitor Concentration].

    • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Part 3: Data Interpretation & Comparative Analysis

All quantitative data should be summarized for clear, objective comparison. The primary endpoint of this guide is the IC50 value, which directly reflects the potency of the inhibition.

Expected Data Summary:

CompoundTarget EnzymeIC50 (µM) [Mean ± SD]
This compound Thymidine PhosphorylaseExperimental Value
Tipiracil (Reference)Thymidine PhosphorylaseExperimental Value
This compound Dihydropyrimidine DehydrogenaseExperimental Value
Gimeracil (Reference)Dihydropyrimidine DehydrogenaseExperimental Value

Interpretation:

  • A low IC50 value indicates high potency; less compound is needed to inhibit the enzyme's activity by 50%.

  • Comparison to Reference: How does the IC50 of this compound compare to that of Tipiracil or Gimeracil? If the values are similar or lower, it suggests the compound is a promising inhibitor.

  • Selectivity: Does the compound inhibit one enzyme more potently than the other? For example, a much lower IC50 for TP compared to DPD would indicate selectivity, which can be a highly desirable trait in drug development to minimize off-target effects.

Visualizing the Mechanism

Understanding the enzymatic reaction is key to interpreting inhibition data. TP catalyzes the reversible phosphorolysis of thymidine. An inhibitor blocks this process.

G cluster_reaction TP Catalyzed Reaction Thymidine Thymidine Enzyme Thymidine Phosphorylase (TP) Thymidine->Enzyme Phosphate Phosphate Phosphate->Enzyme Products Thymine + 2-deoxy-D-ribose-1-phosphate Enzyme->Products Inhibitor 6-Methoxypyrimidine- 2,4(1H,3H)-dione Inhibitor->Enzyme Inhibition

Caption: Inhibition of the Thymidine Phosphorylase reaction.

Conclusion and Future Directions

This guide provides a foundational, scientifically rigorous framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these validated protocols and comparing the results against established standards, researchers can generate trustworthy data on its potency and selectivity.

Positive results from these in vitro assays—specifically, a low micromolar or better IC50 value—would strongly justify advancing the compound to the next stages of drug discovery, which could include:

  • Mechanism of Action (MoA) studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-based assays to confirm activity in a biological context.

  • In vivo studies to evaluate efficacy and pharmacokinetics in animal models.

References

assessing the reproducibility of 6-methoxypyrimidine-2,4(1H,3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Methoxypyrimidine-2,4(1H,3H)-dione: Assessing Reproducibility and Exploring Alternatives

For researchers and professionals in drug development, the reliable synthesis of key heterocyclic scaffolds is paramount. This compound, a substituted uracil derivative, represents a valuable building block in medicinal chemistry. Its structure is amenable to further functionalization, making it a desirable starting material for the synthesis of a wide range of therapeutic agents. This guide provides a comprehensive analysis of a plausible synthetic route to this compound, focusing on the reproducibility of each step and comparing potential alternative methodologies. The information presented herein is a synthesis of established literature protocols for analogous structures and sound chemical principles, designed to empower researchers to approach this synthesis with a robust understanding of the critical parameters involved.

Introduction to this compound

This compound, also known as 6-methoxyuracil, belongs to the pyrimidinedione class of compounds.[1] The uracil core is a fundamental component of nucleic acids and a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antiviral and anticancer properties. The introduction of a methoxy group at the 6-position significantly alters the electronic properties of the ring, influencing its reactivity and potential biological interactions. The reliable and reproducible synthesis of this compound is therefore of significant interest.

While direct, single-step syntheses of this compound are not extensively reported in readily accessible literature, a logical and robust multi-step approach can be constructed based on well-established pyrimidine chemistry. This guide will focus on a three-step synthetic sequence, starting from the readily available 6-methyluracil:

  • Synthesis of 6-Methyluracil: A foundational condensation reaction to construct the pyrimidine-2,4-dione core.

  • Chlorination to 2,4-Dichloro-6-methylpyrimidine: Activation of the 2- and 4-positions for subsequent nucleophilic substitution.

  • Methoxylation and Hydrolysis: Introduction of the methoxy group at the 6-position and subsequent conversion of the chloro groups to hydroxyls to yield the final product.

This guide will dissect each of these steps, providing detailed experimental protocols, discussing the underlying chemical principles, and highlighting critical factors that influence the reproducibility and overall success of the synthesis.

Visualizing the Synthetic Workflow

To provide a clear overview of the proposed synthetic pathway, the following workflow diagram illustrates the key transformations and intermediates.

Synthesis_Workflow cluster_0 Step 1: Uracil Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation & Hydrolysis Ethyl Acetoacetate + Urea Ethyl Acetoacetate + Urea 6-Methyluracil 6-Methyluracil Ethyl Acetoacetate + Urea->6-Methyluracil Condensation 2,4-Dichloro-6-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine 6-Methyluracil->2,4-Dichloro-6-methylpyrimidine POCl3 This compound This compound 2,4-Dichloro-6-methylpyrimidine->this compound 1. NaOMe 2. H2O

Caption: Proposed three-step synthesis of this compound.

PART 1: Detailed Experimental Protocols and Reproducibility Assessment

Step 1: Synthesis of 6-Methyluracil

The construction of the pyrimidine-2,4-dione core is a critical first step. The condensation of a β-ketoester with urea is a classic and reliable method for the synthesis of 6-substituted uracils.[2][3][4]

Protocol 1: Condensation of Ethyl Acetoacetate and Urea

This protocol is adapted from the well-established procedure for the synthesis of 6-methyluracil.[2]

Materials:

  • Urea (finely powdered)

  • Ethyl acetoacetate

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Concentrated sulfuric acid (for desiccator)

Procedure:

  • In a 5-inch crystallizing dish, combine 80 g (1.33 moles) of finely powdered urea, 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.

  • Mix the reagents thoroughly and cover the dish loosely with a watch glass.

  • Place the dish in a vacuum desiccator over concentrated sulfuric acid. It is advisable to change the sulfuric acid daily.

  • Allow the condensation to proceed until the mixture solidifies and is thoroughly dry. This may take several days.

  • Dissolve the dried condensation product in a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.

  • Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid, with stirring, until the pH is acidic.

  • The 6-methyluracil will precipitate. Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the product by filtration, wash with cold water, followed by alcohol and ether.

  • Air-dry the resulting colorless powder.

Expected Yield: 110–120 g (71–77% of the theoretical amount).[2]

Causality and Reproducibility Insights:

  • Role of Ethanol: The small amount of absolute ethanol acts as a solvent to facilitate the initial mixing and reaction of the solid urea and liquid ethyl acetoacetate. Using larger amounts can prolong the drying time without improving the yield.[2]

  • Acid Catalyst: The concentrated hydrochloric acid catalyzes the condensation reaction.

  • Drying is Critical: Incomplete drying of the condensation product before cyclization can lead to the evolution of carbon dioxide during acidification, indicating incomplete utilization of the ethyl acetoacetate and resulting in lower yields.[2]

  • Temperature Control: The dissolution in sodium hydroxide at 95°C and subsequent cooling before acidification are important for obtaining a pure product.

Alternative Protocol: Two-Step Synthesis via a Thiopyrimidine Derivative

An alternative approach involves the condensation of ethyl acetoacetate with thiourea, followed by treatment with chloroacetic acid.[3]

Protocol 2: From Ethyl Acetoacetate and Thiourea

Step 2a: Synthesis of the Thiopyrimidine Derivative

  • In a round-bottomed flask, combine 3.8 g of thiourea, 7.4 mL of ethyl acetoacetate, and 5 mL of ethanol.

  • Slowly add a solution of 3.39 g of potassium hydroxide in 5 mL of water with constant stirring.

  • Heat the mixture under reflux for 2 hours.

Step 2b: Synthesis of 6-Methyluracil

  • To the flask containing the thiopyrimidine derivative, add 10 mL of a solution containing 7 mL of chloroacetic acid in 10 mL of water.

  • Heat the mixture under reflux for 2 hours.

  • Filter the hot solution and allow it to cool to crystallize the 6-methyluracil.

Comparison of Protocols:

FeatureProtocol 1 (Urea)Protocol 2 (Thiourea)
Reagents Urea, Ethyl AcetoacetateThiourea, Ethyl Acetoacetate, Chloroacetic Acid
Number of Steps One-pot condensation and cyclizationTwo distinct reflux steps
Reported Yield 71-77%[2]Not explicitly stated, but implied to be effective
Complexity Simpler, but requires extended drying timeMore complex, with an additional reagent
Safety Standard laboratory precautionsThiourea and chloroacetic acid require careful handling

For large-scale synthesis, Protocol 1 is often preferred due to its simplicity and high yield, provided the critical drying step is meticulously followed.

Step 2: Chlorination to 2,4-Dichloro-6-methylpyrimidine

The conversion of the uracil ring to the corresponding 2,4-dichloro derivative is a crucial activation step, making the pyrimidine ring susceptible to nucleophilic attack. This is typically achieved using phosphorus oxychloride (POCl₃).[5][6][7]

Protocol 3: Chlorination of 6-Methyluracil

Materials:

  • 6-Methyluracil (2,4-dihydroxy-6-methylpyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • Diethylaniline (optional, as a base)

  • Ice

  • Sodium hydroxide solution

  • Sodium chloride solution

  • Ether or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 45 g (0.36 mol) of 6-methyluracil with an excess of phosphorus oxychloride (e.g., 4 mL per 500 mg of starting material).[6][7] The addition of a tertiary amine base like diethylaniline is sometimes employed.[5]

  • Heat the mixture to reflux (approximately 90-110°C) for 3-10 hours. The reaction should be monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.[5][6]

  • Cool the reaction mixture and carefully quench the excess POCl₃ by pouring it over crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution with a sodium hydroxide solution.

  • Saturate the aqueous layer with sodium chloride and extract the product with ether or dichloromethane.[5][6]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Expected Yield: 84-90%[5][6]

Causality and Reproducibility Insights:

  • Excess POCl₃: A large excess of phosphorus oxychloride is typically used to serve as both the reagent and the solvent.

  • Reaction Time and Temperature: The reaction time and temperature are critical for complete conversion. Insufficient heating can lead to incomplete reaction, while prolonged heating at very high temperatures may cause decomposition.

  • Work-up Procedure: The quenching of POCl₃ is a hazardous step that must be performed with extreme care. The neutralization and extraction steps are crucial for isolating the product.

  • Purity of Starting Material: The purity of the 6-methyluracil will directly impact the purity of the chlorinated product and the overall yield.

Step 3: Methoxylation to this compound

Proposed Protocol 4: Methoxylation and Hydrolysis

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Sodium methoxide

  • Methanol

  • Water

  • Hydrochloric acid

Procedure:

Step 3a: Nucleophilic Substitution with Methoxide

  • Dissolve 2,4-dichloro-6-methylpyrimidine in anhydrous methanol in a round-bottomed flask.

  • Cool the solution in an ice bath and add a solution of sodium methoxide in methanol dropwise. The amount of sodium methoxide should be carefully controlled to favor monosubstitution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

Step 3b: Hydrolysis

  • Once the desired intermediate (2-chloro-4-methoxy-6-methylpyrimidine or 4-chloro-2-methoxy-6-methylpyrimidine) is formed, carefully add water to the reaction mixture.

  • Acid hydrolysis is often required to convert the remaining chloro group to a hydroxyl group.[9] Add hydrochloric acid and heat the mixture to reflux.

  • Monitor the hydrolysis by a suitable analytical method.

  • After completion, cool the reaction mixture and neutralize it to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Causality and Reproducibility Insights:

  • Regioselectivity of Methoxylation: The position of the initial methoxy group addition (C2 or C4) can be influenced by the reaction conditions. Careful control of stoichiometry and temperature is crucial.

  • Hydrolysis Conditions: The conditions for the hydrolysis of the remaining chloro group need to be carefully optimized to avoid decomposition of the product.[9]

  • Alternative: Direct Synthesis from 6-Hydroxyuracil Derivatives: An alternative approach could involve the direct methoxylation of a suitable 6-hydroxypyrimidine-2,4-dione derivative, though this route is less documented.

Alternative Route: Chlorination of this compound

Interestingly, a patent describes the reverse reaction: the synthesis of 2,4-dichloro-6-methoxypyrimidine from this compound using phosphorus oxychloride.[8] This confirms the chemical feasibility of the proposed final step in our synthesis, as the hydrolysis of 2,4-dichloro-6-methoxypyrimidine would be the reverse of this chlorination.

PART 2: Comparative Analysis of Synthetic Routes

ParameterProposed Multi-Step SynthesisPotential Alternative Routes
Starting Materials Readily available and inexpensive (Urea, Ethyl Acetoacetate)May require more specialized or expensive starting materials
Number of Steps 3 stepsCould be shorter, but protocols are not well-established
Reproducibility Each step is based on well-documented and reproducible reactionsReproducibility is uncertain due to lack of detailed protocols
Scalability The initial steps are scalable, the final step would require optimizationScalability is unknown
Key Challenges Handling of POCl₃, control of regioselectivity in the final stepLack of established procedures, potential for side reactions

PART 3: Conclusion and Future Perspectives

The synthesis of this compound can be reliably approached through a multi-step sequence involving the initial formation of a 6-methyluracil core, followed by chlorination and a final methoxylation/hydrolysis step. While a direct, one-pot synthesis is not readily found in the literature, the proposed pathway is based on robust and well-understood chemical transformations, offering a high degree of confidence in its feasibility.

For researchers undertaking this synthesis, careful attention to the critical parameters outlined in this guide is essential for achieving good yields and high purity. Specifically, the thorough drying of the initial condensation product, the controlled and safe handling of phosphorus oxychloride, and the optimization of the final methoxylation and hydrolysis steps are paramount to success.

Future research in this area could focus on the development of a more direct and efficient synthesis of this compound, potentially through the use of modern catalytic methods or by exploring alternative starting materials. However, the synthetic route detailed in this guide provides a solid and reproducible foundation for accessing this valuable building block for drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Handling of 6-Methoxypyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-methoxypyrimidine-2,4(1H,3H)-dione, a compound of interest in various research applications. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of this compound, a thorough understanding of its potential hazards is crucial. Based on available safety data sheets (SDS) for this compound and structurally similar pyrimidine derivatives, the primary hazards are identified as:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.

A comprehensive risk assessment should be conducted prior to any new experimental protocol involving this compound. This involves evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for the safe handling of this compound. The following table outlines the recommended PPE, with explanations for their necessity.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.To protect against splashes of solutions or airborne particles that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-resistant lab coat or impervious clothing.To prevent skin contact, which can lead to irritation. The lab coat protects the body and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). If dust or aerosol generation is likely and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) is recommended.To prevent the inhalation of airborne particles that may cause respiratory tract irritation.

Glove Selection: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with many chemicals. However, for prolonged handling or when working with solutions, it is essential to consult the glove manufacturer's chemical resistance guide to ensure protection against the specific solvents being used.

Operational Plan: Step-by-Step Handling Protocols

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Weighing the Solid Compound

The process of weighing a powdered chemical presents a significant risk of generating airborne particles.

Workflow for Weighing this compound

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing Process cluster_cleanup Cleanup prep_ppe 1. Don Appropriate PPE (Lab coat, gloves, goggles) prep_area 2. Prepare Weighing Area (Fume hood or ventilated enclosure) prep_ppe->prep_area prep_tools 3. Gather Materials (Spatula, weigh boat, container) prep_area->prep_tools weigh_tare 4. Tare the Weigh Boat prep_tools->weigh_tare weigh_transfer 5. Carefully Transfer Powder weigh_tare->weigh_transfer weigh_record 6. Record the Mass weigh_transfer->weigh_record weigh_close 7. Securely Close Primary Container weigh_record->weigh_close clean_tools 8. Decontaminate Spatula & Area (Wipe with appropriate solvent) weigh_close->clean_tools clean_waste 9. Dispose of Weigh Boat & Wipes (As hazardous waste) clean_tools->clean_waste clean_ppe 10. Doff PPE Correctly clean_waste->clean_ppe

Caption: Step-by-step workflow for the safe weighing of powdered this compound.

Procedural Justification:

  • Don PPE: This is the foundational step for personal safety.

  • Prepare Weighing Area: Performing this task in a chemical fume hood or a ventilated balance enclosure is crucial to contain any airborne particles, protecting the user and the surrounding lab environment.

  • Gather Materials: Having all necessary items ready minimizes movement and the potential for spills.

  • Tare the Weigh Boat: This ensures an accurate measurement of the compound.

  • Carefully Transfer Powder: Use a clean spatula and transfer the powder slowly to minimize dust generation. Avoid tapping the container, which can aerosolize the powder.

  • Record the Mass: Accurate record-keeping is essential for experimental reproducibility.

  • Securely Close Primary Container: Promptly closing the stock container prevents contamination and accidental spills.

  • Decontaminate Tools and Area: Wiping the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) removes any residual powder.

  • Dispose of Waste: The weigh boat and any cleaning materials are considered contaminated and must be disposed of as hazardous waste.

  • Doff PPE Correctly: Remove gloves and lab coat in a manner that avoids contaminating your skin or clothing.

Preparing Stock Solutions

The dissolution of the compound also requires careful handling to prevent splashes and exposure.

Protocol for Preparing a Stock Solution:

  • Don Appropriate PPE: As outlined in the table above.

  • Work in a Fume Hood: All solution preparation should be conducted within a certified chemical fume hood.

  • Add Solvent to Solid: Slowly add the desired solvent to the pre-weighed solid compound. This technique minimizes the risk of splashing the powder.

  • Mixing: Use a vortex mixer or a magnetic stirrer to dissolve the compound. If sonication is required, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release, a swift and appropriate response is critical.

Spill Cleanup
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.

    • Carefully dampen the absorbent paper with a suitable solvent (e.g., water or ethanol, if compatible).

    • Use forceps to place the contaminated paper into a sealed bag for hazardous waste disposal.

    • Clean the spill area with a detergent solution and then wipe with a solvent-moistened cloth.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent material (e.g., spill pads or vermiculite).

    • Work from the outside of the spill inwards, absorbing the liquid.

    • Place the used absorbent material into a sealed bag for hazardous waste disposal.

    • Clean the spill area with a detergent solution and then wipe with a solvent-moistened cloth.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area.

    • Provide details of the spilled substance to the emergency response team.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous chemical waste.

Disposal Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid 1. Solid Waste (Contaminated PPE, weigh boats) storage_container 4. Use Labeled, Compatible Hazardous Waste Containers collect_solid->storage_container collect_liquid 2. Liquid Waste (Unused solutions, rinsates) collect_liquid->storage_container collect_sharps 3. Sharps (Contaminated needles, glassware) collect_sharps->storage_container storage_location 5. Store in a Designated Satellite Accumulation Area storage_container->storage_location disposal_contact 6. Contact Institutional EHS for Waste Pickup storage_location->disposal_contact disposal_documentation 7. Complete Waste Manifest disposal_contact->disposal_documentation

Caption: A systematic workflow for the proper disposal of waste contaminated with this compound.

Key Disposal Principles:

  • Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Containment: Waste containers must be kept closed except when adding waste.

  • Professional Disposal: Arrange for disposal through your institution's licensed hazardous waste management vendor. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.